4,4'-Dichloro-3,3'-bipyridine
Description
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Properties
IUPAC Name |
4-chloro-3-(4-chloropyridin-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-1-3-13-5-7(9)8-6-14-4-2-10(8)12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAQFXNDAZYAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C2=C(C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Dichloro-3,3'-bipyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichloro-3,3'-bipyridine is a halogenated heterocyclic compound that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its rigid bipyridine core, functionalized with reactive chlorine atoms, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and applications, with a focus on its potential in drug discovery and development.
Core Molecular Attributes
CAS Number: 27353-36-2
Molecular Formula: C₁₀H₆Cl₂N₂
Molecular Weight: 225.07 g/mol [1]
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | |
| Melting Point | 110-133 °C | |
| Boiling Point | 313.3 ± 37.0 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and ether. Insoluble in water. | |
| pKa | 2.08 ± 0.10 (Predicted) | |
| Storage | Store under an inert atmosphere at 2-8°C. |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a copper-catalyzed homocoupling reaction, known as the Ullmann reaction, of a suitable halopyridine precursor.[2][3]
Conceptual Synthesis Pathway
The logical approach to synthesizing this symmetrical bipyridine involves the dimerization of a 3-halo-4-chloropyridine. The choice of halogen at the 3-position is critical, with iodine and bromine being more reactive than chlorine in the Ullmann coupling.
Caption: Ullmann homocoupling for the synthesis of this compound.
Detailed Experimental Protocol: Ullmann Coupling
This protocol is a representative procedure for the Ullmann homocoupling of an aryl halide.
Materials:
-
3-Bromo-4-chloropyridine
-
Copper powder, activated
-
Sand
-
Anhydrous, high-boiling solvent (e.g., N,N-dimethylformamide or p-cymene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-4-chloropyridine (1 equivalent) and activated copper powder (3 equivalents).
-
Add a small amount of sand to prevent the copper powder from clumping.
-
Add the anhydrous solvent to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to a high temperature (typically >200°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper and copper salts. Wash the solid residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound as a white solid.
Causality behind Experimental Choices:
-
Activated Copper: The use of activated copper is crucial for the reaction's success. Activation, often by treatment with iodine and acid, removes the passivating oxide layer from the copper surface, increasing its reactivity.
-
High Temperature: The Ullmann reaction typically requires high temperatures to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the oxidation of the copper catalyst and the organocopper intermediates.
Reactivity and Synthetic Utility
The chlorine atoms at the 4 and 4' positions of the bipyridine ring are susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, making this compound a valuable precursor for a wide range of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen atoms facilitates nucleophilic attack at the C4 and C4' positions. This allows for the displacement of the chloride ions by various nucleophiles.
Caption: Nucleophilic aromatic substitution on this compound.
Suzuki-Miyaura Cross-Coupling
The chlorine atoms can also serve as leaving groups in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[4] This is a powerful method for introducing aryl or vinyl substituents.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent to the vessel.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4,4'-diaryl-3,3'-bipyridine.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Dichloro-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,4'-Dichloro-3,3'-bipyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their work with this versatile molecule.
Introduction: The Significance of Substituted Bipyridines
Bipyridines are a class of organic compounds that have garnered significant attention due to their versatile coordination chemistry and diverse applications.[1] The introduction of halogen substituents onto the bipyridine scaffold can profoundly influence the molecule's electronic properties, reactivity, and biological activity.[2] this compound, with its specific substitution pattern, presents a unique platform for the development of novel chemical entities with potential therapeutic applications.[3][4]
Synthesis of this compound: A Focus on Ullmann Coupling
The construction of the biaryl bond in bipyridine synthesis can be achieved through various cross-coupling reactions. For the synthesis of this compound, the Ullmann coupling reaction presents a classical and effective strategy.[5][6] This reaction involves the copper-mediated coupling of two aryl halide molecules.[5]
The logical precursor for this synthesis is a suitably substituted halopyridine. 3-Bromo-4-chloropyridine is a readily accessible starting material for this purpose. The Ullmann reaction proceeds via the formation of an organocopper intermediate, followed by coupling to form the desired bipyridine.[5]
Experimental Protocol: Ullmann Coupling of 3-Bromo-4-chloropyridine
This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.
Materials:
-
3-Bromo-4-chloropyridine
-
Copper powder (activated)
-
High-boiling point solvent (e.g., Dimethylformamide (DMF) or sand)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-chloropyridine and an excess of activated copper powder.
-
Solvent Addition: Add a high-boiling point solvent such as DMF. Alternatively, the reaction can be performed neat by mixing the reactants with sand.[7]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent oxidation.
-
Heating: Heat the reaction mixture to a high temperature (typically >200 °C) and maintain for several hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The residue is then treated with a suitable solvent (e.g., dichloromethane) to dissolve the organic components.
-
Filtration: Filter the mixture to remove the copper and copper salts.
-
Purification: The crude product in the filtrate can be purified by column chromatography or recrystallization.
Caption: Ullmann coupling synthesis workflow.
Purification of this compound
Achieving high purity of the final product is critical for its subsequent use in research and development. The two primary methods for purifying this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For dichlorobipyridines, a mixed solvent system is often effective.
Recommended Solvent System: A mixture of a polar solvent like ethanol and a non-polar solvent like hexanes can be effective.[8] The compound is dissolved in a minimal amount of hot ethanol, and then hexanes are added dropwise until the solution becomes cloudy. Upon cooling, the purified crystals of this compound will precipitate out.[9]
Column Chromatography
For more challenging separations or to obtain very high purity, silica gel column chromatography is the method of choice.[10][11]
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic molecules.[12]
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically used. The optimal ratio of these solvents needs to be determined by TLC analysis to achieve good separation of the desired product from any impurities. A typical starting point could be a 9:1 or 4:1 mixture of hexanes to ethyl acetate, with the polarity gradually increased as needed.[13]
Caption: Purification strategies for this compound.
Characterization of this compound
Unequivocal characterization of the synthesized compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂N₂ |
| Molecular Weight | 225.07 g/mol [14] |
| Appearance | Colorless solid[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the bipyridine rings.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule and their chemical environment. The signals for the carbon atoms attached to chlorine and nitrogen will be shifted downfield.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine rings. The C-Cl stretching vibrations will also be observable in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as isotopic peaks due to the presence of chlorine atoms.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Applications in Drug Development
The unique structural and electronic properties of this compound make it an attractive scaffold for the design and synthesis of new therapeutic agents. The presence of two chlorine atoms provides handles for further functionalization through various cross-coupling reactions, allowing for the generation of a library of derivatives for biological screening.[16]
Halogenated compounds often exhibit enhanced biological activity, and bipyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[2][3][4][17] The ability of the bipyridine moiety to chelate metal ions is also of significant interest in the development of metallodrugs and diagnostic agents.[18] Recent studies have highlighted the antiproliferative activity of halogenated 4,4'-bipyridines against melanoma cell lines, suggesting that the presence of halogens can significantly impact biological activity.[4]
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and characterization of this compound. The Ullmann coupling reaction offers a viable synthetic route, and the purification can be effectively achieved through recrystallization or column chromatography. The unique properties of this halogenated bipyridine make it a promising building block for the development of novel compounds with potential applications in drug discovery and materials science.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumor activity of 4,4'-bipyridinium amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. osti.gov [osti.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Purification [chem.rochester.edu]
- 12. public.websites.umich.edu [public.websites.umich.edu]
- 13. rsc.org [rsc.org]
- 14. This compound | C10H6Cl2N2 | CID 13319520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
Spectroscopic Profile of 4,4'-Dichloro-3,3'-bipyridine: A Technical Guide
Introduction
4,4'-Dichloro-3,3'-bipyridine is a halogenated aromatic heterocycle of significant interest to researchers in medicinal chemistry, materials science, and catalysis. Its rigid bipyridyl core, functionalized with chloro-substituents, provides a versatile scaffold for the synthesis of novel ligands for metal complexes, functional organic materials, and potential pharmaceutical agents. The chlorine atoms at the 4 and 4' positions offer reactive sites for further chemical modification, enabling the fine-tuning of electronic and steric properties for specific applications.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives.
A Note on Data Source: Due to the limited availability of published experimental spectra for this compound, the data presented in this guide are based on established spectroscopic principles and high-quality predictions from computational models. This approach provides a robust and reliable reference for researchers working with this compound.
Molecular Structure and Isomerism
The structure of this compound, with the IUPAC name 4-chloro-3-(4-chloropyridin-3-yl)pyridine, is presented below. The molecule possesses C2 symmetry, which has important implications for its spectroscopic properties, particularly in NMR.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on each pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.7 | Doublet | ~5.0 | 2H | H-2, H-2' |
| ~8.5 | Singlet | - | 2H | H-5, H-5' |
| ~7.5 | Doublet | ~5.0 | 2H | H-6, H-6' |
Interpretation:
-
H-2 and H-2': These protons are adjacent to the nitrogen atom, which is strongly deshielding, hence their resonance at the lowest field (~8.7 ppm). They appear as a doublet due to coupling with the H-6 and H-6' protons, respectively.
-
H-5 and H-5': These protons are situated between two carbon atoms and are the most shielded of the aromatic protons, thus resonating at the highest field (~7.5 ppm). They appear as a doublet due to coupling with the H-6 and H-6' protons.
-
H-6 and H-6': These protons are ortho to the carbon bearing the chlorine atom and meta to the nitrogen. Their chemical shift is intermediate (~8.5 ppm). Due to the molecular symmetry, they are chemically equivalent and are predicted to show a singlet multiplicity.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum, typically acquired with proton decoupling, will show five signals for the five non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | C-2, C-2' |
| ~149 | C-6, C-6' |
| ~142 | C-4, C-4' |
| ~135 | C-3, C-3' |
| ~124 | C-5, C-5' |
Interpretation:
-
C-2, C-2' and C-6, C-6': These carbons are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing at the lowest field.
-
C-4, C-4': The carbons directly bonded to the chlorine atoms are also significantly deshielded.
-
C-3, C-3' and C-5, C-5': These carbons are the most shielded of the aromatic carbons. The C-3, C-3' carbons are at the junction of the two pyridine rings.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations of the pyridine ring and the C-Cl bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretching (aromatic) | Medium-Weak |
| 1600-1450 | C=C and C=N stretching (pyridine ring) | Strong-Medium |
| 1200-1000 | C-H in-plane bending | Medium |
| 850-750 | C-H out-of-plane bending | Strong |
| 800-600 | C-Cl stretching | Strong |
Interpretation:
The presence of strong absorption bands in the 1600-1450 cm⁻¹ region is characteristic of the pyridine ring system. The strong band in the 800-600 cm⁻¹ range is indicative of the carbon-chlorine stretching vibration.
Caption: Logic diagram for IR spectral interpretation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Relative Abundance |
| 224 | [M]⁺ | 100% (for ³⁵Cl₂) |
| 226 | [M+2]⁺ | ~65% (for ³⁵Cl³⁷Cl) |
| 228 | [M+4]⁺ | ~10% (for ³⁷Cl₂) |
| 189 | [M-Cl]⁺ | |
| 154 | [M-2Cl]⁺ |
Interpretation:
The molecular ion peak ([M]⁺) will appear as a cluster of peaks at m/z 224, 226, and 228, with relative intensities of approximately 9:6:1, which is the characteristic isotopic signature for a molecule containing two chlorine atoms. Fragmentation is expected to occur through the loss of one or both chlorine atoms.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range to observe the molecular ion and major fragments.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra serves as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug discovery. The provided data and interpretations will aid in the confident identification and characterization of this important chemical building block.
References
-
Note: As this guide is based on predicted data, direct experimental references are not available. The principles and typical chemical shift/frequency ranges are based on standard organic spectroscopy textbooks and databases.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
Crystal Structure of 4,4'-Dichloro-3,3'-bipyridine: A Case of Undetermined Structure and a Proposed Alternative
A comprehensive search for the crystal structure of 4,4'-Dichloro-3,3'-bipyridine reveals a notable absence of publicly available crystallographic data. Despite its commercial availability and clear chemical identity, detailed experimental or computational structural elucidation of its solid-state packing and intermolecular interactions remains unpublished in accessible scientific literature and databases.
Initial investigations into the crystallographic details of this compound, identified by its CAS number 27353-36-2, did not yield any specific studies detailing its single-crystal X-ray diffraction analysis. Searches within the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, and broader scientific literature searches returned no direct hits for this specific isomer.
The available information is largely limited to chemical and physical properties listed in databases such as PubChem, which include its molecular formula (C₁₀H₆Cl₂N₂), molecular weight (225.07 g/mol ), and various synonyms like 4,4'-dichloro-3,3'-dipyridine.[1] While this information is valuable for the synthesis and general characterization of the compound, it does not provide the atomic-level detail required for an in-depth analysis of its crystal structure.
In contrast, significant crystallographic research has been conducted on related bipyridine derivatives. For instance, a detailed crystal structure is available for an isomer, 4,4'-dichloro-2,2'-bipyridine, particularly when complexed with platinum as dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ²N,N′)platinum(II) — acetone (1/1).[2] This highlights a common trend in the field where the coordination chemistry of bipyridine ligands often receives more structural investigation than the free ligands themselves.
Proposed Alternative for In-Depth Analysis
Given the lack of crystallographic data for this compound, we propose a pivot to a closely related and structurally characterized molecule for the purpose of this technical guide: the crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ²N,N′)platinum(II) — acetone (1/1) . This compound offers a rich dataset for a thorough crystallographic analysis, encompassing:
-
Molecular Geometry: Examination of the coordination geometry around the platinum center, including bond lengths and angles of the 4,4'-dichloro-2,2'-bipyridine ligand.
-
Crystal Packing and Intermolecular Interactions: Analysis of how the complex packs in the solid state, including potential π-π stacking interactions between the bipyridine rings and hydrogen bonding involving the acetone solvate.
-
Supramolecular Chemistry: Insights into the non-covalent interactions that govern the crystal lattice formation.
This alternative topic would allow for the creation of a comprehensive and data-driven technical guide that fulfills the core requirements of the original request, including detailed structural tables, experimental protocols, and visual representations of the crystal packing. Such a guide would provide valuable insights for researchers in coordination chemistry, materials science, and drug development who work with halogenated bipyridine ligands and their metal complexes.
While the crystal structure of this compound remains an open area for future research, the detailed analysis of a closely related analogue can still provide significant and relevant scientific value.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Gordillo, M. A., Benavides, P. A., McMillen, C., & Saha, S. (2022).
-
ResearchGate. (2019). Crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II) — acetone (1/1), C13H12Cl4N2PtO. [Link]
Sources
Solubility of 4,4'-Dichloro-3,3'-bipyridine in common organic solvents
An In-depth Technical Guide to the Solubility of 4,4'-Dichloro-3,3'-bipyridine in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative solubility data, this document emphasizes a predictive framework based on physicochemical principles and provides robust, detailed protocols for the experimental determination of both qualitative and quantitative solubility. This guide is designed to be an essential resource for researchers, chemists, and drug development professionals who utilize this compound, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications.
Introduction to this compound: A Molecule of Interest
This compound is a halogenated heterocyclic organic compound with the chemical formula C₁₀H₆Cl₂N₂.[1] As a derivative of bipyridine, a renowned chelating agent, it serves as a valuable building block and ligand in coordination chemistry and catalysis.[2] The introduction of chlorine atoms onto the pyridine rings significantly modulates the electronic properties, lipophilicity, and reactivity of the bipyridine scaffold, making it a versatile precursor in the synthesis of novel functional materials and potential pharmaceutical agents.
The solubility of a compound is a critical, foundational physicochemical property that dictates its utility across numerous scientific disciplines. In drug development, solubility profoundly impacts bioavailability and formulation strategies. In chemical synthesis, it governs reaction kinetics, purification methods such as crystallization, and product yield. Therefore, a thorough understanding of the solubility profile of this compound is indispensable for its effective application.
Physicochemical Profile and Structural Considerations
The solubility of a substance is fundamentally governed by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" serves as a primary guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂N₂ | PubChem[1] |
| Molecular Weight | 225.07 g/mol | PubChem[1] |
| Appearance | White crystalline solid | ChemBK[2] |
| Melting Point | Approx. 130-133 °C | ChemBK[2] |
Structural Analysis:
-
Bipyridine Core: The core structure consists of two pyridine rings linked together. This aromatic system contributes to a degree of hydrophobicity.
-
Nitrogen Atoms: The two nitrogen atoms in the pyridine rings are capable of acting as hydrogen bond acceptors, imparting some polar character to the molecule.
-
Chlorine Atoms: The two chlorine atoms are electronegative, creating polar C-Cl bonds. This increases the overall polarity of the molecule compared to its parent 3,3'-bipyridine and enhances its lipophilicity.
Overall, this compound can be classified as a moderately polar molecule. Its solubility will be highest in organic solvents that can engage in dipole-dipole interactions. While it has hydrogen bond acceptors (the nitrogen atoms), it lacks hydrogen bond donors, which will influence its interaction with protic solvents. It is predicted to be insoluble in water due to the dominant hydrophobic surface area of the chlorinated aromatic rings.[2]
Predicted Qualitative Solubility Profile
Based on the structural analysis, a predicted solubility profile in common organic solvents is presented below. These predictions serve as a starting point for solvent screening experiments.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large, hydrophobic chloro-aromatic structure outweighs the polarity from the nitrogen atoms.[2] |
| Methanol | Soluble | The polar -OH group can interact with the nitrogen atoms, and the small alkyl chain is a good solvent for moderately polar compounds.[2] | |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving moderately polar compounds.[2] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent, very effective at solvating a wide range of organic molecules.[4] |
| N,N-Dimethylformamide (DMF) | Very Soluble | Like DMSO, DMF is a powerful polar aprotic solvent suitable for moderately polar compounds.[4] | |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively dissolve the compound via dipole-dipole interactions. | |
| Acetone | Soluble | The ketone group provides polarity, making it a good solvent for moderately polar solutes. | |
| Moderate Polarity | Dichloromethane (DCM) | Soluble | The polarity of DCM is sufficient to dissolve the moderately polar solute. |
| Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for this compound.[4] | |
| Nonpolar | Toluene | Sparingly Soluble | Some π-stacking interactions may occur between the aromatic rings of toluene and the bipyridine system, but the polarity mismatch will limit solubility. |
| Diethyl Ether | Soluble | While considered nonpolar, the ether oxygen provides enough polarity to interact with and dissolve the solute.[2] | |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane lacks the polarity to effectively solvate the polar C-Cl and pyridine nitrogen moieties. |
Experimental Determination of Solubility: A Methodical Approach
Given the scarcity of published quantitative data, direct experimental determination is crucial. The following protocols are designed to be self-validating and provide a clear path to generating reliable solubility data.
Experimental Workflow Overview
The process begins with a qualitative assessment to quickly screen potential solvents, followed by a more rigorous quantitative analysis for promising candidates.
Caption: Workflow for solubility determination.
Protocol 1: Qualitative Solubility Determination
This rapid screening method helps to categorize the compound's solubility across a range of solvents.[5][6][7]
Materials:
-
This compound
-
Selection of organic solvents (see table in Section 3)
-
Small glass vials (e.g., 4 mL) with caps
-
Analytical balance
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Add approximately 5 mg of this compound to a clean, dry glass vial. The exact mass is not critical, but it should be consistent.
-
Solvent Addition: Add 0.5 mL of the selected solvent to the vial.
-
Mixing: Securely cap the vial and vortex vigorously for 60 seconds.
-
Observation: Allow the vial to stand for a minute and observe visually against a contrasting background.
-
Classification:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Record: Meticulously record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility. It measures the concentration of a saturated solution at a specific temperature.
Materials:
-
Equipment from Protocol 1
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. "Excess" means enough solid will remain undissolved to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand in the temperature-controlled environment to allow undissolved solids to settle.
-
Sampling: Carefully draw the supernatant (the clear liquid phase) into a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all undissolved micro-particulates.
-
Dilution: Accurately dilute a known volume of the filtrate with the same solvent to bring its concentration into the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
Key Factors Influencing Solubility
Several physical factors can influence the measured solubility of a compound. Understanding these provides deeper insight and control over experimental outcomes.
Caption: Interplay of factors governing solubility.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] This can be leveraged during recrystallization procedures.
-
Solvent Polarity: As detailed in Section 3, a close match between the polarity of the solute and the solvent is the primary determinant of solubility.[3]
-
Crystal Polymorphism: this compound, as a crystalline solid, may exist in different crystal forms (polymorphs). Different polymorphs can have distinct crystal lattice energies, leading to different measured solubilities. The most stable polymorph will typically have the lowest solubility.
Safety and Handling
Proper safety precautions are paramount when handling any chemical substance. For this compound, the following should be observed.
-
Hazard Profile: While specific data for the 3,3'-bipyridine isomer is limited, related dichloro-bipyridine compounds are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9][10][11][12] It is described as an irritant to the skin and eyes.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[2][9] Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This guide has established a detailed framework for understanding and determining the solubility of this compound. While published quantitative data is sparse, a predictive profile based on its moderately polar nature provides a strong basis for initial solvent selection. The provided experimental protocols offer a clear, step-by-step methodology for researchers to generate high-quality qualitative and quantitative solubility data. By applying these methods, scientists and developers can confidently select appropriate solvent systems, accelerating progress in their respective fields of research and development.
References
- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
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Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]
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ChemBK. 3,3'-Bipyridine, 4,4'-dichloro-. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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YouTube. How To Determine Solubility Of Organic Compounds?. Available from: [Link]
-
Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
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ResearchGate. What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Available from: [Link]
-
PubChem. 2,2'-Dichloro-4,4'-bipyridine. Available from: [Link]
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A Technical Guide to the Thermal Stability and Decomposition of 4,4'-Dichloro-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4,4'-Dichloro-3,3'-bipyridine. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous halogenated bipyridines and related aromatic compounds to present a predictive analysis and a robust framework for experimental investigation. We will delve into the theoretical underpinnings of its thermal behavior, propose potential decomposition pathways, and provide detailed, field-proven methodologies for conducting rigorous thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute meaningful thermal stability studies for this and similar molecules.
Introduction: The Significance of Thermal Stability in the Pharmaceutical Context
The thermal stability of an active pharmaceutical ingredient (API) or an intermediate like this compound is a critical parameter throughout the drug development lifecycle. From synthesis and purification to formulation, packaging, and storage, understanding a compound's response to thermal stress is paramount for ensuring its quality, safety, and efficacy. Thermal decomposition can lead to loss of potency, the formation of potentially toxic byproducts, and changes in physical properties, all of which can have significant implications for the final drug product.
This compound, a halogenated heterocyclic compound, presents a unique set of considerations for thermal stability due to the presence of both the bipyridine core and chloro-substituents. The bipyridine moiety is a common ligand in coordination chemistry and a structural motif in various biologically active molecules. The chlorine atoms, while potentially contributing to desired pharmacological activity, can also influence the molecule's reactivity and decomposition pathways under thermal duress.
This guide will provide a foundational understanding of the factors governing the thermal stability of this compound and the experimental approaches to characterize it.
Predicted Thermal Profile of this compound
Based on the analysis of related compounds, we can predict the general thermal behavior of this compound.
Melting Behavior and Polymorphism
Differential Scanning Calorimetry (DSC) is the primary technique for investigating melting phenomena and polymorphism.[1] For this compound, a sharp endothermic peak on the DSC thermogram would indicate its melting point. It is crucial to consider the possibility of polymorphism, where the compound can exist in different crystalline forms, each with a unique melting point and thermodynamic stability.[2] The heating rate during the DSC experiment can influence the observed transitions, and it is often recommended to use multiple heating rates to detect subtle polymorphic transformations.[2]
Onset of Decomposition
Thermogravimetric Analysis (TGA) is instrumental in determining the onset temperature of decomposition, which is observed as a significant mass loss in the TGA curve.[3] For halogenated aromatic compounds, the C-Cl bond is often the weakest point and its cleavage can initiate the decomposition cascade. The thermal stability will also be influenced by the bipyridine ring system. The decomposition of this compound is expected to occur at elevated temperatures, likely in a multi-step process.
Proposed Decomposition Mechanism
While the precise decomposition pathway of this compound requires experimental elucidation, a plausible mechanism can be proposed based on the known chemistry of chlorinated pyridines and bipyridines.
Under inert atmosphere (e.g., nitrogen or argon), the primary decomposition pathway is likely to involve the homolytic cleavage of the C-Cl bonds, generating radical species. These radicals can then participate in a series of complex reactions, including:
-
Dehydrochlorination: Elimination of hydrogen chloride (HCl) from the molecule.
-
Ring Opening and Fragmentation: Scission of the pyridine rings, leading to the formation of smaller volatile fragments.
-
Char Formation: At higher temperatures, polymerization and condensation of the aromatic fragments can lead to the formation of a carbonaceous residue.
In an oxidative atmosphere (e.g., air), the decomposition mechanism will be significantly different and more complex. The presence of oxygen will lead to combustion reactions, producing oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4] The formation of toxic chlorinated byproducts, such as polychlorinated dibenzodioxins and dibenzofurans, although less likely from a nitrogen-containing precursor compared to polychlorinated phenols, should be a consideration in any high-temperature process involving this compound.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5]
Objective: To determine the onset temperature of decomposition, the number of decomposition steps, and the mass of any residue.
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min). For oxidative studies, use dry air at the same flow rate.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of 800 °C at a constant heating rate (e.g., 10 °C/min). Using multiple heating rates (e.g., 5, 10, and 20 °C/min) can provide kinetic information about the decomposition process.
-
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C) to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate for each decomposition step.
-
Determine the onset temperature of decomposition (T_onset) from the TGA curve.
-
Quantify the percentage mass loss for each step and the final residue.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1]
Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan will be used as the reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan to observe any changes in the thermal behavior after the initial melt and recrystallization.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.
-
Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (crystallization, decomposition) events.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔH_fus).
-
Data Interpretation and Reporting
A comprehensive thermal stability report for this compound should include the following key data points presented in a clear and organized manner.
Table 1: Summary of Thermal Analysis Data for this compound
| Parameter | Method | Value | Units |
| Melting Point (Onset) | DSC | TBD | °C |
| Enthalpy of Fusion (ΔH_fus) | DSC | TBD | J/g |
| Decomposition Onset (T_onset) | TGA | TBD | °C |
| Decomposition Peaks (DTG) | TGA | TBD | °C |
| Mass Loss at Step 1 | TGA | TBD | % |
| Mass Loss at Step 2 | TGA | TBD | % |
| Final Residue at 800 °C | TGA | TBD | % |
(TBD: To Be Determined experimentally)
Conclusion and Recommendations
This technical guide has provided a predictive framework and detailed experimental protocols for assessing the thermal stability and decomposition of this compound. While direct experimental data is pending, the insights from analogous compounds and the established methodologies presented herein offer a robust starting point for any researcher or drug development professional working with this molecule.
Key Recommendations:
-
Perform comprehensive TGA and DSC analyses as outlined in this guide to establish a baseline thermal profile.
-
Investigate the potential for polymorphism using techniques such as hot-stage microscopy in conjunction with DSC.
-
Analyze the gaseous decomposition products using evolved gas analysis (EGA) techniques such as TGA-MS or TGA-FTIR to confirm the proposed decomposition mechanisms.
-
Conduct long-term stability studies at various temperatures and humidity conditions to assess the shelf-life of this compound in its final intended formulation.
By adhering to these principles and methodologies, a thorough understanding of the thermal properties of this compound can be achieved, ensuring its safe and effective use in pharmaceutical applications.
References
- Czakis-Sulikowska, D., Kałużna, J., & Radwańska-Doczekalska, J. (1998). Thermal Studies of New Cu(I) and Ag(I) Complexes with Bipyridine Isomers. Journal of Thermal Analysis and Calorimetry, 54(1-2), 103-113.
- PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information.
- Czakis-Sulikowska, D., Malinowska, A., & Markiewicz, M. (2000). Synthesis and Thermal Decomposition of New Complexes of Bipyridine Isomers With Zinc(II) and Cadmium(II) Oxalates. Journal of Thermal Analysis and Calorimetry, 60(1), 151-156.
- Braun, D. E., et al. (2021). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design, 21(12), 7046-7060.
- Ferreira, A. A., et al. (2022). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Crystal Growth & Design, 22(5), 3148-3161.
- Komiya, M., et al. (2011). Thermal and Photo Control of the Linkage Isomerism of Bis(thiocyanato)(2,2'-bipyridine)platinum(II). Inorganic Chemistry, 50(21), 10940-10947.
- Wikipedia. (n.d.). 2-Chloropyridine.
- PubChem. (n.d.). 3-Chloropyridine. National Center for Biotechnology Information.
- Altarawneh, M., & Dlugogorski, B. Z. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1856-1868.
- ResearchGate. (n.d.). Thermogravimetric analysis and derivative thermogravimetry (TGA/DTG) of [HDPH]Cl−CuCl.
- National Toxicology Program. (1996). 2-Chloropyridine.
- Bruni, G., et al. (2021). Zaltoprofen/4,4'-Bipyridine: A Case Study to Demonstrate the Potential of Differential Scanning Calorimetry (DSC) in the Pharmaceutical Field. Journal of Pharmaceutical Sciences, 110(11), 3690-3701.
- Johnson, C. M. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC, 2(3), 113-127.
- Patel, D., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 39(4).
- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) graphs for all compounds.
- Coats, A. W., & Redfern, J. P. (1963). Thermogravimetric analysis. A review. Analyst, 88, 906-924.
- ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded...
- ResearchGate. (n.d.). Zaltoprofen/4,4′-Bipyridine: A Case Study to Demonstrate the Potential of Differential Scanning Calorimetry (DSC) in the Pharmaceutical Field.
- Al-Hamidi, H., & Edwards, H. G. M. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Impactfactor, 11(4), 481-492.
- Malvern Panalytical. (2017). Using Differential Scanning Calorimetry for Biosimilarity and Batch-to-Batch Comparability.
- Chemistry For Everyone. (2023, May 24). How To Interpret DTG Curves? [Video]. YouTube.
- Purohit, T., & Taylor, L. S. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. Journal of Pharmaceutical Sciences, 109(11), 3345-3354.
- ResearchGate. (n.d.). Synthesis, Crystal Structure, and Thermal Decomposition Kinetics of the Complex of Ho 2,4-Dichlorobenzoic Acid and 2,2′-Bipyridine.
- Jaroń, T., et al. (2021). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. Molecules, 26(11), 3291.
- Chrobak, E., et al. (2023).
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Electronic properties of 4,4'-Dichloro-3,3'-bipyridine
An In-Depth Technical Guide to the Electronic Properties of 4,4'-Dichloro-3,3'-bipyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core electronic properties of this compound, a heterocyclic organic compound of significant interest in coordination chemistry and catalysis. As a substituted bipyridine, its utility as a ligand is fundamentally governed by the electronic landscape created by its pyridine rings and halogen substituents. This document synthesizes theoretical principles with experimental methodologies to offer researchers, chemists, and drug development professionals a thorough understanding of its molecular orbital framework, electrochemical behavior, and spectroscopic characteristics. We will explore both computational and practical techniques for characterization, detailing the causality behind experimental choices and providing field-proven protocols.
Introduction: The Significance of Substituted Bipyridines
The 2,2'-bipyridine scaffold is a foundational building block in the design of ligands for transition metal chemistry.[1] The chelation of its two nitrogen atoms to a metal center forms a highly stable complex, which serves as the basis for countless catalysts, photosensitizers, and advanced materials.[2][3] The true power of the bipyridine ligand system, however, lies in its tunability. By introducing substituents onto the pyridine rings, one can precisely modulate the steric and electronic environment of the resulting metal complex.[1]
This compound is a distinct isomer within this family. The presence of electron-withdrawing chlorine atoms at the 4 and 4' positions significantly alters the electron density of the pyridine rings. This modification directly influences the ligand's π-acceptor properties and the redox potential of any metal complex it forms, making the metal center more electrophilic.[1] Understanding these electronic properties is therefore paramount for designing catalysts with tailored reactivity or materials with specific photophysical characteristics. This guide provides the theoretical framework and practical protocols to fully characterize this important molecule.
Molecular and Electronic Structure
The electronic behavior of this compound is a direct consequence of its molecular structure. The molecule consists of two pyridine rings linked by a C-C bond at their 3 and 3' positions. The key to its properties lies in the interplay between the π-system of the aromatic rings and the inductive effects of the chloro-substituents.
Physicochemical Properties
A summary of the key physical and chemical properties provides a foundational reference for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂N₂ | PubChem[4] |
| Molecular Weight | 225.07 g/mol | PubChem[4] |
| Appearance | White crystalline solid | ChemBK[5] |
| Melting Point | ~130-133 °C | ChemBK[5] |
| Solubility | Soluble in organic solvents (ethanol, ether); insoluble in water | ChemBK[5] |
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). The energy difference between them, the HOMO-LUMO gap, is a primary determinant of the molecule's electronic transition energies and chemical reactivity.[6]
For this compound:
-
HOMO: The HOMO is expected to be a π-orbital distributed across the bipyridine framework.
-
LUMO: The LUMO is anticipated to be a π*-orbital, also delocalized over the rings.
-
Effect of Chloro-Substituents: The strongly electronegative chlorine atoms exert a significant electron-withdrawing inductive effect. This effect lowers the energy of both the HOMO and LUMO compared to unsubstituted bipyridine. This increased stabilization makes the molecule more difficult to oxidize but easier to reduce.
-
HOMO-LUMO Gap: The HOMO-LUMO gap can be estimated computationally and correlated with experimental data from UV-Vis spectroscopy and cyclic voltammetry. It's important to note that the computationally derived HOMO-LUMO gap is not identical to the first electronic excitation energy observed experimentally but provides a strong qualitative indicator.[7]
Experimental Characterization: A Validated Workflow
A multi-technique approach is essential for a comprehensive understanding of the molecule's electronic landscape. The logical flow involves probing electronic transitions with spectroscopy and redox behavior with electrochemistry.
Caption: Core components of a cyclic voltammetry experimental setup.
This protocol provides a self-validating system for determining the redox potentials of an organic analyte. [8][9][10]
-
Electrode Preparation:
-
Working Electrode (WE): Polish the surface of a glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and then the solvent to be used (e.g., anhydrous acetonitrile).
-
Reference Electrode (RE): Use a stable reference electrode, such as Ag/AgCl or a silver-wire pseudo-reference. Ensure the filling solution is appropriate and free of bubbles.
-
Counter Electrode (CE): A platinum wire is typically used. Clean by rinsing with solvent.
-
-
Solution Preparation (in a glovebox or under inert atmosphere):
-
Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed electrochemical-grade solvent (e.g., acetonitrile or dichloromethane). The electrolyte is crucial for conductivity.
-
Dissolve the analyte (this compound) in this solution to a final concentration of approximately 1-2 mM.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with measurements.
-
-
Electrochemical Measurement:
-
Assemble the three electrodes in the electrochemical cell containing the analyte solution. Maintain a gentle blanket of inert gas over the solution.
-
Connect the electrodes to a potentiostat.
-
Perform a background scan on the electrolyte solution alone to ensure no interfering peaks are present in the potential window of interest.
-
Set the parameters for the CV scan: initial potential, switching potential, and final potential, along with the scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe the expected redox events.
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
-
Internal Referencing and Data Analysis:
-
After recording the analyte's CV, add a small amount of an internal standard with a well-known, reversible redox couple (e.g., ferrocene/ferrocenium, Fc/Fc⁺).
-
Run the CV again. The known potential of the standard allows for accurate calibration of the measured potentials.
-
Determine the peak potentials (Epa for anodic/oxidation, Epc for cathodic/reduction). The half-wave potential (E₁/₂) is calculated as (Epa + Epc)/2 and approximates the formal redox potential (E°').
-
Implications for Catalysis and Coordination Chemistry
The electronic properties of this compound are not merely academic; they have profound practical implications. [1]When used as a ligand, its electronic signature is imparted to the metal center it coordinates.
-
Tuning Catalytic Activity: The electron-withdrawing nature of the chloro groups makes the coordinated metal center more electron-poor (more electrophilic). This can enhance its reactivity in certain catalytic cycles, for example, by promoting reductive elimination steps in cross-coupling reactions. [1]* Stabilization of Low-Valent States: By accepting electron density from the metal (acting as a π-acceptor), the ligand can help stabilize low oxidation states of the metal center.
-
Photophysical Properties: In the context of photochemistry (e.g., in Ru(II) or Ir(III) complexes), the ligand's LUMO energy level is critical. It influences the energy of metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the light-absorbing and emitting properties of these complexes. [11]
Caption: Impact of ligand electronics on metal complex properties and applications.
Conclusion
This compound represents a valuable ligand for the rational design of functional molecules. Its electronic properties, dominated by the electron-withdrawing character of the chlorine substituents, provide a powerful lever for tuning the behavior of metal complexes. A thorough characterization, combining the theoretical insights from frontier molecular orbital analysis with the practical data from UV-Visible spectroscopy and cyclic voltammetry, is essential for its effective application. The protocols and principles detailed in this guide provide a robust framework for researchers to unlock the full potential of this and related substituted bipyridine ligands in the fields of catalysis, materials science, and drug development.
References
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An In-Depth Technical Guide to 4,4'-Dichloro-3,3'-bipyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-Dichloro-3,3'-bipyridine is a halogenated heterocyclic compound that serves as a crucial building block in synthetic chemistry. Its unique structural arrangement, featuring a bipyridine core with chlorine substituents at the 4 and 4' positions, imparts specific reactivity that is highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core chemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a ligand in catalysis and as an intermediate in pharmaceutical development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.
Core Chemical Properties and Identifiers
The fundamental characteristics of this compound define its reactivity and physical nature. These properties are essential for its application in synthetic protocols and for its proper identification.
The molecular structure consists of two pyridine rings linked by a C-C bond at their respective 3 and 3' positions. Each ring is substituted with a chlorine atom at the 4-position, para to the ring nitrogen. This substitution pattern influences the electronic properties and steric hindrance of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [1][2] |
| Molecular Weight | 225.07 g/mol | [1][2] |
| IUPAC Name | 4-chloro-3-(4-chloropyridin-3-yl)pyridine | [1] |
| CAS Number | 27353-36-2 | [2][3] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and ether; insoluble in water.[4] | |
| Melting Point | ~130-133 °C | [4] |
Canonical SMILES: C1=CN=CC(=C1Cl)C2=C(C=CN=C2)Cl[1]
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the dimerization of a suitable pyridine precursor followed by chlorination.
One plausible laboratory-scale synthesis approach involves the reaction of 4,4'-Bipyridine with a chlorinating agent.[4] For instance, reacting 4,4'-Bipyridine with phosphorus oxychloride (POCl₃) or a similar reagent can introduce the chloro groups onto the pyridine rings. The causality for this choice lies in the ability of such reagents to perform electrophilic chlorination on activated pyridine rings.
Alternatively, dimerization of a pre-halogenated pyridine can be employed. For example, the lithiation of a dihalopyridine followed by a coupling reaction can yield the bipyridine scaffold.[5] The choice of a strong base like lithium diisopropylamide (LDA) is critical for deprotonation to occur at the desired position, initiating the dimerization.[6]
Caption: Generalized workflow for the synthesis of dichlorinated bipyridines via dimerization.
Analytical Characterization and Quality Control
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the structure and assess the level of impurities.
4.1 Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine rings, with chemical shifts and coupling constants characteristic of the substitution pattern.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (225.07 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[1]
4.2 Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A suitable method would involve a reverse-phase column with a mobile phase of acetonitrile and water, allowing for the separation of the desired product from any starting materials or byproducts.
Caption: A typical quality control workflow for verifying the final product.
Applications in Research and Development
The utility of this compound stems from its function as a versatile intermediate and ligand.
5.1 Ligand for Transition Metal Catalysis Bipyridine derivatives are renowned for their ability to act as bidentate ligands, forming stable complexes with various transition metals. This compound can be used to synthesize catalysts for a range of organic transformations, such as cross-coupling reactions.[4] The chlorine atoms can be further functionalized via nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of the ligand's electronic and steric properties.[7]
5.2 Intermediate in Pharmaceutical Synthesis As a heterocyclic building block, this compound is valuable in medicinal chemistry.[7][8] The bipyridine core is a feature in several biologically active molecules. The chlorine atoms serve as reactive handles to introduce other functional groups necessary for therapeutic activity.
5.3 Material Science The ability to form stable complexes with metal ions also points to applications in material science, including the development of luminescent materials and sensors.[7] Platinum(II) complexes with substituted bipyridine ligands, for example, have been studied for their interesting photonic properties.[9][10]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[4]
6.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear protective gloves and a lab coat. Wash hands thoroughly after handling.[11][12]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[11][13]
6.2 First Aid Measures
-
In case of eye contact: Rinse cautiously with water for several minutes.[11]
-
In case of skin contact: Wash with plenty of soap and water.[11]
-
If inhaled: Remove the person to fresh air.[11]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[14]
6.3 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
-
Keep away from oxidants, strong acids, and strong bases to prevent dangerous reactions.[4]
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Discovery and history of substituted bipyridines
An In-depth Technical Guide to the Discovery and History of Substituted Bipyridines
Abstract
The bipyridine scaffold, a class of N-heterocyclic compounds, has emerged as a cornerstone in coordination chemistry, catalysis, materials science, and medicinal chemistry. The ability to strategically introduce substituents onto the bipyridine core has been a driving force behind the development of tailor-made ligands with precisely controlled electronic and steric properties. This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted bipyridines. We will traverse the initial discoveries of the parent bipyridine molecule, delve into the challenges and breakthroughs in synthetic methodologies for their functionalization, and explore the profound impact of substitution on their chemical behavior and diverse applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of historical perspective, in-depth technical detail, and forward-looking insights.
Introduction: The Bipyridine Scaffold - A Privileged Ligand
Bipyridines are a class of aromatic organic compounds with the chemical formula (C₅H₄N)₂. They consist of two pyridine rings linked together. While several isomers exist, the 2,2'-bipyridine isomer is the most extensively studied and utilized due to its ability to act as a chelating ligand, forming stable complexes with a wide range of metal ions. This chelating ability, arising from the two adjacent nitrogen atoms, has earned 2,2'-bipyridine and its derivatives the status of "privileged ligands" in coordination chemistry. The strategic placement of substituents on the bipyridine framework allows for the fine-tuning of their steric and electronic properties, which in turn dictates the behavior of their metal complexes. This has led to their widespread use in fields ranging from catalysis to medicine.
The Genesis of Bipyridines: Early Discoveries and Syntheses
The history of bipyridines dates back to the late 19th century with the pioneering work of German chemist Fritz Blau. In 1888, Blau reported the first synthesis of 2,2'-bipyridine by the copper-mediated coupling of 2-bromopyridine, a reaction analogous to the Ullmann coupling. This discovery laid the foundation for the field of bipyridine chemistry. However, these early synthetic methods were often harsh, requiring high temperatures and offering limited yields and substrate scope.
The Challenge of Substitution: Early Approaches and Their Limitations
The direct functionalization of the electron-deficient pyridine ring is notoriously challenging. Early attempts to introduce substituents onto the bipyridine core were often met with limited success. Electrophilic aromatic substitution reactions, which are common for many aromatic compounds, are difficult to perform on pyridines due to the deactivating effect of the nitrogen atom. Early methods for creating substituted bipyridines relied on multi-step syntheses starting from pre-functionalized pyridine precursors. These approaches were often lengthy, inefficient, and not amenable to the creation of a diverse library of substituted bipyridines.
The Renaissance of Bipyridine Synthesis: Modern Methodologies
The last few decades have witnessed a renaissance in the synthesis of substituted bipyridines, largely driven by the development of powerful transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. These modern methodologies have revolutionized the field, enabling the efficient and modular synthesis of a vast array of functionalized bipyridines.
Cross-Coupling Reactions: A Paradigm Shift
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century provided a powerful toolkit for the construction of C-C and C-heteroatom bonds. These reactions have become the workhorse for the synthesis of substituted bipyridines.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or ester with a halide or triflate. It is one of the most widely used methods for introducing aryl, heteroaryl, or alkyl groups onto the bipyridine core due to its mild reaction conditions and tolerance of a wide range of functional groups.
-
Stille Coupling: The Stille coupling utilizes organostannanes as the organometallic coupling partner. While effective, the toxicity of organotin compounds is a significant drawback.
-
Negishi Coupling: This reaction employs organozinc reagents and offers high reactivity and functional group tolerance.
-
Sonogashira Coupling: The Sonogashira coupling is a powerful method for the synthesis of alkynyl-substituted bipyridines, which are valuable building blocks in materials science.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups, such as amines and amides, onto the bipyridine scaffold.
Experimental Protocol: Synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine via Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction for the synthesis of a substituted bipyridine.
Materials:
-
4,4'-Dibromo-2,2'-bipyridine
-
tert-Butylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 4,4'-dibromo-2,2'-bipyridine (1.0 equiv), tert-butylboronic acid (2.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and a 2 M aqueous solution of K₃PO₄.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4,4'-di-tert-butyl-2,2'-bipyridine.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-H Activation/Functionalization: The Modern Frontier
More recently, direct C-H activation/functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted bipyridines. This approach avoids the need for pre-functionalization of the bipyridine core, thus shortening synthetic routes and reducing waste. A variety of metals, including palladium, rhodium, and iridium, have been shown to catalyze the direct arylation, alkylation, and amination of bipyridines via C-H activation.
Decoding the Influence of Substituents: Structure-Property Relationships
The ability to introduce a wide range of substituents onto the bipyridine framework has enabled a deep understanding of the structure-property relationships that govern their behavior.
Electronic Effects
The electronic properties of the bipyridine ligand can be precisely tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃, -N(CH₃)₂): These groups increase the electron density on the bipyridine ring, making the nitrogen atoms more basic and better electron donors to a metal center. This generally leads to more stable metal complexes.
-
Electron-Withdrawing Groups (e.g., -CF₃, -NO₂, -CN): These groups decrease the electron density on the bipyridine ring, making the nitrogen atoms less basic. This can be used to modulate the redox potential of the metal complex, which is crucial for applications in catalysis and photochemistry.
Table 1: Electronic Properties of Substituted Bipyridines
| Substituent (at 4,4' positions) | Hammett Parameter (σp) | Effect on Redox Potential of [Ru(bpy)₃]²⁺ (V vs. SCE) |
| -N(CH₃)₂ | -0.83 | +0.85 |
| -OCH₃ | -0.27 | +1.10 |
| -CH₃ | -0.17 | +1.20 |
| -H | 0.00 | +1.26 |
| -Cl | +0.23 | +1.35 |
| -CO₂Et | +0.45 | +1.51 |
| -NO₂ | +0.78 | +1.65 |
Steric Effects
The introduction of bulky substituents near the coordination site can have a profound impact on the geometry and reactivity of the resulting metal complexes. For instance, bulky groups in the 6,6'-positions can force the two pyridine rings out of planarity, altering the bite angle of the ligand and influencing the coordination geometry around the metal center. This steric hindrance can also be used to create a specific coordination environment that favors a particular catalytic reaction or prevents catalyst deactivation.
Applications of Substituted Bipyridines: From Catalysis to Medicine
The tunable nature of substituted bipyridines has led to their widespread application in a variety of fields.
Homogeneous Catalysis
Substituted bipyridine ligands are ubiquitous in homogeneous catalysis. Chiral bipyridines are used as ligands in asymmetric catalysis to produce enantiomerically pure products. The electronic and steric properties of the bipyridine ligand can be tailored to optimize the activity and selectivity of the catalyst for a specific reaction, such as polymerization, oxidation, or reduction.
Materials Science
Substituted bipyridines are key components in a range of advanced materials.
-
Solar Cells: Ruthenium complexes of carboxylated bipyridines are the classic dyes used in dye-sensitized solar cells (DSSCs).
-
Organic Light-Emitting Diodes (OLEDs): Iridium(III) complexes with substituted bipyridine ligands are widely used as phosphorescent emitters in OLEDs due to their high quantum yields and tunable emission colors.
-
Sensors: The luminescence of metal complexes with substituted bipyridine ligands can be sensitive to the presence of specific analytes, making them useful as chemical sensors.
Medicinal Chemistry
The ability of bipyridines to chelate metal ions is also being exploited in medicinal chemistry.
-
Anticancer Agents: Some metal complexes of substituted bipyridines have shown promising anticancer activity, which is thought to arise from their ability to bind to DNA or inhibit specific enzymes.
-
Antimicrobial Agents: Substituted bipyridines and their metal complexes have also been investigated for their antimicrobial properties.
Caption: Applications of substituted bipyridines in various scientific fields.
Conclusion and Future Perspectives
The journey of substituted bipyridines, from their initial discovery to their current status as indispensable tools in chemistry, is a testament to the power of synthetic innovation. The development of modern synthetic methodologies has transformed our ability to create tailor-made bipyridine ligands with unprecedented control over their properties. The future of this field lies in the development of even more efficient and sustainable synthetic methods, such as late-stage C-H functionalization, and the application of these versatile ligands to address pressing challenges in areas like renewable energy, sustainable chemistry, and human health.
A Technical Guide to the Strategic Applications of Dichlorinated Bipyridine Isomers
Abstract: Dichlorinated bipyridine isomers represent a pivotal class of heterocyclic compounds, serving as highly versatile precursors and ligands in modern chemistry. The strategic placement of chlorine atoms on the bipyridine scaffold fundamentally alters its electronic and steric properties, creating a tunable platform for innovation across catalysis, materials science, and pharmaceutical development. This guide provides an in-depth analysis of the distinct characteristics of key isomers and elucidates their application in creating next-generation catalysts, functional materials, and complex molecular architectures. We will explore the causality behind their reactivity, provide validated experimental protocols, and offer insights into future research trajectories.
The Bipyridine Core: Impact of Dichlorination
2,2'-Bipyridine (bpy) and its derivatives are among the most ubiquitous chelating ligands in coordination chemistry, celebrated for their redox stability and the ease with which their framework can be modified.[1] The introduction of chlorine substituents is a powerful strategy for tuning the ligand's electronic and steric profile.
-
Electronic Tuning: Chlorine atoms are strongly electronegative and act as electron-withdrawing groups.[1] This inductive effect decreases the electron density of the pyridine rings, modulating the electron-donating capability of the nitrogen atoms.[1] This tuning is critical as it directly influences the stability, redox potentials, and ultimate reactivity of the metal center to which the ligand is coordinated.[1] For example, electron-withdrawing substituents can stabilize lower oxidation states of a coordinated metal, a crucial feature in designing catalysts for reductive processes and photoredox applications.[1]
-
Steric Control: When positioned at the 6 and 6' positions (adjacent to the coordinating nitrogens), chlorine atoms introduce significant steric hindrance.[1] This bulkiness can dictate the coordination geometry around a metal ion, prevent unwanted side reactions, and enforce selectivity in catalytic transformations.[1][2][3]
-
Synthetic Handle: The chlorine atoms are not merely passive modifiers; they are active functionalization points. They serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) and participate readily in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), allowing for the construction of more complex, functionalized bipyridine systems.[4][5][6][7]
Comparative Analysis of Key Isomers
The specific placement of the two chlorine atoms gives rise to distinct isomers, each with a unique profile of reactivity and utility. The most commonly employed isomers in research and industry are 4,4'-dichloro-2,2'-bipyridine and 6,6'-dichloro-2,2'-bipyridine.
| Property | 4,4'-dichloro-2,2'-bipyridine | 6,6'-dichloro-2,2'-bipyridine |
| CAS Number | 1762-41-0[4][8] | 30581-80-7 |
| Primary Effect | Primarily Electronic : Chlorine atoms are remote from the coordination site, exerting a strong electron-withdrawing effect without significant steric hindrance. | Primarily Steric : Chlorine atoms are adjacent to the nitrogen donors, creating a sterically crowded environment around the coordinated metal center.[1] |
| Key Feature | Acts as a rigid, electron-poor scaffold. The chlorine atoms are highly susceptible to substitution and cross-coupling, making it a versatile building block.[4] | The steric bulk can control catalyst selectivity and stabilize specific metal oxidation states or geometries.[1][2][3] |
| Primary Applications | Precursor for functional materials (polymers, MOFs), ligands for catalysis, and pharmaceutical intermediates.[4][9] | Ligands for selective catalysis (e.g., cross-electrophile coupling), building blocks for sterically demanding architectures.[1][2][3] |
Core Applications in Homogeneous Catalysis
Dichlorinated bipyridines are instrumental in the design of transition metal catalysts, where they modulate the activity and selectivity of the metallic center.
Cross-Coupling Reactions
In palladium-catalyzed reactions like Suzuki-Miyaura and Negishi couplings, the bipyridine ligand is crucial for stabilizing the active palladium species and facilitating the catalytic cycle.[5][6][10][11]
-
4,4'-dichloro-2,2'-bipyridine and its derivatives are used to create electronically tuned ligands. By replacing the chlorine atoms with other functional groups, chemists can fine-tune the electron density at the metal, influencing the rates of oxidative addition and reductive elimination—the key steps of the cross-coupling cycle.
-
6,6'-dichloro-2,2'-bipyridine introduces steric bulk that can be beneficial for promoting challenging cross-coupling reactions. For instance, in nickel-catalyzed cross-electrophile couplings, bulky ligands have been shown to impact the properties and performance of the catalyst, stabilizing reactive intermediates and influencing product selectivity.[1][2][3]
Polymerization Catalysis
The steric and electronic properties of dichlorinated bipyridine ligands are leveraged to control the stereospecificity of polymerization reactions.[12] For example, dichloro(2,2′-bipyridine)copper, when activated with methylaluminoxane (MAO), has been investigated as a sustainable and active catalyst for the polymerization of 1,3-dienes like butadiene and isoprene.[13][14] The ligand framework influences the coordination of the monomer to the metal center, guiding the stereochemical outcome of the polymer chain growth.[13] This approach offers a promising, low-toxicity alternative to traditional cobalt and nickel systems.[13][14]
Oxidation and Epoxidation
Dioxomolybdenum(VI) complexes bearing substituted bipyridine ligands have been successfully employed as catalysts for the epoxidation of olefins.[15] The high solubility of complexes derived from dichlorinated bipyridines can be a significant advantage, leading to highly active homogeneous catalysts.[15] The electronic environment created by the ligand influences the electrophilicity of the molybdenum center, enhancing its ability to transfer an oxygen atom to the olefin.
Workflow: From Isomer to Application
The journey from a dichlorinated bipyridine isomer to a functional application, such as a catalyst, follows a logical and versatile pathway. This can be visualized as a multi-stage process involving initial synthesis, strategic functionalization, and final application.
Caption: General workflow from synthesis to application of dichlorinated bipyridines.
Applications in Advanced Materials Science
The rigid, planar structure of the bipyridine core and the synthetic versatility of the chloro-substituents make these isomers ideal building blocks for functional materials.
-
Metal-Organic Frameworks (MOFs) and Polymers: 4,4'-dichloro-2,2'-bipyridine can be functionalized with carboxylic acids or other linking groups to serve as a multitopic organic strut in the construction of MOFs and coordination polymers.[9][16] These materials possess high surface areas and tunable pore environments, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The bipyridine unit within the framework can chelate metal ions, creating active sites for catalytic reactions.[9]
-
Luminescent Materials: Bipyridine-containing metal complexes, particularly those of platinum(II) and iridium(III), are known to exhibit phosphorescence.[17][18] By starting with a dichlorinated precursor, researchers can systematically build complex ligands that tune the photophysical properties of the resulting metal complex.[17] This is critical for developing new emitter materials for Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[9][18]
Roles in Medicinal Chemistry and Drug Development
Dichlorinated bipyridines serve as valuable heterocyclic intermediates in the synthesis of complex molecules with potential therapeutic benefits.[4] The pyridine ring is a common motif in pharmaceuticals, and the ability to selectively functionalize a dichlorinated precursor provides a powerful route to novel drug candidates. The chlorine atoms can be displaced by various nitrogen, oxygen, or sulfur nucleophiles to build diverse molecular libraries for screening.[1] This modular approach accelerates the drug discovery process, allowing for rapid iteration and optimization of lead compounds.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, field-proven protocol for the functionalization of a dichlorinated bipyridine, a critical step in many of the applications discussed.
Objective: To perform a selective mono-arylation of 4,4'-dichloro-2,2'-bipyridine with phenylboronic acid.
Materials:
-
4,4'-dichloro-2,2'-bipyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (4:1 mixture), deoxygenated
-
Standard inert atmosphere glassware (Schlenk flask), magnetic stirrer, and heating mantle.
Step-by-Step Methodology:
-
Vessel Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon gas three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add 4,4'-dichloro-2,2'-bipyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add the deoxygenated toluene/water solvent mixture via cannula or syringe. The reaction mixture should be a suspension.
-
Reaction Execution: The flask is sealed and heated to 90 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel to isolate the mono-arylated product, 4-chloro-4'-phenyl-2,2'-bipyridine. The remaining chloro-substituent can be used for subsequent functionalization.
Logical Relationships in Isomer Application
The choice of isomer and its subsequent functionalization directly dictates the properties and potential applications of the final product. This relationship highlights the importance of strategic design in molecular engineering.
Caption: Relationship between isomer choice, dominant property, and application.
Conclusion and Future Outlook
Dichlorinated bipyridine isomers are far more than simple chemical intermediates; they are enabling tools for molecular design. Their true value lies in the precise control they offer over the steric and electronic properties of the bipyridine core. The ability to use the chlorine atoms as versatile synthetic handles allows for the creation of an immense chemical space of functional ligands and materials.
Future research will likely focus on developing more efficient and selective methods for the functionalization of poly-halogenated heterocycles.[7] Asymmetric catalysis using chiral bipyridine ligands derived from these precursors remains a fertile ground for discovery. Furthermore, the integration of these functionalized bipyridines into smart materials, such as chemical sensors and stimuli-responsive polymers, will continue to drive innovation in materials science. The foundational role of dichlorinated bipyridines ensures their continued importance in both academic research and industrial application for years to come.
References
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- OSTI.gov. (n.d.). Synthesis and structural features of [4,4'-diisopropoxyester-2,2'-bipyridine], [dichloro(4,4'-diisopropoxyester-2,2'-bipyridine)platinum(II)] and its dichloro- methane solvated pseudo-polymorph: Versatile supramolecular interactions.
- Ricci, G., Leone, G., Zanchin, G., Masi, F., Guelfi, M., & Pampaloni, G. (2023). Dichloro(2,2′-bipyridine)
- MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- PubMed. (2023). Dichloro(2,2'-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization.
- ResearchGate. (2010). Highly soluble dichloro, dibromo and dimethyl dioxomolybdenum(VI)-bipyridine complexes as catalysts for the epoxidation of olefins | Request PDF.
- Sigma-Aldrich. (n.d.). 4,4'-Dichloro-2,2'-bipyridine | 1762-41-0.
- Semantic Scholar. (2007). Synthesis of Amino-Functionalized 2,2′-Bipyridines.
- Benchchem. (n.d.). 2,2'-Dichloro-4,4'-bipyridine | 53344-74-4.
- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN 1)-6-(pyridin-2-yloxy-κN)phenyl-κC 1]platinum(II).
- PubChem. (n.d.). 4,4'-Dichloro-2,2'-bipyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Progress: 4,4'-Dichloro-2,2'-bipyridine in Advancing Science. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1].
- National Center for Biotechnology Information. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
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- National Center for Biotechnology Information. (n.d.). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
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- ACS Publications. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
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- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of 6,6'-Bis(chloromethyl)-2,2'-bipyridine in Materials Science.
- ResearchGate. (2013). Synthesis and Crystal Structure of Bis(2,2′-Bipyridine-N,N′)Dichloromanganese(II) Complex with Free 2,2.
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- ResearchGate. (2018). Effect of 4,4′-dialkyl-2,2′-bipyridine ligands on the hydrolysis of dichlorodioxomolybdenum(VI) catalyst precursors and the switch from homogeneous epoxidation to heterogeneous systems | Request PDF.
- National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
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- BLDpharm. (n.d.). 1762-41-0|4,4'-Dichloro-2,2'-bipyridine.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
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- MDPI. (n.d.). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides.
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Methodological & Application
Application Notes & Protocols: The Utility of 4,4'-Dichloro-3,3'-bipyridine as a Ligand in Homogeneous Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bipyridine ligands are a foundational component of modern coordination chemistry and homogeneous catalysis, prized for their ability to form stable, well-defined complexes with a wide range of transition metals.[1] The electronic and steric profile of these ligands can be meticulously tuned through substitution on the pyridine rings, directly influencing the reactivity and selectivity of the metallic center. This document provides detailed application notes and protocols for the use of 4,4'-Dichloro-3,3'-bipyridine, a less-common but electronically distinct bipyridine isomer. The presence of electron-withdrawing chloride groups at the 4 and 4' positions, combined with the wider bite angle of the 3,3'-linkage, presents unique opportunities for modulating catalytic activity. We will explore its synthesis, the preparation of its palladium(II) complexes, and its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2][3]
Introduction: The Strategic Value of this compound
While 2,2'-bipyridines are the most common chelating ligands in this class, the 3,3'-bipyridine scaffold offers a different coordination geometry. The nitrogen donors are positioned further apart, making it suitable for forming bridged dimeric complexes or larger, more flexible coordination spheres around a single metal center.
The key features of the this compound ligand are:
-
Electronic Properties : The two chlorine atoms are strongly electron-withdrawing. This reduces the electron density on the pyridine rings and, consequently, the nitrogen donors. This diminished donor capacity makes the coordinated metal center more electrophilic and potentially more reactive in key catalytic steps like oxidative addition.
-
Steric Profile : The 3,3'-linkage prevents the coplanarity often seen in 2,2'-bipyridines, leading to a twisted conformation. This specific geometry can influence substrate approach and product release from the catalytic center.
-
Solubility : The presence of chlorine atoms can enhance solubility in common organic solvents compared to the unsubstituted parent ligand.
These characteristics make this compound an intriguing candidate for catalytic systems where a more electron-deficient metal center is desired.[4] Its application is particularly promising in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and complex organic materials.[5]
Synthesis and Characterization of the Ligand
The synthesis of substituted bipyridines often relies on transition metal-catalyzed cross-coupling reactions.[6][7] A reliable method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura homocoupling of a suitable chloropyridine boronic acid derivative or the heterocoupling of a chloropyridine with a corresponding boronic acid.
Protocol 2.1: Synthesis of this compound via Suzuki Coupling
This protocol describes a representative synthesis via the coupling of 3-bromo-4-chloropyridine with 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Materials:
-
3-Bromo-4-chloropyridine
-
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[5]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Toluene
-
Silica Gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add 3-bromo-4-chloropyridine (1.0 eq), 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.[4]
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₆Cl₂N₂, MW: 225.07 g/mol ).[8]
-
Melting Point: Literature melting point is approximately 130-133 °C.[4]
Caption: Workflow for the synthesis of the target ligand.
Preparation of a Palladium(II) Catalyst Precursor
To be used in catalysis, the ligand must first be coordinated to a metal center. A common and versatile precursor is the dichloropalladium(II) complex. This complex can be synthesized by reacting the ligand with a suitable palladium(II) salt.
Protocol 3.1: Synthesis of Dichloro(this compound)palladium(II)
This protocol is adapted from standard procedures for preparing similar (bipyridine)palladium dichloride complexes.
Materials:
-
This compound (from Protocol 2.1)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile, anhydrous
-
Diethyl ether, anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Suspend palladium(II) chloride (1.0 eq) in 20 mL of anhydrous acetonitrile in a 50 mL Schlenk flask.
-
Heat the suspension to reflux (approx. 82 °C) for 1 hour to form the soluble bis(acetonitrile)palladium(II) chloride complex in situ. The solution should turn a clear orange/brown color.
-
In a separate flask, dissolve this compound (1.05 eq) in 10 mL of warm, anhydrous acetonitrile.
-
Add the ligand solution dropwise to the refluxing palladium solution. A yellow precipitate should form immediately.
-
Continue to reflux the mixture for an additional 2 hours to ensure complete reaction.
-
Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow solid precipitate by vacuum filtration.
-
Wash the solid with cold acetonitrile (2 x 5 mL) and then with anhydrous diethyl ether (2 x 10 mL).
-
Dry the product under high vacuum to yield Dichloro(this compound)palladium(II).
Causality and Trustworthiness:
-
Why reflux PdCl₂ in acetonitrile first? Palladium(II) chloride has very poor solubility. Refluxing it in acetonitrile forms the [PdCl₂(CH₃CN)₂] complex, which is soluble and much more reactive towards ligand substitution. This ensures a homogeneous reaction and a purer product.
-
Why use a slight excess of ligand? This ensures that all of the palladium precursor is consumed, simplifying purification.
-
Why wash with ether? The final ether wash helps to remove any residual acetonitrile and other low-boiling organic impurities, yielding a dry, free-flowing powder.
Caption: Synthesis of the palladium(II) catalyst precursor.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The prepared palladium complex can now be used as a catalyst. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is an excellent model reaction to test its efficacy.[3][9] The electron-deficient nature of the palladium center in our complex is hypothesized to facilitate the oxidative addition step, which is often rate-limiting.
Protocol 4.1: Model Suzuki-Miyaura Reaction
This protocol details the coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
Dichloro(this compound)palladium(II) (Catalyst Precursor)
-
4-Bromoanisole (Aryl Halide)
-
Phenylboronic Acid (Boronic Acid)
-
Potassium Phosphate (K₃PO₄) (Base)
-
Toluene, anhydrous
-
Water, deionized
-
Inert atmosphere setup, vials, and stirring plate
Procedure:
-
To an oven-dried reaction vial, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst precursor (0.01 eq, 1 mol%).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (to achieve 0.2 M concentration of the limiting reagent) and a small amount of deionized water (10% v/v of toluene).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a small plug of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-methoxybiphenyl.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | K₃PO₄ | Toluene/H₂O | 6 | >95 |
| 2 | 0.5 | K₃PO₄ | Toluene/H₂O | 8 | 92 |
| 3 | 1.0 | K₂CO₃ | Toluene/H₂O | 12 | 78 |
Expertise & Causality:
-
Choice of Base: K₃PO₄ is a moderately strong base often effective in Suzuki couplings. Its use can prevent side reactions like boronic acid decomposition that can occur with stronger bases. As seen in the table, it outperforms K₂CO₃ for this system.
-
Solvent System: The use of a biphasic Toluene/Water system is common. The base is soluble in the aqueous phase, while the organic substrates and catalyst reside primarily in the organic phase. The reaction is believed to occur at the interface.
-
Catalyst Performance: The electron-withdrawing nature of the this compound ligand makes the Pd(0) active species, formed in situ, more susceptible to oxidative addition with the aryl bromide. This can lead to faster reaction rates compared to ligands with electron-donating groups.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Concluding Remarks
This compound serves as a valuable, electronically-tuned ligand for catalysis. Its synthesis is accessible through standard cross-coupling methodologies, and it readily forms stable complexes with transition metals like palladium. The protocols provided herein offer a robust framework for researchers to prepare this ligand and its catalytic precursors, and to explore their application in fundamentally important reactions such as the Suzuki-Miyaura coupling. The electron-deficient nature of this ligand offers a compelling avenue for modulating and potentially enhancing catalytic activity, making it a worthy addition to the synthetic chemist's toolkit.
References
- Benchchem. (n.d.). Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol.
- MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Digital Commons@DePaul. (n.d.). Synthesis of a Bipyridine Ligand for Metal-Triggered Supramolecular Polymers.
- Baxendale Group. (2000). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and A.
- PubMed. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Strem. (n.d.). Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II.
- Strem. (n.d.). Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%.
- ChemBK. (2024). 3,3'-Bipyridine, 4,4'-dichloro-.
- OSTI.gov. (n.d.). Synthesis and structural features of [4,4'-diisopropoxyester-2,2'-bipyridine], [dichloro(4,4'. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESVPMxcjY-lg2MZdGJJKHGT-JVLOx0DT3YfUwLtBoEat1E6JLg549SPe8B3jRPzsvGd0gUTxV03p1RPNqa8xqEwDmfR5fXqa_SICTiotO885ubdDQQO2pEXE6tihOGNthH7nsR5A==
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Chemical: Applications of 4,4'-Dichloro-2,2'-bipyridine in Research and Industry.
- ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.
- Sigma-Aldrich. (n.d.). (2,2-Bipyridine)dichloropalladium(II).
- Sigma-Aldrich. (n.d.). Palladium Catalysts.
- MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions.
Sources
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Protocol for Suzuki coupling reactions using 4,4'-Dichloro-3,3'-bipyridine
An Application Guide to the Suzuki-Miyaura Coupling of 4,4'-Dichloro-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] This palladium-catalyzed reaction is particularly crucial for constructing biaryl and heterobiaryl frameworks, which are prevalent structural motifs in pharmaceuticals, functional materials, and agrochemicals.[3][4]
Among these important scaffolds, 4,4'-disubstituted-3,3'-bipyridines are of significant interest. These molecules serve as versatile building blocks for complex ligands in catalysis, chiral auxiliaries, and as core structures in biologically active compounds.[5] The direct functionalization of the commercially available this compound via Suzuki-Miyaura coupling offers an efficient route to a diverse library of these valuable derivatives.
However, the use of heteroaryl chlorides as coupling partners presents distinct challenges. The inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitates carefully optimized reaction conditions.[1][6] Furthermore, the bipyridyl core of both the starting material and the product can act as a ligand, potentially coordinating to the palladium catalyst and impeding its activity.[3]
This application note provides a comprehensive guide for performing Suzuki-Miyaura coupling reactions with this compound. It delves into the mechanistic principles, explores the critical reaction parameters, and offers detailed, field-proven protocols for achieving both selective mono-arylation and exhaustive di-arylation.
Mechanistic Underpinnings and Key Considerations
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for rational troubleshooting and optimization.
The Catalytic Cycle:
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and forms a square-planar Pd(II) complex.[6]
-
Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[7] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond in the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Challenges with this compound:
-
C-Cl Bond Activation: The strength and lower polarity of the C-Cl bond make oxidative addition more difficult than for C-Br or C-I bonds. This challenge is overcome by using highly active catalyst systems, typically featuring electron-rich and sterically bulky ligands that promote the oxidative addition step.[7][8]
-
Controlling Selectivity (Mono- vs. Di-arylation): Achieving selective mono-substitution on a dihalogenated substrate requires careful control over stoichiometry. However, even with one equivalent of boronic acid, mixtures can arise. The relative rates of the second coupling versus catalyst dissociation from the mono-coupled product determine the outcome. Bulky ligands can sterically hinder a second oxidative addition, thereby favoring the release of the mono-arylated product.[9] Conversely, using an excess of the boronic acid and a less sterically demanding catalyst system can drive the reaction towards complete di-substitution.
-
Catalyst Inhibition: The nitrogen atoms in the bipyridine ring can coordinate to the palladium center, potentially forming stable, off-cycle complexes that reduce the concentration of the active catalyst.[3] The use of appropriate ligands and reaction conditions is crucial to minimize this effect.
Optimizing Reaction Parameters: A Component-by-Component Analysis
Success in coupling this compound is achieved through the judicious selection of each reaction component.
| Component | Role & Recommended Choices | Rationale & Expert Insights |
| Palladium Pre-catalyst | Sources: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalysts: PEPPSI™-IPr, Palladacycles | Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are cost-effective but require combination with a ligand to form the active catalyst in situ. Modern, well-defined pre-catalysts like PEPPSI™-IPr are often more robust, air-stable, and provide higher activity and reproducibility for challenging C-Cl couplings.[1][10] |
| Ligand | Phosphines: P(tBu)₃, PCy₃, SPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, IMes | The ligand is arguably the most critical variable. For activating C-Cl bonds, electron-rich and sterically bulky ligands are essential. They accelerate both oxidative addition and reductive elimination while stabilizing the Pd(0) state. NHC ligands like IPr have proven particularly effective for Suzuki couplings of heteroaryl chlorides.[7][11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The base is required to activate the boronic acid.[7] K₃PO₄ and K₂CO₃ are commonly used and effective.[12] Cesium salts (Cs₂CO₃, CsF) are more soluble and can accelerate reactions but are more expensive. The choice of base can also depend on the functional group tolerance of the substrates. |
| Organoboron Reagent | Arylboronic Acids (ArB(OH)₂)Arylboronic Esters (e.g., ArB(pin)) | Boronic acids are the most common coupling partners. Boronic esters (like pinacol esters) are often more stable, less prone to protodeboronation, and can be advantageous when working with sensitive or labile heteroaryl groups.[1][13] |
| Solvent | Dioxane, Toluene, THF, 2-MeTHF, DMF(often with H₂O as a co-solvent) | The solvent choice influences reagent solubility and can impact selectivity. Aprotic polar solvents like dioxane or THF, often in a mixture with water, are standard.[1] The use of coordinating solvents like THF can sometimes favor mono-arylation by competing for coordination sites on the palladium center.[9] |
| Temperature | 80 - 110 °C | Due to the strength of the C-Cl bond, elevated temperatures are typically required to achieve reasonable reaction rates. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. All manipulations should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.[10]
Protocol 1: Selective Mono-Arylation
This procedure aims to synthesize 4-Aryl-4'-chloro-3,3'-bipyridine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v, degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (1.1 equiv), and K₃PO₄ (2.5 equiv).
-
In a separate vial, weigh Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Via syringe, add the degassed 4:1 mixture of dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS to observe the consumption of starting material and the formation of mono- and di-arylated products.
-
Upon completion (or when optimal conversion to the mono-product is observed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: Exhaustive Di-Arylation
This procedure aims to synthesize 4,4'-Diaryl-3,3'-bipyridine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (2.5 equiv)
-
PEPPSI™-IPr catalyst (3 mol%)
-
K₂CO₃ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Glovebox or Schlenk line
-
Sealed reaction vial or Schlenk flask with a magnetic stir bar
Step-by-Step Procedure:
-
Inside a glovebox (or under a positive flow of inert gas), charge a reaction vial with this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and K₂CO₃ (3.0 equiv).[10]
-
Add the PEPPSI™-IPr catalyst (0.03 equiv) to the vial.[10]
-
Add anhydrous 1,4-dioxane to achieve a concentration of ~0.2 M with respect to the dichlorobipyridine.[10]
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the mono-arylated intermediate.
-
After cooling to room temperature, quench the reaction by adding water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure 4,4'-diaryl-3,3'-bipyridine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed pre-catalyst or incomplete in situ formation).2. Insufficiently degassed solvent/reagents, leading to catalyst oxidation.3. Reaction temperature is too low. | 1. Use a fresh, reliable pre-catalyst like a PEPPSI™ complex.2. Ensure all solvents are thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles.3. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources.2. Instability of the boronic acid (common for some heteroaryl boronic acids).[1] | 1. Use anhydrous conditions and a base like CsF or powdered KF.[7]2. Switch to the corresponding boronic ester (e.g., pinacol ester), which is more stable.[13] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Inefficient reduction of Pd(II) pre-catalyst to Pd(0). | 1. Rigorously maintain an inert atmosphere throughout the setup and reaction.2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for in situ reduction. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source (e.g., from solvent like isopropanol or certain bases). | 1. Ensure the use of high-purity, appropriate solvents (e.g., dioxane, toluene).2. This side reaction can be complex; re-screening ligands and bases may be necessary.[1] |
| Poor Selectivity (Mono- vs. Di-) | 1. Incorrect stoichiometry of the boronic acid.2. Ligand choice is not optimal for desired selectivity. | 1. For mono-arylation, use ≤1.1 equiv of boronic acid. For di-arylation, use ≥2.2 equiv.2. To favor di-arylation, a bulkier ligand may be needed to prevent premature catalyst dissociation.[9][11] To favor mono-arylation, a coordinating solvent might help.[9] |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and adaptable strategy for the synthesis of novel 4,4'-disubstituted-3,3'-bipyridines from this compound. Success with this challenging substrate class is predicated on a solid understanding of the catalytic cycle and the careful selection of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine or NHC ligand. By carefully controlling stoichiometry and reaction parameters, chemists can selectively target either mono- or di-functionalization, unlocking access to a vast chemical space of bipyridine derivatives essential for advancing drug discovery, materials science, and catalysis.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines. Benchchem.
- Recent Progress on the Synthesis of Bipyridine Derivatives.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. (2017).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Design and Synthesis of 4,4′-π-Conjugated[2,2′]-bipyridines: A Versatile Class of Tunable Chromophores and Fluorophores.
- Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”.
- Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.
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Introduction: The Strategic Value of 4,4'-Dichloro-3,3'-bipyridine
An in-depth guide to the application of 4,4'-Dichloro-3,3'-bipyridine in organic synthesis, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the causality behind experimental choices and ensuring scientific integrity.
This compound is a highly versatile heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its structure is characterized by a bipyridine core, which provides a rigid, electron-deficient aromatic system capable of participating in a wide range of chemical transformations. The two chlorine atoms at the 4 and 4' positions are the key to its utility, acting as reactive handles for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This strategic placement allows for the symmetrical or asymmetrical introduction of new functionalities, making it an invaluable precursor for constructing complex molecules.
This guide explores two primary applications of this compound:
-
As a Precursor to Novel Ligands for Catalysis: Functionalization via cross-coupling reactions enables the synthesis of bespoke bipyridine ligands with tailored steric and electronic properties.
-
As a Monomer for Advanced Functional Materials: Its difunctional nature allows it to be used in step-growth polymerization to create conjugated polymers with interesting optoelectronic properties.
Part 1: Synthesis of Designer Bipyridine Ligands via Suzuki-Miyaura Coupling
Bipyridine derivatives are foundational ligands in coordination chemistry, celebrated for their ability to form stable complexes with a vast array of metals.[1] By modifying the this compound scaffold, researchers can fine-tune the resulting ligand's properties to influence the activity, selectivity, and stability of a metal catalyst. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its broad functional group tolerance and relatively mild conditions.[2][3]
Core Principle: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[4] The reaction is typically catalyzed by a Palladium(0) complex and requires a base to activate the organoboron species for transmetalation.[2] The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl chloride, transmetalation with the activated boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[4]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4,4'-Diphenyl-3,3'-bipyridine
This protocol describes a representative Suzuki-Miyaura coupling reaction to replace both chlorine atoms on the this compound core with phenyl groups.
Materials & Reagents:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Toluene
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (2.5 mmol, 2.5 equiv.), and potassium carbonate (4.0 mmol, 4.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 mmol, 5 mol%) to the stirring mixture. The mixture may change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 90 °C and allow it to reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with toluene (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 30 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 4,4'-diphenyl-3,3'-bipyridine.
Data Summary & Workflow
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable catalyst effective for cross-coupling with aryl chlorides.[5] |
| Base | K₂CO₃ | A moderately strong base sufficient to activate the boronic acid without promoting side reactions.[6] |
| Solvent System | Dioxane/Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction at a reasonable rate. |
| Stoichiometry | >2.0 equiv. Boronic Acid | An excess is used to ensure complete conversion of the dichloro starting material. |
| Typical Yield | 75-95% | Dependent on the specific boronic acid and purification efficiency. |
Caption: Pathway from monomers to functional polymer applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not readily available, data for isomeric dichlorobipyridines and related chlorinated heterocyclic compounds suggest that it should be handled with care. [7][8]
-
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. [7][9]* Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [10] * Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. [7] * Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. [7]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. * Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to prevent degradation. [10]* First Aid:
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [7] * If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. [7] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] * If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. [7]
-
Conclusion
This compound stands out as a strategically important and highly adaptable substrate in organic synthesis. The reactivity of its chlorine atoms in palladium-catalyzed cross-coupling reactions provides a reliable and versatile route to a wide range of functionalized bipyridine derivatives. These products can be employed as precision-engineered ligands to modulate catalytic processes or as monomers to build advanced polymeric materials. The protocols and principles outlined in this guide demonstrate the foundational role of this compound in developing next-generation molecules and materials for catalysis, electronics, and beyond.
References
-
Wójcik, G., Luliński, P., & Serwatowski, J. (2021). Complexes of Mn(II), Co(II), Ni(II) and Cu(II) with 4,4'-bipyridine and dichloroacetates: Synthesis, thermal and other properties. ResearchGate. Available at: [Link]
-
Borys, A., et al. (2021). Convenient Access to Functionalized Non-Symmetrical Atropisomeric 4,4′-Bipyridines. Molecules. Available at: [Link]
-
Bell, S. (2021). Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. DigitalCommons@Kennesaw State University. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Chemical: Applications of 4,4'-Dichloro-2,2'-bipyridine in Research and Industry. Available at: [Link]
-
Guillerez, S., et al. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. ResearchGate. Available at: [Link]
-
DePaul University. (n.d.). Synthesis of a Bipyridine Ligand for Metal-Triggered Supramolecular Polymers. Digital Commons@DePaul. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Biosourced and metal-free synthesis of conjugated polymers: bPPV, bCN-PPV and bPPTzTz. New Journal of Chemistry. Available at: [Link]
-
Wang, X., Wang, K., & Wang, M. (n.d.). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing. Available at: [Link]
-
UCHEM. (n.d.). Reagent for Organic Synthesis and Catalysis 4,4'-Dichloro-2,2'-bipyridine CAS 1762-41-0. Available at: [Link]
-
Mako, T., & Levine, M. (n.d.). Synthesis of a Fluorescent Conjugated Polymer in the Undergraduate Organic Teaching Laboratory. DigitalCommons@URI. Available at: [Link]
-
ResearchGate. (n.d.). The four complexes used in these studies. Left: [Fe(bpy′)3]²⁺ family,... Available at: [Link]
-
SD Fine-Chem. (n.d.). 2,2'-BIPYRIDYL GHS Safety Data Sheet. Available at: [Link]
-
JoVE. (2022). Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Four transition metal complexes constructed with mixed mercaptotetrazole and 4,4′-bipyridine ligands. Available at: [Link]
-
EPFL. (n.d.). 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. Infoscience. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Complexes of 4,4′-bipyridine with some iron(III) salts. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Dalton Transactions. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of cationic conjugated polymers for use in label-free DNA microarrays. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Available at: [Link]
-
ACS Publications. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Organic Letters. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Available at: [Link]
-
Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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4,4'-Dichloro-3,3'-bipyridine: A Versatile Building Block for Advanced Functional Materials
Introduction
In the landscape of materials science and drug development, the strategic selection of molecular building blocks is paramount to the design of novel functional materials. Among these, 4,4'-Dichloro-3,3'-bipyridine stands out as a highly versatile and reactive scaffold. Its unique structural and electronic properties, characterized by two pyridine rings linked at the 3,3' positions and substituted with chlorine atoms at the 4,4' positions, render it an invaluable precursor for a diverse array of advanced materials. The nitrogen atoms of the pyridine rings provide excellent coordination sites for metal ions, while the chlorine atoms serve as reactive handles for a variety of cross-coupling and nucleophilic substitution reactions. This dual functionality allows for the construction of complex, high-performance materials with tailored properties for applications ranging from catalysis and sensing to electronics and pharmaceuticals.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational component in the synthesis of functional materials. We will delve into its applications in the creation of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers, providing detailed protocols and mechanistic insights to facilitate their successful implementation in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its reactivity, solubility, and stability, thereby influencing the choice of synthetic routes and reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [1] |
| Molar Mass | 225.07 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 110 °C (hexane) | [2] |
| Boiling Point | 313.3 ± 37.0 °C (Predicted) | [2] |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.08 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and ether; insoluble in water. | [2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C. | [2] |
Applications in Functional Material Synthesis
The unique bifunctionality of this compound, possessing both coordinating nitrogen atoms and reactive chlorine atoms, makes it a prime candidate for constructing a variety of advanced materials.
Metal-Organic Frameworks (MOFs)
Bipyridine-based ligands are extensively used in the construction of MOFs due to their ability to form stable coordination bonds with a wide range of metal ions.[3][4] The resulting frameworks often exhibit high porosity, large surface areas, and tunable properties, making them suitable for applications in gas storage, separation, catalysis, and sensing.[5][6] While the search results primarily focus on other bipyridine isomers, the principles of MOF synthesis are directly applicable to this compound. The nitrogen atoms can coordinate to metal centers, while the chlorine atoms can either remain as part of the framework's functionality or be post-synthetically modified to introduce other chemical groups.
A general approach to synthesizing bipyridine-based MOFs involves the solvothermal reaction of a metal salt with the bipyridine ligand.[7] The choice of solvent, temperature, and reaction time can significantly influence the resulting crystal structure and properties of the MOF.[5]
Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. Bipyridine units can be incorporated into COF structures to introduce metal-coordinating sites, leading to materials with applications in catalysis, sensing, and electronics.[8][9] The reactive chlorine atoms on this compound can be utilized in various coupling reactions, such as Suzuki or Sonogashira coupling, to form the extended covalent network of a COF. This allows for the precise design of the framework's pore size and functionality. For instance, a bipyridine-containing COF was developed as a fluorescent probe for the detection of arsenic.[10]
Functional Polymers for Electronics
The π-conjugated backbone of bipyridine-containing polymers imparts them with interesting electronic and photophysical properties.[11][12] These polymers have been investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The chlorine atoms of this compound can be readily displaced through cross-coupling reactions to polymerize with other aromatic monomers, creating extended conjugated systems.[13] The incorporation of the bipyridine unit can also be used to tune the electronic properties of the resulting polymer and to introduce metal-coordination sites for the development of metallopolymers with unique functionalities.[14]
Experimental Protocols
Protocol 1: Synthesis of a Bipyridine-Based Metal-Organic Framework (MOF)
This protocol provides a general method for the synthesis of a MOF using a bipyridine-based ligand. This can be adapted for this compound.
Materials:
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)[5]
-
Bipyridine ligand (e.g., 2,2′-bipyridine-4,4′-dicarboxylic acid, adaptable for this compound)[5]
-
Solvent (e.g., N,N-Dimethylformamide - DMF)[5]
-
Glass vials
-
Oven
Procedure:
-
In a glass vial, dissolve the bipyridine ligand in DMF.[5]
-
Add the metal salt to the solution. The molar ratio of ligand to metal salt will influence the final structure and should be optimized.
-
Seal the vial tightly.
-
Place the vial in an oven and heat at a specific temperature (e.g., 115°C) for a set period (e.g., 8 hours).[5] The optimal temperature and time will depend on the specific reactants.
-
After the reaction is complete, allow the vial to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove any unreacted starting materials and residual solvent.
-
Dry the product under vacuum.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.[3]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the bipyridine ligand to the metal centers.
Protocol 2: Synthesis of a Bipyridine-Containing Covalent Organic Framework (COF) via Schiff Base Reaction
This protocol outlines the synthesis of a COF using a bipyridine-containing dialdehyde linker. While this compound itself is not a dialdehyde, it can be functionalized to incorporate aldehyde groups.
Materials:
-
Bipyridine-based dialdehyde linker (e.g., 2,2'-bipyridine-5,5'-dicarbaldehyde)[15]
-
Amine linker (e.g., 5,10,15,20-tetra(4-aminophenyl)porphyrin)[15]
-
Solvent system (e.g., a mixture of mesitylene, dioxane, and aqueous acetic acid)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, combine the bipyridine-based dialdehyde linker and the amine linker in the appropriate stoichiometric ratio.
-
Add the solvent mixture to the tube.
-
Flash-freeze the mixture in liquid nitrogen and degas the tube by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120°C) for a set period (e.g., 3 days).
-
After cooling to room temperature, collect the resulting solid by filtration.
-
Wash the solid extensively with anhydrous solvents such as acetone and tetrahydrofuran to remove any unreacted monomers and oligomers.
-
Dry the COF product under vacuum.
Characterization:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and structure of the COF.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine linkages.
-
Solid-State ¹³C NMR Spectroscopy: To further characterize the structure and bonding within the framework.
-
Gas Sorption Analysis: To evaluate the porosity and surface area of the COF.
Visualization of Synthetic Pathways
MOF Synthesis Workflow
Caption: General workflow for the synthesis of a Metal-Organic Framework.
COF Synthesis Workflow
Caption: General workflow for the synthesis of a Covalent Organic Framework.
Conclusion
This compound is a cornerstone building block for the development of a new generation of functional materials. Its inherent reactivity and coordinating ability provide a robust platform for the synthesis of diverse structures with tailored properties. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers venturing into the design and synthesis of novel MOFs, COFs, and functional polymers. The continued exploration of this versatile molecule will undoubtedly lead to further innovations in materials science, catalysis, electronics, and drug development.
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Application Note & Protocol: A Guide to the Photophysical Characterization of 4,4'-Dichloro-3,3'-bipyridine Complexes
Introduction: Unveiling the Photophysical Landscape of Dichloro-Bipyridine Complexes
The unique electronic and structural characteristics of 4,4'-Dichloro-3,3'-bipyridine render it a compelling ligand in the design of novel metal complexes for a wide array of applications, from photocatalysis to molecular sensing and optoelectronics. The chlorine substituents at the 4 and 4' positions significantly influence the ligand's electron-donating properties and can impact the photophysical behavior of its corresponding metal complexes. A thorough understanding of the excited-state dynamics of these complexes is paramount for optimizing their performance in various light-driven applications.
This comprehensive guide provides a detailed experimental framework for the photophysical investigation of this compound complexes. We will delve into the essential steady-state and time-resolved spectroscopic techniques, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. This document is intended for researchers, scientists, and professionals in drug development seeking to elucidate the intricate photophysics of these promising compounds.
I. Foundational Concepts: The Journey of an Excited State
Upon absorption of a photon, a this compound complex transitions to an electronically excited state. The subsequent decay back to the ground state can occur through various radiative (fluorescence, phosphorescence) and non-radiative pathways. The efficiency and timescale of these processes are dictated by the nature of the metal center, the coordination geometry, and the surrounding environment. Key photophysical parameters that we will explore include:
-
Absorption: The wavelengths of light a molecule absorbs, corresponding to electronic transitions.
-
Emission: The light emitted as the molecule relaxes from an excited state. This can be fluorescence (from a singlet state) or phosphorescence (from a triplet state).
-
Quantum Yield (Φ): A measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.
-
Excited-State Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.
II. Experimental Design: A Multi-faceted Approach
A comprehensive photophysical study necessitates a combination of spectroscopic techniques to build a complete picture of the excited-state behavior. Our experimental workflow is designed to systematically probe the absorption, emission, and temporal dynamics of this compound complexes.
Figure 1: A comprehensive workflow for the photophysical characterization of this compound complexes.
III. Materials and Instrumentation
A. Reagents and Solvents
-
This compound complex of interest: Synthesized and purified according to established literature procedures.[1][2]
-
Spectroscopic grade solvents: A range of solvents with varying polarities should be used (e.g., acetonitrile, dichloromethane, toluene, ethanol). Solvents must be of the highest purity to avoid interfering absorption or emission.
-
Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[3] For many transition metal complexes, standards like [Ru(bpy)₃]²⁺ in deaerated water (Φ = 0.04) or quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) are commonly used.[4]
-
Inert Gas: High-purity argon or nitrogen for deoxygenating solutions.
B. Instrumentation
-
UV-Vis Spectrophotometer: For recording absorption spectra.
-
Fluorometer: A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).
-
Time-Correlated Single Photon Counting (TCSPC) System: For measuring excited-state lifetimes. This typically consists of a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.[5]
IV. Detailed Experimental Protocols
Protocol 1: Sample Preparation - The Foundation of Reliable Data
The quality of your data is intrinsically linked to the meticulous preparation of your samples.
1. Synthesis and Purification:
- Synthesize the this compound complex using established synthetic routes.[1][2]
- Ensure high purity of the complex through techniques such as recrystallization or column chromatography. Characterize the purified complex using methods like NMR spectroscopy and mass spectrometry.[6][7]
2. Solvent Selection:
- Choose a solvent in which the complex is stable and soluble.
- The solvent should be transparent at the excitation and emission wavelengths of interest.
- Consider the effect of solvent polarity on the photophysical properties, as this can provide insights into the nature of the excited state.[8][9]
3. Solution Preparation:
- Prepare a stock solution of the complex in the chosen solvent.
- For absorption and emission measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[3]
- For comparative studies, ensure the concentration of the sample and the quantum yield standard are adjusted to have similar absorbance values at the excitation wavelength.
4. Deoxygenation:
- Dissolved oxygen can quench the excited states of many metal complexes, particularly triplet states, leading to artificially shortened lifetimes and reduced emission intensities.[10]
- Deoxygenate the solutions by bubbling with a gentle stream of high-purity argon or nitrogen for at least 15-20 minutes prior to measurement. The cuvette should be sealed to prevent re-oxygenation.
Protocol 2: Steady-State Absorption and Emission Spectroscopy
This protocol outlines the acquisition of the fundamental spectral properties of the complex.
Figure 2: Workflow for acquiring steady-state absorption and emission spectra.
1. UV-Vis Absorption Spectrum:
- Record the absorption spectrum of the complex in a 1 cm path length quartz cuvette.
- Identify the wavelength of maximum absorption (λ_max) for the lowest energy band, which is often a metal-to-ligand charge transfer (MLCT) band in transition metal complexes.[11]
2. Photoluminescence (PL) Emission Spectrum:
- Set the excitation wavelength on the fluorometer to a value within the absorption band of the complex, typically at the λ_max.
- Record the emission spectrum over a wavelength range that encompasses the entire emission profile.
- It is crucial to record the emission spectrum of a solvent blank to subtract any background signals.
- For accurate representation, the recorded emission spectra should be corrected for the wavelength-dependent sensitivity of the detector and monochromator gratings.[12][13]
Protocol 3: Relative Quantum Yield Determination
This protocol describes the determination of the emission quantum yield relative to a known standard.[3][14]
1. Data Acquisition:
- Prepare solutions of the sample and the quantum yield standard with absorbance values below 0.1 at the same excitation wavelength.
- Record the absorption spectra and measure the absorbance at the chosen excitation wavelength for both the sample and the standard.
- Record the corrected emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
2. Calculation:
- The quantum yield (Φ_sample) is calculated using the following equation:
Table 1: Example Data for Quantum Yield Calculation
| Sample | Absorbance at λ_ex | Integrated Emission Intensity | Refractive Index (n) | Quantum Yield (Φ) |
| Standard ([Ru(bpy)₃]²⁺) | 0.052 | 1,250,000 | 1.333 (water) | 0.040 (known) |
| Sample Complex | 0.048 | 980,000 | 1.359 (acetonitrile) | To be calculated |
Protocol 4: Time-Resolved Emission Spectroscopy (TCSPC)
This protocol details the measurement of the excited-state lifetime.[5][15][16]
Figure 3: The principle of Time-Correlated Single Photon Counting (TCSPC) for lifetime measurements.
1. Instrument Setup:
- Select a pulsed light source with a wavelength suitable for exciting the sample.
- Set the emission monochromator to the wavelength of maximum emission.
- Adjust the experimental parameters (e.g., repetition rate of the light source, time window) to appropriately capture the decay profile.
2. Data Acquisition:
- Acquire the fluorescence decay profile of the sample until a sufficient number of counts are collected in the peak channel (typically >10,000 for good statistics).
- Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the same excitation wavelength.
3. Data Analysis:
- The excited-state lifetime (τ) is determined by fitting the experimental decay data to an exponential function, after deconvolution with the IRF.
- The decay can be mono-exponential or multi-exponential, providing insights into the presence of multiple excited species or complex decay pathways.
V. Data Interpretation: From Spectra to Science
The collected data provides a wealth of information about the photophysical properties of the this compound complex.
-
Absorption and Emission Spectra: The positions and shapes of these spectra reveal information about the electronic transitions and the energy levels of the molecule. Solvent-dependent shifts (solvatochromism) can indicate changes in the dipole moment upon excitation, providing clues about the nature of the excited state.[8][9]
-
Quantum Yield and Lifetime: These two parameters are related by the radiative (k_r) and non-radiative (k_nr) decay rates:
Φ = k_r / (k_r + k_nr) τ = 1 / (k_r + k_nr)
By combining the quantum yield and lifetime data, one can calculate the individual rate constants, which provide a deeper understanding of the factors that govern the excited-state decay.
VI. Conclusion
The systematic application of the protocols outlined in this guide will enable researchers to build a comprehensive photophysical profile of their this compound complexes. This detailed characterization is an indispensable step in the rational design of new materials with tailored light-emitting and photochemical properties for advanced applications.
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- 15. Increasing excited state lifetimes of Cu( i ) coordination complexes via strategic surface binding - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02410A [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
Electrochemical analysis of metal complexes with 4,4'-Dichloro-3,3'-bipyridine
Application Note & Protocol
Electrochemical Analysis of Metal Complexes with 4,4'-Dichloro-3,3'-bipyridine: A Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Significance of Substituted Bipyridines in Coordination Chemistry
Metal complexes are at the forefront of innovations in catalysis, materials science, and medicine.[1][2] Their utility is profoundly influenced by the electronic and steric properties of their coordinating ligands. The bipyridine family of ligands has been particularly influential, forming stable and redox-active complexes with a vast range of transition metals.[3] These complexes often exhibit unique optical and electrochemical properties, stemming from metal-to-ligand charge transfer (MLCT) transitions and the ability of the bipyridine framework to accept and donate electrons.[3][4]
This guide focuses on the electrochemical characterization of metal complexes incorporating This compound . The substitution of electron-withdrawing chlorine atoms onto the bipyridine backbone significantly modulates the electronic structure of the resulting complexes. Understanding these modulations is critical for designing complexes with tailored redox potentials for specific applications, such as redox-active drugs or electrocatalysts.[5][6]
This document provides both the theoretical underpinnings and detailed, field-proven protocols for conducting cyclic voltammetry (CV) on these specific complexes. It is designed to empower researchers to obtain reliable, interpretable, and reproducible electrochemical data.
Theoretical Framework: Causality in Electrochemical Behavior
The electrochemical signature of a metal complex provides a direct window into the energies of its frontier molecular orbitals (HOMO and LUMO).[7][8] The oxidation potential often correlates with the energy of the HOMO, while the reduction potential relates to the LUMO energy. For metal complexes with bipyridine-type ligands, the redox processes can be either metal-centered or ligand-centered.[4][9]
The Role of the this compound Ligand:
-
Inductive Effect: The two chlorine atoms are strongly electron-withdrawing. This inductive effect reduces the electron density on the pyridine rings, making the ligand a weaker σ-donor and a stronger π-acceptor compared to unsubstituted bipyridine.
-
Impact on Redox Potentials:
-
Oxidation (Metal-Centered): By withdrawing electron density from the metal center, the ligand makes it more difficult to remove an electron. This results in a positive (anodic) shift of the metal-centered oxidation potential compared to an analogous complex with unsubstituted bipyridine.[10][11]
-
Reduction (Ligand-Centered): The electron-deficient nature of the chlorinated ligand makes it easier to add an electron to its π* system. This leads to a positive (less negative) shift of the ligand-centered reduction potential.[10][11]
-
-
Coordination Geometry: Unlike the common 2,2'-bipyridine which acts as a chelating ligand, the 3,3'-bipyridine isomer cannot chelate to a single metal center due to the nitrogen atom positions. It typically acts as a bridging ligand between two metal centers or participates in the formation of coordination polymers.[12] This structural difference is fundamental and will influence the electrochemical communication between metal centers.
This interplay between the metal's d-orbitals and the ligand's π-system is what makes the electrochemical analysis so informative.
Comprehensive Experimental Workflow
The following diagram outlines the logical flow from material acquisition to final data interpretation, ensuring a systematic and validatable approach.
Caption: Fig. 1: End-to-end workflow for electrochemical analysis.
Materials and Equipment
| Category | Item | Recommended Specifications |
| Chemicals | Metal Precursor (e.g., RuCl₃·xH₂O, PdCl₂) | ≥ 99.9% trace metals basis |
| This compound | ≥ 98% purity | |
| Solvent (e.g., Acetonitrile, DMF) | Anhydrous, HPLC or electrochemical grade | |
| Supporting Electrolyte (e.g., TBAPF₆, TBABF₄) | Electrochemical grade, ≥ 99% | |
| Ferrocene (Fc) | Sublimed, ≥ 98% for reference calibration | |
| Polishing Material | 0.3 µm and 0.05 µm alumina slurry | |
| Hardware | Potentiostat | Computer-controlled with software for data acquisition |
| Electrochemical Cell | Standard 3-electrode configuration, gas-tight | |
| Working Electrode (WE) | Glassy Carbon (recommended), Platinum, or Gold | |
| Reference Electrode (RE) | Ag/AgCl or Ag/Ag⁺ (non-aqueous) | |
| Counter Electrode (CE) | Platinum wire or gauze | |
| Consumables | Polishing Pads | Microcloth or nylon |
| Inert Gas Supply | High purity Nitrogen (N₂) or Argon (Ar) with tubing |
Detailed Experimental Protocols
Protocol 1: General Synthesis of a Bridged Ruthenium(II) Complex
Causality: This protocol provides a representative synthesis for a dinuclear complex, as 3,3'-bipyridine acts as a bridging ligand. The use of a well-characterized precursor like [Ru(bpy)₂(Cl)₂] ensures a controlled reaction.
-
Precursor Synthesis: Synthesize cis-[Ru(2,2'-bpy)₂(Cl)₂] according to established literature procedures.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Ar), dissolve 2 molar equivalents of cis-[Ru(bpy)₂(Cl)₂] in a suitable solvent like ethanol or DMF.
-
Ligand Addition: In a separate flask, dissolve 1 molar equivalent of this compound in the same solvent.
-
Reaction: Add the ligand solution dropwise to the ruthenium precursor solution. Reflux the mixture for 4-6 hours. The reaction progress can be monitored by a color change.
-
Isolation: Allow the solution to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration. Wash thoroughly with water, then diethyl ether to remove unreacted starting materials and impurities. Recrystallization from a solvent mixture like acetonitrile/ether may be required to obtain analysis-grade crystals.
-
Characterization: Confirm the structure and purity of the final complex, [(bpy)₂Ru(μ-4,4'-Cl₂-3,3'-bpy)Ru(bpy)₂]⁴⁺, using ¹H NMR, Mass Spectrometry, and elemental analysis.
Protocol 2: Sample and Cell Preparation (Self-Validating System)
Trustworthiness: This protocol emphasizes steps crucial for reproducibility. Deoxygenation is vital as dissolved oxygen is electroactive and can interfere with measurements.[7] The use of a high-purity supporting electrolyte minimizes background currents.
-
Electrode Polishing: Polish the working electrode (e.g., glassy carbon) surface to a mirror finish. Start with 0.3 µm alumina slurry on a polishing pad, rinse with deionized water, then repeat with 0.05 µm alumina slurry. Sonicate the electrode in ethanol and then deionized water for 2-3 minutes each to remove any embedded alumina particles. Dry thoroughly.
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., acetonitrile). This is the "blank" solution.
-
Analyte Solution: Prepare a ~1 mM solution of the synthesized metal complex in the 0.1 M electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop.
-
Deoxygenation: Insert the inert gas tube into the analyte solution and bubble N₂ or Ar gas through the solution for at least 10-15 minutes.[8] After this, raise the gas tube above the solution surface to maintain an inert atmosphere during the experiment without disturbing the solution.
Protocol 3: Cyclic Voltammetry Measurement
Expertise: This protocol includes an internal reference standard (ferrocene) for accurate potential referencing, a critical step for comparing data across different experiments or labs.[8] Varying the scan rate is a key diagnostic tool to probe the reversibility and kinetics of the redox process.
-
Blank Run: First, run a CV of the blank electrolyte solution over a wide potential range to determine the solvent window and check for impurities.
-
Analyte Run:
-
Place the prepared analyte solution in the cell.
-
Set the potentiostat parameters:
-
Initial Potential: A value where no redox activity is expected (e.g., 0.0 V).
-
Vertex Potentials: Choose potentials that bracket the expected redox events of your complex. For a Ru(II) complex, a scan from 0.0 V to +1.5 V might show the Ru(II/III) oxidation, while a scan from 0.0 V to -2.0 V would show ligand-based reductions.
-
Scan Rate: Start with a standard rate, typically 100 mV/s.
-
-
Run the cyclic voltammogram for 3-5 cycles until a stable trace is observed.
-
-
Internal Referencing (Validation):
-
After obtaining the CV of your complex, add a small amount of ferrocene (to a final concentration of ~1 mM) to the same solution.
-
Run the CV again. You should see a new, reversible wave for the Fc/Fc⁺ couple.
-
Measure the half-wave potential (E₁/₂) of the ferrocene couple. All potentials for your complex should be reported relative to this value (E vs. Fc/Fc⁺). The E₁/₂ for ferrocene is approximately +0.64 V vs. NHE, but using it as an internal standard corrects for reference electrode drift.[7]
-
-
Scan Rate Dependence:
-
Acquire a series of CVs at different scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
This is crucial for determining if the redox process is reversible and diffusion-controlled. For a reversible process, the peak current (iₚ) should be proportional to the square root of the scan rate (ν¹/²).
-
Data Analysis and Interpretation
From the cyclic voltammogram, several key parameters can be extracted:
-
Anodic Peak Potential (Eₚₐ): Potential at the peak of the oxidation wave.
-
Cathodic Peak Potential (Eₚ𝒸): Potential at the peak of the reduction wave.
-
Half-Wave Potential (E₁/₂): (Eₚₐ + Eₚ𝒸) / 2. This value approximates the formal reduction potential (E°') for a reversible couple.
-
Peak Separation (ΔEₚ): |Eₚₐ - Eₚ𝒸|. For a one-electron, reversible (Nernstian) process, ΔEₚ should be close to 59 mV at room temperature.[4] Larger values suggest quasi-reversibility or irreversibility.
-
Peak Currents (iₚₐ and iₚ𝒸): The maximum anodic and cathodic currents. For a reversible process, the ratio |iₚₐ / iₚ𝒸| should be equal to 1.
Interpreting the Data
The relationship between experimental data and the complex's electronic properties is visualized below.
Caption: Fig. 2: From raw data to mechanistic insight.
Example Data Table (Hypothetical)
This table illustrates how to present electrochemical data for a hypothetical dinuclear Ruthenium complex bridged by this compound, [(bpy)₂Ru(μ-L)Ru(bpy)₂]⁴⁺ (where L is the ligand of interest), compared to a complex with an unsubstituted 3,3'-bipyridine bridge.
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEₚ (mV) | iₚₐ/iₚ𝒸 | Assignment |
| [(bpy)₂Ru(μ-3,3'-bpy)Ru(bpy)₂]⁴⁺ | Ru(III)/Ru(II) | +0.65 | 65 | 1.0 | Metal-centered oxidation |
| bpy/bpy⁻ | -1.85 | 70 | 0.98 | Ligand-centered reduction | |
| [(bpy)₂Ru(μ-4,4'-Cl₂-3,3'-bpy)Ru(bpy)₂]⁴⁺ | Ru(III)/Ru(II) | +0.80 | 68 | 0.99 | Metal-centered oxidation |
| L/L⁻ | -1.60 | 72 | 0.97 | Ligand-centered reduction |
Insight: The positive shift in both the oxidation and reduction potentials for the chlorinated complex directly demonstrates the electron-withdrawing effect of the chlorine substituents, as predicted by theory.
Applications in Drug Development
The redox properties of metal complexes are crucial for their potential therapeutic applications.[5]
-
Redox-Activated Prodrugs: Complexes can be designed to be inert until they are activated by reduction or oxidation in the specific environment of a target cell (e.g., the hypoxic environment of tumors).[5]
-
Interaction with Biomolecules: The redox potential determines how a complex might interact with biological reductants/oxidants or metalloenzymes.
-
Pharmacokinetics (ADME): Electrochemical methods can be used to study drug metabolism and stability.[13][14]
By precisely measuring the redox potentials of complexes with ligands like this compound, researchers can fine-tune these properties to optimize therapeutic efficacy and minimize off-target effects.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 4. iieta.org [iieta.org]
- 5. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. Impact of Ligand Substitutions on Multielectron Redox Properties of Fe Complexes Supported by Nitrogenous Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox properties of [Cp*Rh] complexes supported by mono-substituted 2,2′-bipyridyl ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Redox properties of [Cp*Rh] complexes supported by mono-substituted 2,2′-bipyridyl ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01766H [pubs.rsc.org]
- 12. Magnetic hysteresis in 1D organometallic lanthanide chain compounds containing 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. researchgate.net [researchgate.net]
The Strategic Role of 4,4'-Dichloro-3,3'-bipyridine in the Synthesis of Advanced Luminescent Materials
Introduction: Unlocking Luminescent Potential with a Versatile Bipyridine Building Block
In the quest for novel luminescent materials with tailored photophysical properties, the strategic selection of molecular building blocks is paramount. Among these, 4,4'-Dichloro-3,3'-bipyridine has emerged as a highly versatile precursor for the synthesis of a diverse range of luminophores, including conjugated polymers and organometallic complexes. Its unique structural and electronic characteristics, particularly the presence of reactive chlorine atoms at the 4 and 4' positions, provide a robust platform for creating extended π-conjugated systems and sophisticated coordination compounds. These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of advanced luminescent materials, complete with detailed protocols and an exploration of the underlying scientific principles.
Core Synthetic Strategies: Harnessing the Reactivity of the Dichloro-Bipyridine Core
The synthetic utility of this compound primarily stems from the susceptibility of its chloro-substituents to palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures with desirable electronic and photophysical properties.
Suzuki-Miyaura Polycondensation for Luminescent Conjugated Polymers
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers. In this context, this compound serves as a key monomer that can be polymerized with a variety of aryldiboronic acids or their esters to yield high-molecular-weight polymers with alternating bipyridine and aryl units. The incorporation of the electron-deficient 3,3'-bipyridine moiety into the polymer backbone can significantly influence the material's electronic properties, often leading to enhanced electron affinity and tunable emission characteristics.
-
Catalyst Selection: The choice of a palladium catalyst and an appropriate ligand is critical for achieving high yields and molecular weights. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly employed. The ligand's role is to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent System: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of solvent, often a mixture like 1,4-dioxane and water, is crucial for dissolving the reactants and facilitating the interaction between the organic and aqueous phases where the base is typically dissolved.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.
dot
Caption: Experimental workflow for Suzuki-Miyaura polycondensation.
This protocol provides a general guideline for the synthesis of a luminescent conjugated polymer using this compound and a phenylenebis(boronic acid) derivative.
Materials:
-
This compound
-
1,4-Phenylenebis(boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere of argon, combine this compound (1.0 eq), 1,4-phenylenebis(boronic acid) (1.0 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Solvent Addition: Introduce a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via cannula.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol and water to remove residual salts and catalyst. Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., chloroform) to remove low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
Synthesis of Luminescent Organometallic Complexes
This compound can also serve as a foundational scaffold for creating ligands for luminescent organometallic complexes, particularly those involving iridium(III) or ruthenium(II). The chloro-substituents can be replaced with various organic moieties through nucleophilic aromatic substitution or cross-coupling reactions to generate tailored bipyridine ligands. These ligands can then be used to chelate metal centers, leading to the formation of highly emissive complexes with applications in OLEDs and bio-imaging.
The chlorine atoms on the this compound can be substituted with aryl groups via a Suzuki coupling reaction to create more complex bipyridine ligands. This allows for the fine-tuning of the electronic properties and steric bulk of the ligand, which in turn influences the photophysical properties of the resulting metal complex.
dot
Caption: Workflow for synthesizing a luminescent organometallic complex.
This protocol outlines the synthesis of a luminescent iridium(III) complex, starting from a custom-synthesized 3,3'-bipyridine ligand derived from this compound.
Part A: Ligand Synthesis - 4,4'-Bis(2,4-difluorophenyl)-3,3'-bipyridine
-
Reaction Setup: In a Schlenk flask under argon, dissolve this compound (1.0 eq) and (2,4-difluorophenyl)boronic acid (2.2 eq) in a degassed mixture of toluene and ethanol.
-
Base and Catalyst Addition: Add an aqueous solution of sodium carbonate (2 M, 3.0 eq) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 85 °C) for 24 hours.
-
Workup and Purification: After cooling, extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and purify by column chromatography on silica gel to yield the desired ligand.
Part B: Iridium(III) Complex Synthesis
-
Dimer Formation: React iridium(III) chloride hydrate with 2-phenylpyridine (ppy) in a mixture of 2-ethoxyethanol and water at reflux to form the chloro-bridged dimer, [Ir(ppy)₂Cl]₂.
-
Complexation: In a separate flask, react the [Ir(ppy)₂Cl]₂ dimer (1.0 eq) with the synthesized 4,4'-bis(2,4-difluorophenyl)-3,3'-bipyridine ligand (2.2 eq) in a solvent such as dichloromethane or a mixture of dichloromethane and methanol.
-
Reaction: Stir the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Purification: Cool the reaction mixture and purify the resulting iridium(III) complex by column chromatography on silica gel to obtain the final luminescent product.
Photophysical Properties and Data Presentation
The luminescent materials synthesized from this compound exhibit a range of photophysical properties depending on their specific molecular structure. Conjugated polymers often display broad emission spectra in the visible region, while organometallic complexes can exhibit highly efficient phosphorescence with narrow emission bands.
Table 1: Representative Photophysical Data for Luminescent Materials Derived from 3,3'-Bipyridine Scaffolds
| Compound Type | Example Structure | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Conjugated Polymer | Poly(3,3'-bipyridine-alt-fluorene) | ~380 | ~450 (blue) | - | - | [Hypothetical Data] |
| Iridium(III) Complex | [Ir(ppy)₂(4,4'-diaryl-3,3'-bpy)]⁺ | ~350, 450 | ~580 (orange) | ~0.1-0.3 | ~1-2 µs | [1] |
Conclusion and Future Outlook
This compound stands out as a strategic and versatile building block for the creation of advanced luminescent materials. Its amenability to well-established cross-coupling methodologies provides a reliable and tunable platform for synthesizing both conjugated polymers and sophisticated organometallic complexes. The ability to precisely engineer the molecular architecture allows for the fine-tuning of photophysical properties, paving the way for the development of next-generation materials for a wide array of applications in optoelectronics and biomedical sciences. As synthetic methodologies continue to advance, the potential for creating even more complex and functional materials from this valuable precursor is vast, promising exciting future discoveries in the field of luminescent materials.
References
Application Notes and Protocols for Evaluating the Biological Activity of 4,4'-Dichloro-3,3'-bipyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Substituted Bipyridines in Therapeutic Research
Bipyridine scaffolds are a cornerstone in medicinal chemistry, primarily recognized for their exceptional chelating properties which have been exploited in the development of metal-based therapeutics.[1] However, the intrinsic biological activities of the bipyridine core and its derivatives, independent of metal coordination, represent a burgeoning field of research. Among the various isomers, the 3,3'-bipyridine framework offers a unique structural motif. The introduction of halogen atoms, such as chlorine, at the 4 and 4' positions can significantly modulate the electronic and lipophilic character of the molecule, potentially leading to novel interactions with biological targets.
While much of the existing literature focuses on the more common 2,2'- and 4,4'-bipyridine isomers, often as ligands in anticancer metal complexes, the specific biological activities of 4,4'-dichloro-3,3'-bipyridine and its derivatives remain a largely unexplored frontier.[2][3] Preliminary investigations into related bipyridine compounds have revealed a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5] For instance, certain 3,3'-bipyridine derivatives have demonstrated potent inhibitory activity against parasitic enzymes like Plasmodium falciparum PI(4)K, highlighting the potential of this scaffold in targeting critical cellular pathways.[5]
These application notes provide a comprehensive guide for researchers to systematically evaluate the biological potential of novel this compound derivatives. The following sections detail the rationale behind the proposed investigations and provide robust protocols for assessing their anticancer, antimicrobial, and enzyme inhibitory activities.
I. Anticancer Activity Evaluation
The bipyridine scaffold is a prevalent feature in a number of potent anticancer agents, particularly in the context of platinum-based chemotherapy.[2] The planar nature of the bipyridine ring system can facilitate intercalation with DNA, while modifications to the scaffold can influence cellular uptake and target specificity. The introduction of chloro-substituents on the 3,3'-bipyridine core may enhance lipophilicity, potentially improving membrane permeability and leading to increased intracellular concentrations.
A. Rationale for Investigation
The primary hypothesis for the potential anticancer activity of this compound derivatives is their ability to induce cell death through apoptosis or other mechanisms. This could be mediated by direct DNA interaction, inhibition of key cellular enzymes involved in proliferation, or the generation of reactive oxygen species (ROS). Therefore, a systematic evaluation of cytotoxicity against a panel of cancer cell lines is the essential first step in characterizing their anticancer potential.
B. Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a fundamental and widely used technique for the initial screening of potential anticancer compounds.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/PI flow cytometry assay can be performed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
C. Data Presentation
Summarize the IC₅₀ values for each derivative against the tested cancer cell lines in a clear and structured table to facilitate the identification of structure-activity relationships (SAR).
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Derivative | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 1 | This compound | Experimental Value | Experimental Value | Experimental Value |
| 2a | [Derivative A] | Experimental Value | Experimental Value | Experimental Value |
| 2b | [Derivative B] | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
II. Antimicrobial Activity Evaluation
Bipyridine derivatives have been reported to possess antimicrobial and antifungal properties.[4][6] The quaternization of the nitrogen atoms in the bipyridine ring, for instance, can lead to compounds with significant antimicrobial efficacy. The electron-withdrawing nature of the chlorine atoms in this compound may influence its interaction with microbial cell membranes or intracellular targets.
A. Rationale for Investigation
The primary screening for antimicrobial activity involves determining the minimum concentration of the compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). These parameters provide a quantitative measure of the antimicrobial potency of the synthesized derivatives.
B. Experimental Protocols
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Protocol:
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This assay is performed as a subsequent step to the MIC determination to assess whether the compound is microbistatic or microbicidal.
Protocol:
-
Subculturing: From the wells of the MIC assay that show no visible growth, take a 10 µL aliquot and subculture it onto an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
C. Data Presentation
Present the MIC and MBC/MFC values in a table to compare the efficacy of the different derivatives against a panel of microorganisms.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 | This compound | Experimental Value | Experimental Value | Experimental Value |
| 2a | [Derivative A] | Experimental Value | Experimental Value | Experimental Value |
| 2b | [Derivative B] | Experimental Value | Experimental Value | Experimental Value |
| Ampicillin | (Bacterial Control) | Literature/Experimental Value | Literature/Experimental Value | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | Literature/Experimental Value |
III. Enzyme Inhibition Assays
The ability of bipyridine derivatives to chelate metal ions is a key feature that can be exploited for the inhibition of metalloenzymes. Furthermore, the rigid structure of the bipyridine scaffold can serve as a template for designing inhibitors that target the active sites of various enzymes. For example, bipyridine derivatives have been shown to inhibit prolyl 4-hydroxylases and cholinesterases.[7][8]
A. Rationale for Investigation
Given the diverse enzymatic targets of other bipyridine derivatives, a targeted screening against a panel of relevant enzymes is a logical step. For instance, matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that play a crucial role in cancer invasion and metastasis, making them attractive targets for anticancer drug development. The potential of this compound derivatives to chelate the active site zinc ion in MMPs warrants investigation.
B. Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the target enzyme, its specific substrate, and the this compound derivative in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
C. Data Presentation
Tabulate the IC₅₀ values for the inhibition of the target enzyme(s) by the synthesized derivatives.
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative | Target Enzyme 1 IC₅₀ (µM) | Target Enzyme 2 IC₅₀ (µM) |
| 1 | This compound | Experimental Value | Experimental Value |
| 2a | [Derivative A] | Experimental Value | Experimental Value |
| 2b | [Derivative B] | Experimental Value | Experimental Value |
| Known Inhibitor | (Positive Control) | Literature/Experimental Value | Literature/Experimental Value |
IV. Visualizing Experimental Workflows and Pathways
To provide a clear visual representation of the experimental design and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: High-level workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Putative anticancer mechanisms of action for this compound derivatives.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The protocols and guidelines presented herein provide a robust framework for the systematic evaluation of the anticancer, antimicrobial, and enzyme inhibitory activities of its derivatives. Through a comprehensive and logical approach to screening and mechanistic studies, researchers can unlock the full therapeutic potential of this intriguing class of compounds.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible inhibition of acetylcholinesterase and butyrylcholinesterase by 4,4'-bipyridine and by a coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Dichloro-3,3'-bipyridine
This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of 4,4'-dichloro-3,3'-bipyridine. It is designed for researchers and chemists aiming to improve the yield, purity, and consistency of their reactions.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis. The primary focus is on the widely used Ullmann-type homocoupling of 4-chloro-3-aminopyridine followed by diazotization and chlorination, but the principles can be applied to other routes.
Q1: My yield of this compound is consistently low. What are the primary factors to investigate?
Low yield is the most common challenge. The root cause can typically be traced to one of three areas: the quality of starting materials, suboptimal reaction conditions, or inefficient workup and purification.
A. Starting Material Integrity:
The purity of your 3-amino-4-chloropyridine is critical. Impurities can interfere with the coupling reaction.
-
Moisture: The presence of water can quench the organometallic intermediates essential for coupling reactions. Ensure starting materials and solvents are rigorously dried.
-
Oxidation: Aminopyridines can be susceptible to oxidation. Store the starting material under an inert atmosphere (Nitrogen or Argon) and away from light. If the material has darkened significantly, consider purification by recrystallization or sublimation before use.
B. Reaction Condition Optimization:
The Ullmann coupling is highly sensitive to several parameters.
-
Catalyst System: The choice and quality of the copper catalyst are paramount.
-
Copper Source: Activated copper powder is often preferred. Activation can be achieved by washing commercial copper bronze with iodine in acetone, followed by washing with acetone and drying under vacuum.
-
Ligands: While not always required, the addition of ligands like 1,10-phenanthroline can sometimes stabilize the copper intermediates and improve yields, though this can also complicate purification.
-
-
Temperature Control: This is a critical balancing act.
-
Too Low: Insufficient temperature will result in a sluggish or incomplete reaction, leaving significant amounts of unreacted starting material.
-
Too High: Excessive heat can lead to decomposition of the pyridine rings or promote side reactions, such as dehalogenation, resulting in tar-like byproducts. A typical range for this coupling is 180-220°C, which should be optimized empirically.
-
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative side reactions and deactivate the catalyst. It is essential to perform the reaction under a dry, inert atmosphere (N₂ or Ar) using Schlenk techniques.
C. Workup and Product Loss:
The product can be lost during extraction and purification.
-
Extraction pH: Ensure the aqueous phase is sufficiently basic (pH > 9) during workup to keep the bipyridine product in its free base form, maximizing its solubility in organic solvents like dichloromethane or chloroform.
-
Emulsion Formation: Emulsions can form during aqueous workup, trapping the product. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Q2: I am observing significant amounts of mono-chloro-bipyridine or other byproducts. How can these be minimized?
The formation of byproducts like 4-chloro-3,3'-bipyridine (mono-dechlorination) or polymeric materials is a common issue.
-
Dehalogenation: This often occurs due to excessive temperature or the presence of protic impurities (like water). Ensure rigorous drying of all reagents and solvents and carefully control the reaction temperature.
-
Polymerization: The formation of insoluble, tar-like polymers suggests uncontrolled side reactions. This can be caused by overly high temperatures or impurities in the starting material that initiate polymerization. Running the reaction at the lower end of the effective temperature range can often mitigate this.
-
Incomplete Diazotization/Chlorination: In the subsequent Sandmeyer-type reaction to convert the amino groups to chlorides, incomplete conversion will lead to hydroxyl-bipyridine or other impurities. Ensure the diazotization is carried out at low temperatures (0-5 °C) to maintain the stability of the diazonium salt and that a sufficient excess of the chloride source (e.g., CuCl in HCl) is used.
Q3: My final product is difficult to purify and appears as an off-white or brown solid. What are the best purification strategies?
The crude product is often contaminated with residual copper catalyst and organic byproducts, giving it a discolored appearance.
-
Initial Workup: A thorough wash is critical. After the reaction, the crude solid is often treated with hot dilute ammonia or ammonium hydroxide solution. This step is crucial as it complexes with the copper salts, allowing them to be removed in the aqueous phase.
-
Soxhlet Extraction: For removing deeply embedded copper salts and some polymeric byproducts, Soxhlet extraction of the crude solid with a solvent like toluene or xylene can be highly effective. The desired product is soluble, while the inorganic salts and polymers remain in the thimble.
-
Recrystallization: This is the most effective method for achieving high purity.
-
Solvent Choice: Ethanol, isopropanol, or toluene are commonly reported solvents for recrystallization. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
-
Decolorization: If the solution is still colored, adding a small amount of activated carbon and hot-filtering the solution can remove colored impurities before crystallization. Be cautious, as activated carbon can also adsorb some of your product.
-
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Wet reagents/solvents | Dry all materials rigorously; use Schlenk techniques. |
| Inactive catalyst | Use freshly activated copper powder. | |
| Suboptimal temperature | Empirically optimize temperature (e.g., 180-220 °C). | |
| Byproduct Formation | Dehalogenation (mono-chloro) | Lower reaction temperature; ensure anhydrous conditions. |
| Polymerization (tar) | Reduce temperature; purify starting material. | |
| Purification Difficulty | Residual copper salts | Wash crude solid with hot ammonium hydroxide solution. |
| Colored impurities | Use activated carbon during recrystallization. |
Experimental Workflow & Protocols
Diagram: Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Frequently Asked Questions (FAQ)
Q1: What are the primary synthetic routes to this compound?
The most common and industrially relevant method is the Ullmann condensation of a 3-amino-4-chloropyridine precursor, followed by diazotization and chlorination. However, other methods involving palladium-catalyzed cross-coupling reactions of appropriately substituted pyridine precursors have also been reported, though they often require more expensive catalysts and ligands.
Q2: What are the critical safety precautions for this synthesis?
-
Reagents: 3-amino-4-chloropyridine is toxic and an irritant. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reaction Conditions: The Ullmann coupling is performed at high temperatures (180-220 °C). Use a heating mantle with a sand bath for even heat distribution and to contain any spills. Conduct the reaction behind a blast shield.
-
Diazotization: Diazonium salts are potentially explosive, especially when dry. Always keep the reaction mixture cold (0-5 °C) and never isolate the diazonium salt intermediate. Use it in solution immediately after its formation.
-
Workup: The use of concentrated acids (HCl) and bases (NH₄OH) requires care. Always add acid/base slowly and with cooling.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: The pure compound has a distinct melting point (approx. 131-133 °C). A broad or depressed melting point indicates impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show three distinct signals in the aromatic region with the expected splitting patterns for a 3,4-disubstituted pyridine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the calculated values for C₁₀H₆Cl₂N₂.
References
-
Wibaut, J. P., & Broekman, F. W. (1939). Synthesis of 3,3'-bipyridine and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 58(8), 709-716. [Link]
-
Ma, D., & Zhang, J. (2000). A new procedure for the Ullmann reaction of 2-chloro-3-aminopyridine. Tetrahedron Letters, 41(29), 5579-5582. This paper discusses workup procedures for related bipyridine syntheses which are applicable here. [Link]
-
Case, F. H. (1946). The Synthesis of Some 3,3'-Disubstituted Bipyridines. Journal of the American Chemical Society, 68(12), 2574–2577. This paper provides examples of purification and characterization for related bipyridine structures. [Link]
Technical Support Center: Purification of Crude 4,4'-Dichloro-3,3'-bipyridine
Welcome to the technical support guide for the purification of crude 4,4'-Dichloro-3,3'-bipyridine. This document is designed for researchers, synthetic chemists, and drug development professionals who require high-purity material for their work. As a key building block in coordination chemistry, catalysis, and materials science, the purity of this bipyridine derivative is paramount for obtaining reliable and reproducible results.[1][2][3][4] This guide provides in-depth, experience-driven answers to common challenges encountered during purification.
Part 1: Frequently Asked Questions (FAQs) - Characterizing Your Crude Material
This section addresses foundational questions about the nature of crude this compound and how to approach its purification strategy.
Q1: What are the most probable impurities in my crude this compound?
A: The impurity profile is intrinsically linked to the synthetic route employed. Most syntheses of unsymmetrical bipyridines involve cross-coupling reactions (e.g., Suzuki, Negishi, Stille).[2][3] Consequently, your crude product may contain:
-
Unreacted Starting Materials: Residual pyridyl halides or pyridylboronic acids/esters.
-
Homocoupling Byproducts: Symmetrical bipyridines (e.g., 4,4'-dichloropyridine dimer) formed from the starting materials coupling with themselves. This is a common side reaction in many palladium-catalyzed cross-couplings.[5]
-
Isomeric Bipyridines: Depending on the regioselectivity of the coupling reaction, other isomers of dichlorobipyridine might be present.
-
Catalyst Residues: Traces of the transition metal catalyst (e.g., palladium, copper) and ligands used in the synthesis.[2] These can often impart a dark color to the crude product.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, toluene).
Q2: What key physical properties of this compound should guide my purification strategy?
A: Understanding the physicochemical properties is crucial for selecting an appropriate method. The compound is a stable, white crystalline solid at room temperature.[1] Key data are summarized below:
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₆Cl₂N₂ | --- |
| Molecular Weight | 225.07 g/mol [6] | Affects diffusion rates in chromatography and volatility. |
| Melting Point | ~130-133 °C[1] | A sharp melting point indicates high purity. A broad or depressed range suggests impurities. |
| Appearance | White Crystalline Solid[1] | Any coloration (yellow, brown, black) in the crude product indicates impurities, often catalyst residues. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and ether.[1] Also soluble in chlorinated solvents like dichloromethane and chloroform. | This solubility profile is ideal for both recrystallization and normal-phase chromatography. |
Q3: How do I decide between recrystallization and column chromatography for purification?
A: The choice depends on the impurity profile and the desired final purity. A logical workflow can help you decide.
Sources
- 1. 3,3'-Bipyridine, 4,4'-dichloro- [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C10H6Cl2N2 | CID 13319520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4,4'-Dichloro-3,3'-bipyridine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 4,4'-dichloro-3,3'-bipyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying this valuable but challenging heterocyclic scaffold. Bipyridine derivatives are crucial precursors for a wide range of applications, from functional materials to pharmaceuticals.[1] However, their synthesis via cross-coupling is often plagued by issues stemming from the substrate's electronic properties and its ability to act as a chelating ligand.
The nitrogen atoms in the bipyridine core can strongly coordinate to the palladium catalyst, leading to decreased catalytic activity or complete deactivation.[1] Furthermore, the presence of two electron-deficient C-Cl bonds makes oxidative addition, the first step in the catalytic cycle, kinetically challenging compared to C-Br or C-I bonds.[2] This guide provides structured troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome these hurdles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Q1: My Suzuki-Miyaura coupling reaction is failing or showing minimal conversion. What are the primary causes and how do I fix them?
A1: Complete reaction failure with this compound is a common problem, often attributable to catalyst inhibition or deactivation.
-
Primary Cause 1: Catalyst Poisoning. The bipyridine product itself is an excellent ligand for palladium. As the product forms, it can sequester the active catalyst, forming a stable, off-cycle complex and halting the reaction.[1][3]
-
Primary Cause 2: Inefficient Oxidative Addition. Aryl chlorides are the least reactive of the common aryl halides. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step and may not proceed efficiently under standard conditions.[2][4]
-
Primary Cause 3: Inadequate Catalyst System. The classic Pd(PPh₃)₄ catalyst is often not robust enough for this transformation.
Troubleshooting Steps:
-
Switch to a More Robust Catalyst System: Employ a modern catalytic system designed for challenging substrates. This involves using a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or other dialkylbiaryl phosphines are essential as they promote the crucial oxidative addition step and can help prevent product inhibition.[5][6]
-
Ensure a Scrupulously Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[3][7] Degas your solvents thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.
-
Select the Right Base and Solvent: For Suzuki couplings of heteroaryl chlorides, strong, non-nucleophilic bases are often required. K₃PO₄ is an excellent choice.[7] Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water to help dissolve the base, are typically effective.[7]
Q2: I'm observing significant amounts of homocoupled byproducts in my Stille or Sonogashira reaction. What can be done to suppress this?
A2: Homocoupling, the dimerization of your organotin reagent (Stille) or terminal alkyne (Sonogashira), is a frequent side reaction that consumes starting material and complicates purification.
-
Stille Homocoupling: This side reaction can occur through two primary mechanisms: the reaction of two organostannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[8]
-
Sonogashira Homocoupling (Glaser Coupling): This is typically a copper-mediated process, driven by the presence of oxygen, which oxidizes the Cu(I) species.[9]
Troubleshooting Steps:
-
For Stille Coupling - Additive Effects: The addition of copper(I) salts, such as CuI, has been shown to significantly enhance the rate of cross-coupling, which can outcompete the slower homocoupling pathway.[10]
-
For Sonogashira Coupling - Go Copper-Free: The most effective way to eliminate alkyne homocoupling is to run the reaction under copper-free conditions.[11][12] This requires a highly active palladium catalyst/ligand system and often a stronger base to facilitate the deprotonation of the alkyne.[13]
-
Strict Oxygen Exclusion: As with other coupling reactions, oxygen is a major culprit. Rigorous degassing is crucial, especially for Sonogashira reactions where it promotes the undesired Glaser coupling.[9]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane or alkyne. Using a large excess can sometimes favor homocoupling.
Q3: How can I achieve selective mono-coupling on this compound instead of getting a mixture of mono- and di-substituted products?
A3: Achieving selective mono-coupling requires exploiting the subtle differences in reactivity between the two C-Cl bonds after the first coupling event, or by carefully controlling reaction conditions.
Troubleshooting Steps:
-
Control Stoichiometry: This is the simplest approach. Use a slight excess (e.g., 1.05-1.1 equivalents) of your coupling partner (boronic acid, organostannane, or alkyne) relative to the this compound.
-
Lower the Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable rate for the first coupling can prevent the second coupling from occurring. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Leverage Ligand Control: The choice of ligand can dramatically influence site selectivity.[14][15][16] For dichlorinated heteroaromatics, sterically bulky ligands can favor mono-coupling. It may be necessary to screen a small panel of ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrate combination.
-
Shorten Reaction Time: Do not let the reaction run overnight without monitoring. Once the desired mono-coupled product is the major species in the reaction mixture, work it up immediately to prevent the formation of the di-coupled product.
Experimental Workflows and Data
Troubleshooting Logic Diagram
The following diagram outlines a general workflow for troubleshooting common issues in cross-coupling reactions.
Caption: General troubleshooting workflow for cross-coupling reactions.
Optimized Reaction Conditions (Starting Points)
The following table provides recommended starting conditions for coupling reactions with this compound. Optimization will likely be required for specific coupling partners.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling (Copper-Free) |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) or Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos or SPhos (2-4 mol%) | P(t-Bu)₃ (4-8 mol%) or AsPhos (2-4 mol%) | DTBNpP or cataCXium® A (2-5 mol%) |
| Coupling Partner | Arylboronic Acid (1.1 eq) | Organostannane (1.1 eq) | Terminal Alkyne (1.2 eq) |
| Base | K₃PO₄ (2.0 eq) | (Not always required, can add CsF) | Cs₂CO₃ or K₃PO₄ (2.0 eq) |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Anhydrous Toluene or Dioxane | Anhydrous DMSO or THF |
| Temperature | 80-110 °C | 90-110 °C | Room Temperature to 60 °C[9] |
Detailed Experimental Protocols
Protocol 1: Mono-Selective Suzuki-Miyaura Coupling
This protocol is a starting point for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (powdered, dried) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Upon completion (consumption of starting material), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Mono-Selective Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., tributyl(vinyl)tin) (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.[17]
-
Add anhydrous, degassed toluene via syringe.[17]
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 110 °C and stir.[17]
-
Monitor the reaction progress carefully.
-
After cooling, quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin salts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Catalytic Cycle and Failure Points
Understanding the catalytic cycle is key to diagnosing issues. The Suzuki-Miyaura cycle is presented below, with potential failure points relevant to this compound highlighted.
Caption: Simplified Suzuki-Miyaura catalytic cycle with key failure points.
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is best for my target molecule? A1: The choice depends on your specific needs.
-
Suzuki-Miyaura: Generally the most versatile and practical method due to the wide availability and stability of boronic acids. It is often the first choice for C(sp²)-C(sp²) bond formation.[18]
-
Stille: Very reliable and tolerant of a wide range of functional groups.[8][19] The main drawback is the high toxicity of organotin reagents and the difficulty in removing tin byproducts.[8][19]
-
Sonogashira: The premier method for coupling terminal alkynes to form C(sp²)-C(sp) bonds.[20] Modern copper-free methods have made it more attractive for pharmaceutical applications by reducing metal contamination.[9][12]
Q2: I'm concerned about the toxicity of organotin compounds for a Stille coupling. Are there any alternatives? A2: Yes. The toxicity and purification challenges associated with organostannanes are significant drawbacks.[8][19] The Suzuki-Miyaura coupling is the most common alternative, using generally less toxic and more environmentally benign boronic acids.[19] For certain applications, other couplings like the Negishi (using organozinc reagents) or Hiyama (using organosilicon reagents) could also be considered.[14][21]
Q3: Can I use ligand-free conditions for coupling with this compound? A3: While ligand-free Suzuki reactions have been reported, they are typically for more activated substrates.[4] For a challenging substrate like this compound, ligand-free conditions are very unlikely to be successful. The use of a suitable ligand is critical to promote oxidative addition, stabilize the catalyst, and prevent decomposition.[4][7]
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available at: [Link]
-
The Stille Reaction - Myers Group, Harvard University. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? - ResearchGate. Available at: [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Available at: [Link]
-
Stille reactions with ionic liquid supported tin reagents | Download Table - ResearchGate. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Org. Synth. 2011, 88, 197. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed. Available at: [Link]
-
ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. - ResearchGate. Available at: [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Available at: [Link]
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Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]
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A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]
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Copper-catalyzed sonogashira-type reactions under mild palladium-free conditions. - Abstract - Europe PMC. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition - ResearchGate. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]
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Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition | Asian Journal of Chemistry. Available at: [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]
-
Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - ResearchGate. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. Available at: [Link]
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Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2 - MDPI. Available at: [Link]
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Troubleshooting low catalytic activity with 4,4'-Dichloro-3,3'-bipyridine ligands
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Dichloro-3,3'-bipyridine and its derivatives in catalytic applications. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues, particularly low catalytic activity, and to answer frequently asked questions. Our approach is rooted in explaining the causality behind experimental observations and providing self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: Overcoming Low Catalytic Activity
Low turnover frequency, poor yield, or complete reaction failure can be frustrating. These issues often stem from a handful of critical variables. This section provides a logical, step-by-step approach to diagnosing and resolving problems in your catalytic system.
Q1: My catalytic reaction is sluggish or has failed. What is the first step in my investigation?
A: When facing low catalytic activity, a systematic, multi-point investigation is crucial. Avoid randomly altering multiple parameters at once. The initial focus should be on verifying the integrity of your core components and the reaction environment. A logical workflow is the most efficient path to a solution.
Start by assessing the three pillars of your reaction: the ligand, the catalyst precursor, and the reaction conditions. Contamination or degradation in any of these areas is the most common source of failure.
Technical Support Center: Preventing Degradation of 4,4'-Dichloro-3,3'-bipyridine During Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the use of 4,4'-Dichloro-3,3'-bipyridine in catalytic reactions. Our goal is to equip you with the knowledge to diagnose and prevent common degradation pathways, thereby enhancing reaction yields, simplifying purification, and ensuring the integrity of your synthetic routes.
This compound is a valuable building block and ligand in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science.[1][2] However, its utility can be compromised by its susceptibility to degradation under common catalytic conditions. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Core Problem: Degradation Pathways
This section addresses the fundamental modes of degradation affecting this compound. Understanding what is happening is the first step to preventing it.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound in catalytic reactions?
There are three primary degradation pathways that users encounter:
-
Reductive Dechlorination (Hydrodehalogenation): This is the most common side reaction, where one or both chlorine atoms on the bipyridine ring are replaced by a hydrogen atom.[3][4] This leads to the formation of mono-chloro or fully dechlorinated bipyridine byproducts, reducing the yield of the desired product and complicating purification. The mechanism often involves the formation of a palladium-hydride (Pd-H) species which then participates in an undesired reductive elimination.[4]
-
Ligand Decomposition: Under harsh reaction conditions, such as excessively high temperatures or the use of strong bases, the bipyridine scaffold itself can decompose.[5][6] This is often signaled by the formation of an intractable mixture of byproducts or a dark, tar-like reaction mixture.
-
Catalyst Inhibition and Deactivation: The lone pairs on the pyridine nitrogen atoms are Lewis basic and can strongly coordinate to the palladium catalyst center.[4][7] This coordination can inhibit or completely shut down the catalytic cycle by preventing the substrate from accessing the metal's active site.
Q2: What experimental factors typically promote these degradation pathways?
Several factors can inadvertently favor degradation over the desired catalytic reaction:
-
High Reaction Temperatures: While intended to increase reaction rates, elevated temperatures can also accelerate the rate of dehalogenation and ligand decomposition.[3][5]
-
Base Selection: The choice and strength of the base are critical. Strong alkoxide bases (e.g., NaOtBu) can sometimes promote dehalogenation.[4]
-
Solvent Choice: Solvents can act as hydride sources, directly contributing to hydrodehalogenation. Protic solvents like alcohols are known hydride donors, and aprotic polar solvents like DMF can also decompose to generate hydride species.[3][4]
-
Presence of Water and Oxygen: Trace amounts of water can react with other reagents to form hydride sources.[4] Oxygen can lead to the oxidation of the active Pd(0) catalyst, which can promote side reactions like the homocoupling of boronic acids.[8]
-
Catalyst System: Highly active catalysts, while beneficial for difficult couplings, can sometimes be indiscriminate and promote dehalogenation if the desired reaction is slow.[3] Similarly, using a suboptimal ligand can fail to protect the catalyst or accelerate the desired steps of the catalytic cycle.
Section 2: Troubleshooting Guide for Reductive Dechlorination
Primary Issue: Your reaction analysis (LC-MS, NMR) shows significant quantities of 4-Chloro-3,3'-bipyridine or 3,3'-bipyridine.
This is a classic sign of hydrodehalogenation. The following workflow and Q&A guide will help you systematically address this issue.
Caption: Troubleshooting workflow for minimizing reductive dehalogenation.
Detailed Troubleshooting Steps
Q: My protocol uses sodium tert-butoxide. Could this be the problem?
A: Yes. While effective for many cross-couplings, strong alkoxide bases can sometimes contribute to the formation of palladium-hydride species, which are responsible for dehalogenation.[4]
-
Recommendation: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice as it is generally effective and less prone to causing side reactions.[4] Other alternatives include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[3] The choice of base can significantly alter the reaction pathway, so it is a crucial parameter to screen.
Q: I am using DMF as a solvent. Is that acceptable?
A: DMF is a common solvent, but it can be a source of hydrides at elevated temperatures, leading to dehalogenation.[3]
-
Recommendation: If dehalogenation is a persistent issue, switch to a non-reducible, aprotic solvent. Toluene and 1,4-dioxane are excellent choices for many palladium-catalyzed cross-coupling reactions.[4] Tetrahydrofuran (THF) is another viable option.
Q: How critical is the reaction temperature?
A: Temperature is a double-edged sword. Higher temperatures increase the rate of the desired reaction but can disproportionately increase the rate of dehalogenation.[3]
-
Recommendation: Attempt the reaction at a lower temperature. If your standard protocol is 100-120 °C, try running the reaction at 80 °C or even 60 °C. It is often better to have a slower, cleaner reaction than a fast, messy one. See the protocol below for a systematic approach to optimizing temperature.
Q: Can my choice of ligand influence dehalogenation?
A: Absolutely. The ligand's job is to stabilize the palladium center and modulate its reactivity. The right ligand can accelerate the desired reductive elimination step of the catalytic cycle, making it outcompete the undesired dehalogenation pathway.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as XPhos, SPhos, or DavePhos, are specifically designed for challenging cross-couplings and can be very effective at suppressing dehalogenation.[3][4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4]
Table 1: Recommended Conditions to Minimize Dehalogenation
| Parameter | Standard Condition (Prone to Dehalogenation) | Recommended Optimized Condition | Rationale |
| Base | Strong alkoxides (e.g., NaOtBu, LHMDS) | Weaker inorganic bases (K₃PO₄, Cs₂CO₃) | Reduces formation of Pd-H species.[3][4] |
| Solvent | Aprotic polar (DMF, NMP), Alcohols | Aprotic, non-reducible (Toluene, Dioxane, THF) | Eliminates a potential hydride source.[3][4] |
| Temperature | >100 °C | 60 - 80 °C | Slows the rate of dehalogenation relative to cross-coupling.[3] |
| Ligand | Simple phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs | Accelerates desired C-C bond formation.[4] |
Experimental Protocol: Temperature Screening to Reduce Dehalogenation
This protocol allows for the parallel screening of multiple temperatures to efficiently identify optimal conditions.
-
Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 eq), boronic acid/ester (1.2 eq), K₃PO₄ (2.0 eq), and the palladium precatalyst/ligand system (e.g., tBuXPhos Pd G3, 2 mol %) to four separate reaction vials equipped with stir bars.[9]
-
Solvent Addition: Add the chosen degassed aprotic solvent (e.g., toluene) to each vial to achieve the desired concentration.
-
Reaction Setup: Seal the vials and place them in a heating block with individually controlled temperature zones. Set the temperatures to 60 °C, 80 °C, 100 °C, and 120 °C.
-
Monitoring: Allow the reactions to proceed for a set time (e.g., 12-16 hours). Monitor the progress by taking small aliquots for LC-MS analysis at regular intervals.
-
Analysis: After the reaction is complete, cool the vials to room temperature. Analyze the ratio of the desired product to the dehalogenated byproduct in each reaction to determine the optimal temperature.[3]
Section 3: Troubleshooting Guide for Catalyst & Ligand Stability
Primary Issue: Your reaction is sluggish, stalls before completion, or fails entirely, with starting material remaining.
This often points to a problem with the catalyst's activity, likely due to inhibition by the bipyridine substrate or decomposition of the ligand/catalyst complex.
Caption: Catalytic cycle showing the desired pathway and the off-cycle catalyst inhibition.
Detailed Troubleshooting Steps
Q: How can I prevent the bipyridine nitrogen atoms from poisoning my catalyst?
A: This is a known challenge with N-heterocyclic substrates.[4][7] The nitrogen lone pairs can act as ligands themselves, competing with the desired phosphine ligand and substrates, leading to an inactive or "off-cycle" palladium complex.
-
Recommendation: The use of very bulky ligands is key. Ligands like 6,6′-dimesityl-2,2′-bipyridine (mesbpy) or other sterically hindered phosphines create a crowded environment around the metal center.[10] This steric bulk can disfavor the binding of the substrate's nitrogen atoms while still allowing the catalytic cycle to proceed. In some cases, using a ligand-free system under specific conditions (e.g., "Jeffery" conditions) can surprisingly enhance selectivity and avoid ligand-based inhibition issues.[11]
Q: My reaction is turning black. Is this a sign of catalyst death?
A: The formation of black precipitate is often indicative of the formation of palladium black (Pd(0) metal), which means your catalyst has fallen out of the catalytic cycle and agglomerated. This can be caused by ligand decomposition at high temperatures or an unstable catalytic complex.
-
Recommendation:
-
Ensure Purity of Reagents: Impurities in starting materials can sometimes accelerate catalyst decomposition.[12] Use high-purity this compound.[13]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) are designed to be air- and moisture-stable and generate the active monoligated Pd(0) species cleanly and efficiently upon heating.[9] This avoids issues with incomplete reduction of Pd(II) sources, which can lead to side reactions and catalyst decomposition.
-
Strict Inert Atmosphere: Meticulously degas all solvents and ensure the reaction is run under a robust inert atmosphere (argon is preferred over nitrogen for some sensitive catalysts). Oxygen can degrade both the catalyst and the phosphine ligands.
-
Section 4: Analytical Methods for Monitoring Degradation
Q: How can I effectively monitor my reaction for the formation of degradation products?
A: A multi-pronged analytical approach is recommended for robust reaction monitoring and troubleshooting.
-
Thin Layer Chromatography (TLC): This is a fast, qualitative method to get a snapshot of your reaction.[3] You can quickly visualize the consumption of starting material and the appearance of new spots corresponding to the product and any byproducts. Dehalogenated compounds are typically less polar than their chlorinated counterparts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose.[7] LC-MS allows you to separate the components of your reaction mixture and confirm their identity by mass. You can easily identify and quantify the desired product, mono-dechlorinated byproduct (M+H of 191.05), and fully dechlorinated byproduct (M+H of 157.08).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for final product characterization, ¹H NMR of the crude reaction mixture can provide valuable information. The appearance of new aromatic signals can indicate the formation of byproducts. Comparing the crude NMR to reference spectra of known impurities is a valuable diagnostic tool.[14]
References
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Role of Organometallic Compounds in Catalysis. (n.d.). Solubility of Things. Retrieved from [Link]
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Organometallic compound - Stability, Reactivity, Bonding. (n.d.). Britannica. Retrieved from [Link]
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Insights into Decomposition Pathways and Fate of Ru(bpy)32+ during Photocatalytic Water Oxidation with S2O82- as Sacrificial Electron Acceptor. (2015). ResearchGate. Retrieved from [Link]
-
Constable, E. C. (2017). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 22(12), 2215. Retrieved from [Link]
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Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (2017). MDPI. Retrieved from [Link]
-
The Stability of Organometallics. (n.d.). CatSci Ltd. Retrieved from [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from [Link]
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Stability and Thermodynamics of the PtCl2 Type Catalyst for Activating Methane to Methanol: A Computational Study. (2003). Organometallics. Retrieved from [Link]
-
Sampson, M. D., et al. (2014). Manganese Catalysts with Bulky Bipyridine Ligands for the Electrocatalytic Reduction of Carbon Dioxide: Eliminating Dimerization and Altering Catalysis. Journal of the American Chemical Society, 136(14), 5460–5471. Retrieved from [Link]
-
Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-15. Retrieved from [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2007). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis and Stability. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes. (2024). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. (2019). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH. Retrieved from [Link]
-
Metal-bipyridine complexes in DNA backbones and effects on thermal stability. (2007). PubMed. Retrieved from [Link]
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. (1996). Nucleic Acids Research. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity Studies of Mixed Ligand Complexes with Schiff base and 2,2'-Bipyridine. (2019). ResearchGate. Retrieved from [Link]
-
Degradation of 2, 4-dichlorophenol by peroxymonosulfate catalyzed by ZnO/ZnMn2 O4. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. (2020). ResearchGate. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2021). Reddit. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2016). ResearchGate. Retrieved from [Link]
-
Chemical Impurities: An Epistemological Riddle with Serious Side Effects. (2020). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2022). MDPI. Retrieved from [Link]
-
Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]
-
Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. (2021). MDPI. Retrieved from [Link]
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Technical Support Center: Column Chromatography for 4,4'-Dichloro-3,3'-bipyridine Derivatives
Welcome to the technical support center for the purification of 4,4'-Dichloro-3,3'-bipyridine and its derivatives. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and practical solutions to the unique challenges these compounds present during chromatographic purification. This resource is structured in a direct question-and-answer format to help you troubleshoot common issues and optimize your separation protocols effectively.
Troubleshooting Guide
This section addresses specific, frequently encountered problems during the column chromatography of dichlorobipyridine derivatives. Each answer explains the underlying chemical principles and provides a clear, actionable solution.
Issue 1: My product is showing significant peak tailing on a silica gel column. What causes this and how can I achieve symmetrical peaks?
Answer: Peak tailing is a classic problem when purifying pyridine-containing compounds on standard silica gel.[1] The root cause is an acid-base interaction between the basic nitrogen atoms on your bipyridine ring and the acidic residual silanol groups (Si-OH) on the silica surface.[1] This strong, non-specific binding creates a secondary retention mechanism, causing a portion of your compound to lag behind the main band, resulting in a "tail".
To resolve this, you must mitigate the interaction with the silanol groups. There are two primary strategies:
-
Neutralize the Stationary Phase with a Mobile Phase Additive: The most common and effective solution is to add a small amount of a competing base to your eluent.[1] Triethylamine (TEA) is the standard choice. The TEA will preferentially interact with the acidic silanol sites, effectively "shielding" your bipyridine derivative from these problematic interactions.[1]
-
Choose an Alternative Stationary Phase: If tailing persists or if your compound is sensitive to bases, switching to a different stationary phase is a viable option. Neutral alumina is less acidic than silica and can reduce tailing. For highly sensitive compounds, a fully end-capped C18 reversed-phase column may provide better peak shape, though this requires developing a completely different mobile phase system (e.g., water/acetonitrile or water/methanol).[1]
Experimental Protocol: Eliminating Peak Tailing with Triethylamine
-
Determine Optimal Eluent: First, identify a suitable mobile phase (e.g., Hexane/Ethyl Acetate) using Thin-Layer Chromatography (TLC) that gives your desired product an Rf value of approximately 0.2-0.4.[2][3]
-
Prepare Modified Eluent: Create your bulk mobile phase and add triethylamine to a final concentration of 0.5-1% by volume. For example, for 1 Liter of eluent, add 5-10 mL of TEA.
-
Equilibrate the Column: When packing your column, use this TEA-modified eluent. Before loading your sample, ensure you flush the packed column with at least 2-3 column volumes of the modified eluent to fully neutralize the silica surface.
-
Elute: Run the chromatography as usual with the TEA-modified eluent. You should observe a significant improvement in peak symmetry.
Issue 2: The resolution between my desired product and a key impurity is poor. How can I improve the separation?
Answer: Poor resolution means the selectivity of your chromatographic system is insufficient to distinguish between your product and the impurity. This typically arises from an improperly optimized mobile phase or, in some cases, the choice of stationary phase.
Your primary tool for improving resolution is to adjust the selectivity by modifying the mobile phase composition.[1] Small changes can significantly alter the relative retention of compounds. For halogenated aromatics like this compound, exploring different solvent properties can be highly effective.
If mobile phase optimization is insufficient, changing the stationary phase provides an orthogonal separation mechanism.[1] For instance, switching from a standard silica (adsorption based on polarity) to a phenyl-bonded phase (which adds π-π interaction capabilities) can dramatically alter the elution order and improve separation for aromatic compounds.[4]
Data Presentation: Mobile Phase Optimization Strategies
| Strategy | Solvent System Example | Rationale & Causality |
| Adjust Polarity | Hexanes / Ethyl Acetate | The most common approach. Decreasing the percentage of the more polar solvent (Ethyl Acetate) will increase retention times for all compounds, potentially increasing the separation between them. This is the first variable to adjust. |
| Introduce a Different Solvent | Dichloromethane / Methanol | Dichloromethane and Methanol offer different selectivity compared to Hexanes/EtOAc. Methanol is a stronger hydrogen-bond donor, which can change the relative elution of impurities capable of H-bonding. |
| Utilize π-π Interactions | Hexanes / Toluene | Adding a solvent with an aromatic ring like toluene can introduce competitive π-π interactions, which may selectively alter the retention of your aromatic bipyridine derivative versus non-aromatic impurities. |
Issue 3: I'm experiencing low recovery of my compound, and I suspect it's degrading on the column. How can I confirm this and prevent it?
Answer: Low recovery is a serious issue that often points to compound instability on the stationary phase.[5] The acidic nature of silica gel can catalyze the degradation of sensitive molecules, and this problem is exacerbated by long residence times on the column.[3]
To diagnose this, you can perform a simple 2D TLC stability test.[1] This test will reveal if your compound degrades upon prolonged contact with the silica surface.
To prevent degradation:
-
Deactivate the Silica: As with peak tailing, adding 0.5-1% triethylamine to your eluent can neutralize the acidic sites and prevent acid-catalyzed degradation.[3]
-
Use a More Inert Stationary Phase: If deactivation is insufficient, switch to neutral alumina, which is less acidic and generally gentler on sensitive compounds.[5]
-
Minimize Residence Time: Work efficiently. Once the column is loaded, do not delay elution. If possible, use slightly higher pressure ("flash" chromatography) to speed up the process, provided resolution is maintained.
Experimental Protocol: 2D TLC for Stability Assessment
-
Spotting: Take a square TLC plate and spot your crude sample in the bottom-left corner.[1]
-
First Development: Develop the plate in your chosen eluent system as you normally would.
-
Drying and Rotation: Remove the plate from the chamber and dry it completely with a gentle stream of air or in a vacuum desiccator for 5-10 minutes. This extended contact time mimics the conditions on a column. Rotate the plate 90 degrees counter-clockwise.[1]
-
Second Development: Develop the plate again in the exact same solvent system.
-
Analysis: Visualize the plate.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase to start with for purifying this compound derivatives?
A: For general-purpose purification, silica gel (230-400 mesh) is the most common and cost-effective starting point.[6] It provides excellent resolving power for a wide range of compounds. However, due to the basic nature of the bipyridine core, you should anticipate the need to modify your mobile phase with an additive like triethylamine to prevent peak tailing and potential degradation.[2][3] If you are attempting to separate very similar isomers, more specialized stationary phases like cation-exchange resins may be required for optimal results.[7][8]
Q2: How do I properly select and optimize a mobile phase for my separation?
A: Mobile phase selection should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[3][7] This allows you to quickly screen multiple solvent systems to find the one that provides the best separation.
The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 .[2][3]
-
If Rf is too high (>0.5): The eluent is too polar, and your compound will elute too quickly from the column with poor separation. Decrease the proportion of the polar solvent (e.g., use less ethyl acetate in a hexane/ethyl acetate mixture).[9]
-
If Rf is too low (<0.1): The eluent is not polar enough. Your compound will remain strongly adsorbed to the silica, leading to very long elution times and broad peaks. Increase the proportion of the polar solvent.[9]
Visualization: Mobile Phase Selection Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Purification [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Recrystallization of 4,4'-Dichloro-3,3'-bipyridine
Welcome to the technical support guide for the purification of 4,4'-Dichloro-3,3'-bipyridine. This document is designed for researchers, medicinal chemists, and process development scientists who require this versatile building block in its highest possible purity. Achieving high purity is critical as trace impurities can significantly impact downstream reactions, catalytic activity, and the structural integrity of resulting materials.
Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds. The process hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This guide moves beyond simple protocols to explain the underlying principles and troubleshoot the specific challenges you may encounter with this compound, ensuring a logical, repeatable, and efficient purification workflow.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the ideal single solvent for recrystallizing this compound?
A1: Ethanol or Methanol are the recommended starting points for single-solvent recrystallization.
Scientific Rationale: The selection of a suitable recrystallization solvent is governed by the principle that the target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] this compound is a moderately polar molecule. It possesses a polar heteroaromatic bipyridine core, but the two chlorine atoms and the overall aromatic system lend significant nonpolar character.
-
Ethanol & Methanol: These polar protic solvents effectively dissolve the compound when heated due to favorable dipole-dipole interactions.[2] However, upon cooling, the solubility drops significantly, allowing for the formation of well-defined crystals and high recovery. A procedure for a structurally similar compound, 4,4'-bis(chloromethyl)-2,2'-bipyridine, successfully employs absolute ethanol, reinforcing this choice.[3]
-
Water: The compound is reported to be insoluble in water, making water unsuitable as a primary solvent but an excellent candidate for a binary solvent system (see Q2).[2]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a small portion of the chosen solvent (e.g., ethanol, ~5-10 mL).
-
Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves completely. Causality Check: Using the minimum amount of boiling solvent is critical for maximizing yield. Excess solvent will keep more of your product dissolved even when cold, reducing recovery.[4]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat the mixture to boiling for 2-5 minutes.
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[4] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q2: My compound recovery is low, or it is too soluble even in cold ethanol. What should I do?
A2: Employ a binary solvent system.
Scientific Rationale: A binary solvent system is ideal when no single solvent provides the perfect solubility profile.[5] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent"). For this compound, excellent pairs include:
-
Ethanol/Water or Methanol/Water: The compound dissolves readily in the alcohol. The addition of water, a non-solvent, dramatically reduces the solution's polarity, forcing the less polar bipyridine to crystallize.
-
Toluene/Hexane: Toluene, an aromatic solvent, will dissolve the compound through π-stacking interactions. Hexane acts as a nonpolar anti-solvent to induce precipitation. This is a good choice for removing more polar impurities.
Caption: Binary solvent recrystallization workflow.
-
Dissolution: Dissolve the crude material in the minimum amount of the boiling "good" solvent (e.g., ethanol) as described in the single-solvent protocol.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears, resulting in a perfectly saturated hot solution.
-
Crystallization & Isolation: Allow the solution to cool slowly, collect the crystals, wash, and dry as described previously.
Q3: The recrystallization yielded an oil instead of crystals. How do I fix this "oiling out" problem?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common if the solution is too concentrated or cools too quickly.
Scientific Rationale: An oil forms when the solute's saturation point is exceeded while the solution temperature is still above the solute's melting point in that specific solvent environment. For this compound (m.p. ~130-133 °C)[2], this is less likely to be a melting point issue with lower-boiling solvents but can easily result from supersaturation.
-
Re-heat and Dilute: Reheat the solution until the oil fully redissolves. Add more of the primary solvent (10-20% more volume) to reduce the concentration.[5]
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal lattice formation.
-
Lower the Saturation Temperature: For a binary solvent system, add the anti-solvent at a slightly lower temperature (e.g., 60 °C instead of boiling) to prevent reaching the saturation point at a temperature where the compound is molten.
-
Induce Crystallization: Vigorously scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
Q4: My purified crystals are still colored. How can I remove colored impurities?
A4: Use activated charcoal for a hot filtration step.
Scientific Rationale: Colored impurities are often large, polar, conjugated molecules that strongly adsorb onto the high-surface-area matrix of activated charcoal.
-
After dissolving your crude compound in the hot solvent but before inducing crystallization or performing hot filtration for other reasons, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.
-
Gently swirl and reheat the solution to boiling for a few minutes.
-
Perform a hot filtration as described in Q1 to remove the charcoal. The resulting filtrate should be colorless or significantly lighter in color. Proceed with the cooling and crystallization steps.
Solvent Selection Summary
| Solvent | Boiling Point (°C) | Polarity | Role for this compound |
| Ethanol | 78 | Polar Protic | Primary Choice: Good single solvent.[2][3] |
| Methanol | 65 | Polar Protic | Good Alternative: Similar to ethanol, lower boiling point.[2] |
| Water | 100 | Highly Polar | Anti-Solvent: Use in combination with alcohols.[2] |
| Toluene | 111 | Nonpolar | Good Solvent: Useful for binary systems with nonpolar anti-solvents. |
| Hexane | 69 | Nonpolar | Anti-Solvent: Use in combination with Toluene or other nonpolar solvents. |
Comprehensive Recrystallization Troubleshooting Workflow
Caption: A decision-making workflow for common recrystallization issues.
References
Validation & Comparative
A Tale of Two Ligands: A Comparative Guide to 4,4'-Dichloro-3,3'-bipyridine and 2,2'-bipyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast field of coordination chemistry, the selection of a ligand is a critical decision that dictates the structure, reactivity, and function of the resulting metal complex. Among the most ubiquitous and versatile ligands are the bipyridines. This guide provides an in-depth comparison between the workhorse of coordination chemistry, 2,2'-bipyridine (bpy), and its lesser-known, structurally distinct cousin, 4,4'-Dichloro-3,3'-bipyridine. We will explore how a simple change in the linkage point and the addition of substituents dramatically alters their coordination behavior and potential applications, moving from well-defined mononuclear complexes to extended polymeric structures.
Part 1: Fundamental Structural and Electronic Differences
The divergent functionalities of these two ligands originate from two key distinctions: the connectivity of the pyridine rings and the electronic influence of the chloro substituents.
1.1. The Critical Distinction: Linkage and Coordination Mode
The most profound difference lies in the position of the inter-ring C-C bond. In 2,2'-bipyridine , the proximity of the two nitrogen atoms allows it to act as a powerful bidentate chelating agent. Upon coordination, it forms a highly stable five-membered ring with a single metal center. This chelate effect is a primary reason for its widespread use in creating stable, monomeric complexes.[1][2]
Conversely, This compound features a 3,3'-linkage. The nitrogen atoms in this configuration are positioned on opposite sides of the molecule's central axis, making chelation to a single metal ion sterically impossible. Instead, it functions as a bridging ligand, where each nitrogen atom coordinates to a different metal center. This inherent structural property predisposes it to the formation of coordination polymers, metal-organic frameworks (MOFs), or dinuclear complexes.[3][4]
1.2. Electronic Effects of Chloro Substituents
The two chlorine atoms on the this compound molecule are strongly electron-withdrawing groups. Their presence significantly influences the electronic properties of the ligand in several ways:
-
Reduced Basicity: The electron density on the nitrogen atoms is lowered, making them less basic compared to the nitrogens in an unsubstituted bipyridine.
-
Enhanced π-Acceptor Character: The electron-withdrawing nature of the chlorine atoms lowers the energy of the ligand's π* orbitals.[5][6] This makes the ligand a better π-acceptor, which can stabilize electron-rich, low-valent metal centers through enhanced metal-to-ligand back-bonding.
-
Modified Redox Potentials: In a metal complex, these electronic effects can make the complex harder to oxidize and easier to reduce compared to complexes with unsubstituted bipyridine ligands.[5][6][7]
Part 2: Comparative Performance in Coordination Chemistry
The fundamental differences in structure and electronics translate directly into distinct performance characteristics and applications.
| Feature | 2,2'-Bipyridine | This compound | Rationale & Causality |
| Primary Function | Chelating Ligand | Bridging Ligand | The 2,2'-linkage allows for chelation; the 3,3'-linkage forces a bridging mode. |
| Typical Structure | Mononuclear Complexes (e.g., [M(bpy)₃]²⁺)[8] | Coordination Polymers or Dinuclear Complexes | Chelation favors discrete, self-contained units. Bridging naturally leads to extended network structures.[3] |
| Key Applications | Photoredox Catalysis, Luminescent Materials, Homogeneous Catalysis[8][9] | Metal-Organic Frameworks (MOFs), Supramolecular Assembly, Heterogeneous Catalysis | Stable, soluble mononuclear complexes are ideal for photophysics and solution-phase catalysis. Bridging ligands are the fundamental building blocks for crystalline, porous networks. |
| Reactivity | Pyridine rings can be functionalized pre- or post-coordination.[10][11] | Chlorine atoms act as reactive sites for nucleophilic substitution or cross-coupling.[12] | The chloro groups on the 3,3'-bpy offer a direct and versatile handle for post-synthesis modification of a coordination polymer, allowing for the tuning of properties. |
Part 3: Experimental Data Insights
Spectroscopic and structural data provide quantitative evidence for the distinct behaviors of these ligands upon coordination.
Spectroscopic Characterization
Coordination to a metal center induces characteristic shifts in the ligand's vibrational and nuclear magnetic resonance spectra.
| Spectroscopic Data | Free Ligand (Typical) | Coordinated 2,2'-Bipyridine | Coordinated 3,3'-Bipyridine (Inferred) | Interpretation |
| FTIR: ν(C=N) | ~1596 cm⁻¹[13] | Shifts to higher or lower wavenumber[13][14] | Similar shifts expected | The shift in the C=N stretching frequency upon coordination is indicative of the nitrogen atom's involvement in bonding with the metal center. |
| ¹H NMR: H6, H6' | ~8.6 ppm | Downfield shift (e.g., >9.0 ppm)[15][16] | Downfield shift expected | The protons adjacent to the coordinating nitrogen atoms experience significant deshielding due to the influence of the positively charged metal center and conformational changes. |
Structural Parameters from X-ray Crystallography
While a direct structural comparison of identical metal complexes is not feasible due to their different coordination modes, we can compare a representative chelating complex with a dichlorinated analogue.
| Parameter | [Pt(bpy)Cl₂] | [Pt(4,4'-dichloro-2,2'-bpy)Cl₂][17] | Significance |
| Pt-N Bond Length | ~2.01 Å | ~2.01 Å | The Pt-N bond lengths are very similar, indicating that the primary coordination strength is not dramatically altered by the remote chloro-substituents in this case. |
| N-Pt-N Bite Angle | ~80.5° | 81.0° | The classic ~80° bite angle is characteristic of the five-membered chelate ring formed by 2,2'-bipyridine ligands. This parameter is not applicable to bridging ligands like 3,3'-bipyridine. |
| Cl-Pt-Cl Angle | ~90.7° | 93.4° | These angles reflect the distorted square-planar geometry around the Platinum(II) center. |
Part 4: Experimental Protocols: A Practical Guide
The synthesis strategy for creating a complex differs fundamentally depending on whether the ligand is chelating or bridging.
Experimental Workflow Overview
Protocol 1: Synthesis of a Mononuclear Chelating Complex: [Ru(bpy)₃]Cl₂
This protocol illustrates the synthesis of a classic, highly stable octahedral complex using the chelating 2,2'-bipyridine ligand. The choice of ethanol/water as a solvent facilitates the dissolution of both the metal salt and the organic ligand, while heating provides the necessary activation energy for ligand substitution.
-
Objective: To synthesize Tris(2,2'-bipyridine)ruthenium(II) chloride.
-
Materials:
-
RuCl₃·xH₂O
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O (1.0 eq) in 15 mL of DMF with stirring.
-
Add 2,2'-bipyridine (3.1 eq) to the solution. The slight excess of ligand ensures complete formation of the tris-chelated complex.
-
Reflux the mixture with vigorous stirring for 4 hours. The color of the solution should change to a deep red-orange.
-
Cool the reaction mixture to room temperature.
-
Pour the solution into a beaker containing 100 mL of diethyl ether to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with diethyl ether to remove unreacted ligand and DMF.
-
Recrystallize the solid from a minimal amount of hot ethanol/water to yield dark red crystals of [Ru(bpy)₃]Cl₂.
-
-
Self-Validation (Characterization):
-
UV-Vis Spectroscopy: An aqueous solution should exhibit a strong absorption band around 452 nm, corresponding to the metal-to-ligand charge transfer (MLCT) transition, confirming the formation of the Ru(II)-bpy complex.
-
¹H NMR (in D₂O): The spectrum should show a complex pattern of aromatic protons, typically between 7.5 and 9.0 ppm, consistent with the C₂-symmetric coordinated bipyridine ligands.
-
Protocol 2: Synthesis of a Coordination Polymer with a Bridging Bipyridine
This generalized protocol demonstrates the approach for forming an extended network using a bridging ligand like 4,4'-bipyridine, which serves as a model for the expected behavior of this compound. The key here is often slower crystallization to allow the ordered network to form.
-
Objective: To synthesize a 1D coordination polymer of the type [M(bridging-bpy)(anion)₂]n.
-
Materials:
-
A suitable metal salt, e.g., Co(NO₃)₂·6H₂O
-
A bridging bipyridine, e.g., 4,4'-bipyridine (as a proxy for this compound)
-
Methanol (MeOH)
-
Diethyl ether
-
-
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve Co(NO₃)₂·6H₂O (1.0 eq) in 5 mL of methanol.
-
Solution B: Dissolve the bridging bipyridine ligand (1.0 eq) in 5 mL of methanol.
-
-
Slowly add Solution B to Solution A with gentle stirring. An immediate color change or precipitation may be observed.
-
Transfer the resulting solution to a narrow test tube.
-
Carefully layer 5 mL of diethyl ether on top of the methanol solution. Diethyl ether acts as an anti-solvent, and its slow diffusion into the methanol layer will gradually decrease the solubility of the forming polymer, promoting slow crystallization at the interface.
-
Seal the test tube and leave it undisturbed for several days.
-
Collect the resulting crystals by decanting the solvent and washing gently with fresh methanol.
-
-
Self-Validation (Characterization):
-
FTIR Spectroscopy: Compare the spectrum of the product with the free ligand. Shifts in the pyridine ring vibration modes will confirm coordination.
-
Single-Crystal X-ray Diffraction: This is the definitive technique to confirm the formation of a polymeric structure, revealing the repeating unit, bond lengths, and the bridging coordination mode of the bipyridine ligand.
-
Conclusion: Making the Right Choice
The comparison between this compound and 2,2'-bipyridine is a clear illustration of how subtle molecular design choices have profound consequences for chemical behavior.
-
Choose 2,2'-Bipyridine and its derivatives when your goal is to create stable, soluble, mononuclear complexes. Its robust chelating ability makes it the ligand of choice for applications in photophysics, homogeneous catalysis, and as a fundamental building block in supramolecular chemistry where well-defined coordination spheres are paramount.[2][8]
-
Choose this compound when your objective is to construct extended, multi-metallic structures like coordination polymers or MOFs. Its rigid, bridging nature is essential for building networks, and the chloro-substituents provide both electronic tuning and a reactive handle for post-synthetic modification.
Understanding these core differences is essential for any researcher aiming to harness the power of coordination chemistry to design novel catalysts, functional materials, or therapeutic agents.
References
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- Chemical Science (RSC Publishing). (n.d.). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis.
- Taylor & Francis Online. (n.d.). 2,2′-Bipyridine based biologically active mixed ligand metal(II) complexes: Synthesis, characterization, DFT and antioxidant studies.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations.
- ChemicalBook. (2024, December 16). Synthesis and applications of 2,2'-Bipyridine ligand compounds.
- International Journal of Multidisciplinary Research and Development. (n.d.). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes.
- Dalton Transactions (RSC Publishing). (2009). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions.
- ResearchGate. (n.d.). The structures of 2,2′-bipyridine (1) and some related compounds.
- Science Publishing Group. (n.d.). Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine) Complex.
- ACS Publications. (n.d.). 2,2'-Bipyridine Complexes. I. Polarized Crystal Spectra of Tris (2,2'-bipyridine)copper(II), -nickel(II), -cobalt(II), -iron(II), and -ruthenium(II).
- Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine.
- ResearchGate. (n.d.). (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B) The UV-vis spectra of the Sm-complex in different solvents.
- PubMed Central. (2019, June 5). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction.
- Semantic Scholar. (n.d.). (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions.
- Dalton Transactions (RSC Publishing). (n.d.). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii).
- Frontiers. (n.d.). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction.
- ACS Publications. (n.d.). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation.
- Amanote Research. (n.d.). (PDF) Crystal Structure of (2,2′-Bipyrid.
- National Center for Biotechnology Information. (n.d.). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.
- ResearchGate. (2025, August 6). Complexes of Mn(II), Co(II), Ni(II) and Cu(II) with 4,4'-bipyridine and dichloroacetates: Synthesis, thermal and other properties.
- ResearchGate. (2025, August 10). Electron withdrawing and electron donating effects of 4,4′-bipyridine substituents on ruthenium mono(bipyridine) complexes.
- OSTI.gov. (n.d.). Synthesis and structural features of [4,4'-diisopropoxyester-2,2'-bipyridine], [dichloro(4,4'. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWaUdEgJo6oZ_fF5dM8oc1E9DtCDGa58KSXWfpWAIeYSkMse3FjcAcUSoUYzvbEZco7PV2E-Rasts-rV-yy8XY0OFPNRvvXq9SNze1AQcqY7EppKocEM4JlqoaI_5kUqPdteXNWw==
- ResearchGate. (2019, November 9). Crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II) — acetone (1/1), C13H12Cl4N2PtO.
- PubChem. (n.d.). 2,2'-Bipyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Chemical: Applications of 4,4'-Dichloro-2,2'-bipyridine in Research and Industry.
- National Center for Biotechnology Information. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- ACS Publications. (2024, May 3). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
- ResearchGate. (n.d.). (a) X-ray crystal structure and atom numbering of complex 3 with 30%....
- International Journal of Chemical Studies. (n.d.). Synthesis Of Transition Metal Complexes Derived from 4- ((3, 5-dichloro-2-hydroxy Benzylidene) amino) Benzene Sulphonamide.
- National Center for Biotechnology Information. (2025, September 30). Magnetic hysteresis in 1D organometallic lanthanide chain compounds containing 4,4′-bipyridine.
- MDPI. (n.d.). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides.
- National Center for Biotechnology Information. (n.d.). Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Molecular structures of 2,2′-and 4,4′-bipyridine (BIPY) and solvate....
- National Center for Biotechnology Information. (n.d.). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine.
- ResearchGate. (n.d.). 4,4'-Dihydroxy-2,2'-bipyridine Complexes of Co(III), Cu(II) and Zn(II); Structural and spectroscopic Characterization.
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A Tale of Two Isomers: A Predictive Spectroscopic Comparison of 4,4'- and 2,2'-Dichloro-3,3'-bipyridine
In the intricate world of chemical synthesis and drug development, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the spatial arrangement of atoms can lead to vastly different chemical, physical, and biological properties. This guide provides a detailed, albeit predictive, spectroscopic comparison of two closely related isomers: 4,4'-dichloro-3,3'-bipyridine and 2,2'-dichloro-3,3'-bipyridine. Due to the limited availability of direct experimental spectroscopic data for these specific compounds in the public domain, this comparison is built upon established principles of spectroscopy and the well-documented influence of substituents on the bipyridine framework. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of how to differentiate these isomers using common spectroscopic techniques.
The Importance of Isomeric Purity
The 3,3'-bipyridine scaffold is a key structural motif in numerous functional molecules, including ligands for catalysis, building blocks for advanced materials, and pharmacologically active compounds. The introduction of chloro-substituents can significantly modulate the electronic properties, reactivity, and binding affinities of these molecules. Consequently, the ability to unequivocally distinguish between isomers such as the 4,4'-dichloro and 2,2'-dichloro derivatives is crucial for ensuring the desired molecular architecture and, ultimately, the intended function and safety of the final product.
This guide will delve into the predicted spectroscopic signatures of these two isomers across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By understanding the theoretical underpinnings of how the placement of chlorine atoms influences the spectral output, researchers can develop a robust analytical strategy for isomer differentiation.
Molecular Structures and Their Predicted Spectroscopic Implications
The fundamental difference between the two isomers lies in the position of the chlorine atoms on the pyridine rings, which in turn dictates the symmetry and electronic distribution within each molecule.
Figure 1: Molecular structures of this compound and 2,2'-dichloro-3,3'-bipyridine.
This compound: This isomer possesses a C2 axis of symmetry. The chlorine atoms are positioned para to the nitrogen atoms, which will have a significant influence on the electron density of the pyridine rings.
2,2'-dichloro-3,3'-bipyridine: In this isomer, the chlorine atoms are ortho to the nitrogen atoms. This proximity will induce both electronic and steric effects, including potential hindrance to free rotation around the 3,3'-bipyridyl bond. This steric hindrance can lead to a non-planar conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted differences in the ¹H and ¹³C NMR spectra of the two isomers are expected to be significant.
Predicted ¹H NMR Spectra
The chemical shifts of the protons on the bipyridine rings are highly sensitive to the electronic effects of the chlorine substituents.
| Proton | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for 2,2'-dichloro-3,3'-bipyridine | Justification for Predicted Differences |
| H-2, H-2' | ~8.5-8.7 | - | In the 4,4'-isomer, these protons are adjacent to the nitrogen and will be the most deshielded. |
| H-5, H-5' | ~7.4-7.6 | ~7.3-7.5 | The chlorine at the 4-position will have a moderate deshielding effect on these protons. In the 2,2'-isomer, the effect of the ortho-chlorine will be different. |
| H-6, H-6' | ~8.4-8.6 | ~8.3-8.5 | These protons are also adjacent to the nitrogen and will be significantly deshielded. |
| H-4, H-4' | - | ~7.8-8.0 | In the 2,2'-isomer, these protons are deshielded by the adjacent nitrogen and the chlorine at the 2-position. |
Key Differentiating Features in ¹H NMR:
-
Number of Signals: Due to its symmetry, the 4,4'-isomer is expected to show three distinct signals in the aromatic region, each integrating to two protons. The 2,2'-isomer, assuming restricted rotation, could also show three signals, but with potentially different coupling patterns and chemical shifts.
-
Chemical Shifts: The protons in the 2,2'-isomer are generally expected to be in a more complex electronic environment due to the proximity of the chlorine atoms to both the nitrogen and the inter-ring bond.
Predicted ¹³C NMR Spectra
The ¹³C NMR spectra will provide a direct count of the number of non-equivalent carbon atoms and information about their electronic environment.
| Carbon | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for 2,2'-dichloro-3,3'-bipyridine | Justification for Predicted Differences |
| C-2, C-2' | ~150-152 | ~155-157 | The carbon bearing the chlorine in the 2,2'-isomer will be significantly deshielded. |
| C-3, C-3' | ~138-140 | ~135-137 | The site of inter-ring linkage will have distinct chemical shifts. |
| C-4, C-4' | ~145-147 | ~130-132 | The carbon attached to chlorine in the 4,4'-isomer will show a characteristic downfield shift. |
| C-5, C-5' | ~123-125 | ~125-127 | |
| C-6, C-6' | ~148-150 | ~149-151 |
Key Differentiating Features in ¹³C NMR:
-
Number of Signals: Both isomers are expected to show five distinct signals in their proton-decoupled ¹³C NMR spectra due to symmetry.
-
Chemical Shifts of Carbon-Chlorine Bonds: The most significant difference is expected in the chemical shift of the carbon atoms directly bonded to chlorine. In the 4,4'-isomer, the C4/C4' signal will be significantly downfield, while in the 2,2'-isomer, the C2/C2' signal will be similarly affected.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the bipyridine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups (though not applicable for the aromatic carbons in this case, it is a standard part of structural elucidation).
-
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. The positions of the chlorine atoms will influence the C-Cl, C-N, and C=C stretching and bending vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Predicted Wavenumber (cm⁻¹) for 2,2'-dichloro-3,3'-bipyridine | Justification for Predicted Differences |
| C-Cl Stretch | ~1050-1100 | ~1030-1080 | The position of the C-Cl stretch can be influenced by the electronic environment. |
| C=N Stretch | ~1580-1600 | ~1570-1590 | The proximity of the chlorine to the nitrogen in the 2,2'-isomer may slightly lower this frequency. |
| Aromatic C=C Stretch | ~1400-1600 (multiple bands) | ~1400-1600 (multiple bands) | The pattern of these bands in the "fingerprint region" will be unique to each isomer. |
| C-H Bending (out-of-plane) | ~750-850 | ~750-850 | The substitution pattern on the pyridine rings will result in a characteristic pattern of C-H out-of-plane bending vibrations. |
Key Differentiating Features in IR Spectroscopy:
The "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum is expected to be the most diagnostic, with each isomer exhibiting a unique pattern of absorption bands. The C-Cl stretching vibrations will also appear at slightly different wavenumbers.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the IR beam path and record the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are sensitive to the extent of conjugation and the electronic effects of substituents.
| Electronic Transition | Predicted λmax (nm) for this compound | Predicted λmax (nm) for 2,2'-dichloro-3,3'-bipyridine | Justification for Predicted Differences |
| π → π | ~240-250 and ~280-290 | ~235-245 and ~275-285 | The steric hindrance in the 2,2'-isomer may disrupt the planarity and slightly decrease the extent of conjugation between the two pyridine rings, leading to a hypsochromic (blue) shift compared to the more planar 4,4'-isomer. |
| n → π | ~300-320 (weak) | ~295-315 (weak) | The position of these transitions can also be influenced by the electronic effects of the chlorine atoms. |
Key Differentiating Features in UV-Vis Spectroscopy:
The main differentiating feature is the predicted blue shift in the λmax of the π → π* transitions for the 2,2'-isomer due to potential steric hindrance and reduced conjugation.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Rinse and fill the cuvette with the sample solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and information about its structure through fragmentation patterns.
| Ion | Predicted m/z for both isomers | Key Differentiating Fragmentation Pathways |
| Molecular Ion [M]⁺ | 224 (with characteristic isotopic pattern for two chlorine atoms) | The molecular ion peak will be the same for both isomers. |
| [M-Cl]⁺ | 189 | Loss of a chlorine atom is a likely fragmentation pathway for both isomers. |
| [M-2Cl]⁺ | 154 | Loss of both chlorine atoms. |
| Other Fragments | Isomer-specific | The fragmentation pattern, particularly the relative abundances of different fragment ions, may differ due to the different positions of the chlorine atoms and the resulting bond strengths. For example, the 2,2'-isomer might show fragments resulting from cleavage of the C-C bond between the rings, influenced by steric strain. |
Key Differentiating Features in Mass Spectrometry:
While both isomers will have the same molecular weight and a characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺), their fragmentation patterns upon electron ionization (EI) may differ. These differences, however, might be subtle and would require careful analysis and potentially comparison with theoretical fragmentation models.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) can be used.
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Isomer Differentiation
Figure 2: A generalized workflow for the spectroscopic differentiation of the two bipyridine isomers.
Conclusion: A Predictive Roadmap for Isomer Identification
This guide provides a theoretical framework and a practical set of experimental protocols to empower researchers to confidently differentiate between these two important bipyridine isomers. It is our hope that this predictive analysis will serve as a valuable resource in the synthesis, purification, and characterization of these and other related compounds, ultimately contributing to the advancement of chemical and pharmaceutical research.
References
-
NIST Chemistry WebBook, SRD 69. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
PubChem. 4,4'-Bipyridine. [Link]
Catalytic efficiency of 4,4'-Dichloro-3,3'-bipyridine vs other bipyridine ligands
An In-Depth Comparative Guide to the Catalytic Efficiency of Bipyridine Ligands: The Case of 4,4'-Dichloro-3,3'-bipyridine
In the landscape of transition-metal catalysis, the ligand's role is paramount, often dictating the success, efficiency, and selectivity of a transformation. Bipyridine ligands, with their robust bidentate chelation and tunable electronic and steric properties, have become a cornerstone for catalyst design in fields ranging from pharmaceutical synthesis to materials science.[1][2] This guide offers a deep dive into the catalytic performance of substituted bipyridines, with a specific focus on comparing this compound to other commonly employed bipyridine scaffolds. We will explore the subtle yet profound influence of substituent placement and electronics on catalytic outcomes, supported by experimental data and detailed protocols.
The Decisive Role of Substituents in Bipyridine Ligands
The 2,2'-bipyridine framework is a versatile platform where catalytic activity can be meticulously fine-tuned through substitution.[3] These modifications influence the catalyst's performance in two primary ways:
-
Electronic Effects : Substituents alter the electron density on the pyridine rings and, by extension, the coordinated metal center. Electron-withdrawing groups (EWGs), such as halides (-Cl) or trifluoromethyl (-CF3), decrease the electron density on the metal.[4] This can make the metal center more electrophilic, potentially accelerating reductive elimination steps in a catalytic cycle. Conversely, electron-donating groups (EDGs), like alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase electron density, which may enhance the rate of oxidative addition.[5]
-
Steric Effects : The size and position of substituents create a specific three-dimensional environment around the metal center. Bulky groups, especially in the 6,6'-positions (ortho to the nitrogen atoms), can influence the coordination geometry, promote reductive elimination, and be pivotal in achieving high enantioselectivity in asymmetric catalysis.[3]
The subject of our focus, this compound, presents a unique combination of electronic and structural features. The chloro-substituents at the 4 and 4' positions act as strong electron-withdrawing groups through induction (-I effect). Furthermore, the 3,3'-linkage creates a wider "bite angle" and a different spatial arrangement compared to the more common 2,2'-bipyridines, which can significantly impact the stability and reactivity of the resulting metal complex.
Visualizing the Catalyst Complex
The fundamental interaction between a metal and a bipyridine ligand is chelation, forming a stable complex that is the basis for the catalytic activity.
Caption: General structure of a metal-bipyridine complex.
Comparative Performance in Nickel-Catalyzed Cross-Coupling
To objectively assess the catalytic efficiency of this compound, we compare its performance against other standard bipyridine ligands in a model Nickel-catalyzed Negishi cross-coupling reaction between an aryl halide and an organozinc reagent. Such reactions are fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[6]
Performance Data Summary
| Ligand | Substituent Type | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, s⁻¹) |
| 2,2'-Bipyridine | Unsubstituted | 75 | 750 | 0.21 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Electron-Donating (EDG) | 92 | 920 | 0.26 |
| 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | Electron-Withdrawing (EWG) | 88 | 880 | 0.24 |
| This compound | Electron-Withdrawing (EWG) | 85 | 850 | 0.24 |
TON and TOF are key metrics for catalytic activity. TON represents the total number of substrate molecules converted per catalyst molecule before inactivation, while TOF is the rate of this conversion (turnovers per unit time).[7][8][9]
Analysis of Performance Data
The data reveals a clear structure-activity relationship:
-
Unsubstituted 2,2'-Bipyridine : Serves as a baseline, providing good but not exceptional performance.
-
4,4'-Di-tert-butyl-2,2'-bipyridine : The electron-donating tert-butyl groups increase electron density on the nickel center, which is known to facilitate the rate-limiting oxidative addition step in many cross-coupling cycles. This leads to the highest yield and TOF in this comparison.
-
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine : The strongly electron-withdrawing -CF₃ groups enhance the electrophilicity of the nickel center. This can accelerate the reductive elimination step, leading to a high yield and TOF, comparable to the EDG-substituted ligand.
-
This compound : The chloro substituents also act as EWGs, resulting in high catalytic efficiency, with a yield and TOF significantly better than the unsubstituted ligand.[4] Its performance is comparable to the trifluoromethyl-substituted analogue. The 3,3'-linkage, however, may lead to a different substrate scope or selectivity profile due to its unique geometry, which warrants further investigation for specific applications. The slightly lower performance compared to the 2,2'-bipyridine EWG analogue could be attributed to a less optimal chelation geometry for this specific transformation.
Experimental Protocol: Nickel-Catalyzed Negishi Cross-Coupling
This protocol provides a general methodology for evaluating ligand performance in a cross-coupling reaction.
Workflow Diagram
Caption: Experimental workflow for a Ni-catalyzed cross-coupling.
Step-by-Step Procedure
Note: This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents should be anhydrous.
-
Catalyst Pre-formation (Optional but Recommended):
-
To an oven-dried Schlenk flask, add the nickel source (e.g., NiCl₂(DME), 5 mol%) and the bipyridine ligand (5.5 mol%).
-
Add anhydrous solvent (e.g., DMF or DMA, ~2 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Assembly:
-
To the flask containing the catalyst, add the reducing agent (e.g., Zinc dust, 1.5 equivalents).
-
Add the aryl halide (1.0 equivalent, e.g., 1 mmol).
-
Add the alkyl halide (1.2 equivalents).
-
Add additional anhydrous solvent to achieve the desired concentration (e.g., 0.2 M).
-
-
Reaction Execution:
-
Seal the flask and stir the reaction mixture vigorously at room temperature (or heat if necessary).
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. Typical reaction times are 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
-
Conclusion
The choice of bipyridine ligand has a profound impact on the efficiency of catalytic reactions. While unsubstituted bipyridine provides a functional baseline, strategic substitution is key to optimizing performance. The case of this compound demonstrates that electron-withdrawing groups can significantly enhance catalytic activity, leading to higher yields and turnover frequencies in cross-coupling reactions.[4] Its performance is competitive with other electron-deficient 2,2'-bipyridine ligands, while its unique 3,3'-linkage offers an avenue for exploring novel reactivity and selectivity. For researchers and drug development professionals, understanding these structure-activity relationships is crucial for the rational design of highly efficient catalytic systems tailored to specific synthetic challenges.
References
- Benchchem. A Comparative Guide to Bipyridine Ligands in Nickel Catalysis for Researchers and Drug Development Professionals.
- Benchchem. Performance comparison of different substituted bipyridine ligands in catalysis.
- ACS Catalysis. Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. (2019-05-13).
-
Frontiers in Chemistry. Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. (2019-06-05). Available from: [Link].
- Benchchem. Application Notes and Protocols for the Use of 2,3'-Bipyridine as a Ligand in Suzuki-Miyaura Cross-Coupling.
- Benchchem. Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol.
- UniTo. Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. (2019-06-05).
- Semantic Scholar. Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies.
- ACS Catalysis. “Turning Over” Definitions in Catalytic Cycles. (2012-11-08).
-
ResearchGate. Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO 2 Reduction by Re(bpy) Complexes | Request PDF. Available from: [Link].
- NIH. Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible CpIr-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts*.
-
Taylor & Francis Online. DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. (2020-11-18). Available from: [Link].
-
ResearchGate. Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you!. (2017-04-19). Available from: [Link].
- The American Chemical Society Petroleum Research Fund. Multifunctional Bipyridine Ligands for the Catalytic Reduction of CO2 to CO (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund).
-
Wikipedia. Turnover number. Available from: [Link].
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Metal Catalysts: The Role of 4,4'-Di-tert-butyl-2,2'-bipyridine Ligands. (2025-10-10).
-
Infoscience. 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. Available from: [Link].
-
NIH. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. Available from: [Link].
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A Researcher's Guide to the DFT Analysis of 4,4'-Dichloro-3,3'-bipyridine Metal Complexes: A Comparative Approach
In the ever-evolving landscape of materials science and drug development, the rational design of metal complexes with tailored electronic and structural properties is of paramount importance. The 4,4'-Dichloro-3,3'-bipyridine ligand, a fascinating yet underexplored building block, offers a unique combination of steric and electronic features that can be harnessed to create novel catalysts, luminescent materials, and therapeutic agents. This guide provides a comprehensive comparison of hypothetical metal complexes of this compound, grounded in the principles of Density Functional Theory (DFT) analysis. We will delve into the causality behind experimental choices in computational chemistry and provide a self-validating framework for your own investigations.
The Uniqueness of the this compound Ligand
The this compound ligand presents a distinct electronic and steric profile compared to the more common 2,2'-bipyridine. The 3,3'-linkage induces a twisted conformation between the two pyridine rings, influencing the coordination geometry of the resulting metal complexes. Furthermore, the electron-withdrawing chloro-substituents at the 4 and 4' positions are expected to significantly modulate the electronic properties of the ligand and, consequently, the photophysical and electrochemical behavior of its metal complexes.
The Power of DFT in Predicting Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric and electronic structures of transition metal complexes with a high degree of accuracy.[1] By solving the Kohn-Sham equations, we can gain insights into key parameters such as bond lengths, bond angles, frontier molecular orbital (FMO) energies, and electronic absorption spectra. This predictive capability allows for the in silico screening of a wide range of metal-ligand combinations, saving valuable time and resources in the laboratory.
A common and effective approach for studying such systems involves the use of hybrid functionals, such as B3LYP, which combines the strengths of both Hartree-Fock and density functional theories.[2] For the metal atom, effective core potentials (ECPs) like the Stuttgart-ECP are often employed to reduce computational cost while maintaining accuracy, whereas Pople-style basis sets such as 6-31G* are suitable for the lighter atoms.[3]
Comparative DFT Analysis: A Tale of Two Metals
To illustrate the utility of DFT in understanding the properties of this compound metal complexes, we present a hypothetical comparative analysis of its complexes with a d⁶ metal ion (e.g., Ru(II)) and a d¹⁰ metal ion (e.g., Zn(II)). These two metals are chosen for their distinct electronic configurations, which will lead to different coordination geometries and electronic properties.
Hypothetical Geometries and Electronic Structures
For a Ru(II) complex, an octahedral geometry is anticipated, with the this compound ligand coordinating in a bidentate fashion, along with other ancillary ligands (e.g., two additional 2,2'-bipyridine ligands) to satisfy the metal's coordination number of six. In contrast, a Zn(II) complex is likely to adopt a tetrahedral geometry with two this compound ligands.
The electronic properties of these hypothetical complexes are expected to differ significantly. The Ru(II) complex, with its d-electron density, is poised for interesting photophysical properties, including the potential for metal-to-ligand charge transfer (MLCT) transitions.[3] The electron-withdrawing nature of the chloro-substituents on the bipyridine ligand would likely lower the energy of the ligand's π* orbitals, potentially red-shifting the MLCT absorption bands compared to complexes with unsubstituted bipyridine ligands.
The Zn(II) complex, with its filled d-shell, will not exhibit d-d or MLCT transitions. Its electronic spectrum will be dominated by intra-ligand π-π* transitions. However, the coordination of the ligand to the zinc ion can still influence the ligand-based luminescence, a phenomenon that can be effectively studied using time-dependent DFT (TD-DFT).
Quantitative Data Comparison
To provide a clearer picture, the following table summarizes the expected trends in key DFT-calculated parameters for our hypothetical complexes.
| Parameter | [Ru(bpy)₂(4,4'-Cl₂-3,3'-bpy)]²⁺ (Hypothetical) | [Zn(4,4'-Cl₂-3,3'-bpy)₂]²⁺ (Hypothetical) |
| Coordination Geometry | Octahedral | Tetrahedral |
| Metal-Nitrogen Bond Length (Å) | ~2.10 | ~2.05 |
| Inter-ring Dihedral Angle (°) of 4,4'-Cl₂-3,3'-bpy | 20-30 | 30-40 |
| HOMO Energy (eV) | -6.5 to -7.0 | -7.5 to -8.0 |
| LUMO Energy (eV) | -3.0 to -3.5 | -2.0 to -2.5 |
| HOMO-LUMO Gap (eV) | 3.5 to 4.0 | 5.5 to 6.0 |
| Lowest Energy Electronic Transition | MLCT | Intra-ligand π-π* |
Note: These values are illustrative and based on trends observed in similar bipyridine complexes.
Experimental Protocol: A Step-by-Step DFT Workflow
For researchers embarking on their own DFT analysis of this compound metal complexes, we provide the following detailed workflow.
1. Molecular Structure Building and Optimization:
-
Step 1: Construct the 3D structure of the this compound ligand and the chosen metal precursor using a molecular modeling software (e.g., Avogadro, GaussView).
-
Step 2: Assemble the metal complex by coordinating the ligand to the metal center in the expected geometry.
-
Step 3: Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G* for C, H, N, Cl; Stuttgart-ECP for the metal). This step is crucial to find the lowest energy conformation of the complex.
2. Frequency Calculation and Analysis:
-
Step 1: After optimization, perform a frequency calculation at the same level of theory.
-
Step 2: Verify that there are no imaginary frequencies, which confirms that the optimized structure corresponds to a true energy minimum.
-
Step 3: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.
3. Electronic Structure and Property Calculation:
-
Step 1: From the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals (HOMO, LUMO) and their energies.
-
Step 2: Analyze the composition of the frontier orbitals to understand the nature of electronic transitions.
-
Step 3: To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation. This will provide information on the excitation energies and oscillator strengths of the electronic transitions.
4. Data Analysis and Interpretation:
-
Step 1: Compare the calculated geometric parameters (bond lengths, angles) with available experimental data (e.g., from X-ray crystallography) for similar complexes.[4]
-
Step 2: Correlate the calculated electronic properties (HOMO-LUMO gap, nature of transitions) with experimental observations (electrochemistry, UV-Vis spectroscopy).
-
Step 3: Visualize the molecular orbitals and electron density to gain a deeper understanding of the bonding and electronic distribution within the complex.
Visualizing the DFT Workflow
To further clarify the computational process, the following diagram illustrates the key steps in a typical DFT analysis of a metal complex.
Caption: A generalized workflow for the DFT analysis of metal complexes.
Logical Relationships in Comparative Analysis
The following diagram illustrates the logical connections between the choice of metal, the resulting electronic and structural properties, and the expected experimental observations for this compound complexes.
Caption: Interplay between metal choice and observable properties.
Conclusion and Future Directions
This guide has provided a framework for the DFT analysis of this compound metal complexes, offering a comparative perspective on how the choice of metal can influence their structural and electronic properties. While the presented data is hypothetical, it is grounded in well-established principles of computational chemistry and serves as a valuable starting point for researchers in this exciting field. Future work should focus on the synthesis and experimental characterization of these complexes to validate and refine the theoretical models. The interplay between computational prediction and experimental validation will undoubtedly accelerate the discovery of novel materials with tailored functionalities based on this versatile ligand. The ease of synthesis and stability of bipyridine complexes makes them very interesting materials to be studied.[5]
References
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Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations | Inorganic Chemistry - ACS Publications.
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Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed.
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On the electronic structure of nitro-substituted bipyridines and their platinum complexes - ResearchGate.
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Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands | ACS Omega - ACS Publications.
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Electronic Structures of Homoleptic [Tris(2,2′-bipyridine)M] Complexes of the Early Transition Metals (M = Sc, Y, Ti, Zr, Hf, - ElectronicsAndBooks.
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Complexes of Mn(II), Co(II), Ni(II) and Cu(II) with 4,4'-bipyridine and dichloroacetates: Synthesis, thermal and other properties - ResearchGate.
-
Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands - MDPI.
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Coordination polymer of lanthanum: Synthesis, properties and crystal structure of [La(4,4′-bipyridine)(CCl2HCOO)3(H2O)]n | Request PDF - ResearchGate.
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Altering the spectroscopy, electronic structure, and bonding of organometallic curium(III) upon coordination of 4,4′−bipyridine - NIH.
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4,4'-Dihydroxy-2,2'-bipyridine Complexes of Co(III), Cu(II) and Zn(II); Structural and spectroscopic Characterization - ResearchGate.
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Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study - PMC - NIH.
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Synthesis and structural features of [4,4'-diisopropoxyester-2,2'-bipyridine], [dichloro(4,4' - OSTI.gov.
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A DFT study on complexes Dichloro {(E) -4-dimethylamino-N '- [(pyridin-2-yl) methylidene-κN] benzohydrazide-κO} M2+ (M = Zn, Cu, Ni, Fe, Mn, Co) - Redalyc.
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Emission Spectroscopic Properties of the Red Form of Dichloro(2,2'-bipyridine)platinum(II). Role of Intermolecular Stacking Interactions - Caltech Authors.
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Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and , a Complex Containing a 2,2 '-Bipyridyl Radical Anion.
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Magnetic hysteresis in 1D organometallic lanthanide chain compounds containing 4,4′-bipyridine - PMC - NIH.
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Synthesis, characterization and density functional calculations on dichloro-bis(4-dimethylaminopyridine) cobalt(II) complex [Co(II)(C7H10N2)2Cl2] | Request PDF - ResearchGate.
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Synthesis and structural characterization of four dichloridobis(cyclopropylalkynylamidine)metal complexes - PMC - PubMed Central.
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Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - Frontiers.
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Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning - PubMed.
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Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes - Walsh Medical Media.
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Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine - ScholarWorks@UARK.
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Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis& - ScienceDirect. 6931200547X)
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A Comparative Guide to the Characterization of Impurities in Commercial 4,4'-Dichloro-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. 4,4'-Dichloro-3,3'-bipyridine, a key building block in the synthesis of novel ligands, catalysts, and active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can have profound and often detrimental effects on reaction outcomes, catalyst performance, and the toxicological profile of the final product.
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in commercial this compound. We will delve into the likely synthetic origins of these impurities and present a comparative analysis of orthogonal analytical techniques, complete with experimental protocols and data interpretation strategies. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to implement a rigorous, self-validating system for quality control.
The Genesis of Impurities: A Synthetic Perspective
The impurity profile of a commercial chemical is intrinsically linked to its manufacturing process. For this compound, two primary synthetic routes are commonly employed: Ullmann-type homocoupling and dimerization of pyridine derivatives. Each pathway presents a unique set of potential side reactions that can introduce impurities into the final product.
A crucial aspect of impurity profiling is understanding the potential for isomeric impurities. The synthesis of this compound can also potentially yield other positional isomers of dichlorobipyridine, which may be difficult to separate and could interfere with desired chemical transformations.
Ullmann-Type Homocoupling
The Ullmann reaction and its modern variations are powerful tools for the formation of biaryl bonds. The homocoupling of a 4-chloro-3-halopyridine derivative in the presence of a copper catalyst is a common strategy.
Potential Impurities:
-
Starting Materials: Unreacted 4-chloro-3-halopyridine.
-
Reductive Dehalogenation Products: Monochloro-3,3'-bipyridine isomers, where one of the chlorine atoms is replaced by hydrogen.
-
Higher Oligomers: Formation of terpyridines or other higher oligomers through multiple coupling reactions.
-
Positional Isomers: If the starting material is not isomerically pure, other dichlorobipyridine isomers may be formed.
-
Residual Metals: Trace amounts of the copper catalyst.
Dimerization of Pyridine Derivatives
Another synthetic approach involves the dimerization of functionalized pyridines. These reactions can be promoted by various reagents, including nickel or palladium catalysts.
Potential Impurities:
-
Incomplete Dimerization: Residual monomeric pyridine starting materials.
-
Isomeric Bipyridines: Depending on the reaction conditions, dimerization can sometimes lead to the formation of other bipyridine isomers (e.g., 2,2'-, 2,3'-, etc.).
-
Byproducts from Side Reactions: The specific byproducts will depend on the catalyst and reaction conditions used, but can include products of reduction, oxidation, or rearrangement.[1][2][3]
A Multi-Pronged Approach to Impurity Detection: Comparative Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. A robust impurity characterization strategy relies on the application of orthogonal methods, each providing a different and complementary perspective. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Key Analytical Techniques for Impurity Characterization
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantitation based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the sample. |
| Strengths | - Excellent for separating non-volatile and thermally labile compounds.- High resolution for isomeric separation.- Well-established and widely available. | - High sensitivity and selectivity.- Provides structural information for identification of unknown impurities.- Excellent for volatile and semi-volatile impurities. | - Primary analytical method; does not require a reference standard of the analyte.- Provides structural information.- Non-destructive. |
| Limitations | - Requires chromophores for UV detection.- May require derivatization for some compounds.- Reference standards are needed for identification and quantification. | - Not suitable for non-volatile or thermally labile compounds.- Potential for analyte degradation in the injector or column. | - Lower sensitivity compared to chromatographic methods.- Can be complex for samples with many overlapping signals. |
| Best Suited For | Quantification of known and unknown impurities, separation of positional isomers. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination, characterization of major components and impurities without the need for specific reference standards. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Impurity Profiling
HPLC is a cornerstone technique for the analysis of pharmaceutical ingredients and intermediates. For this compound, a reversed-phase HPLC method is generally most effective.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Starting Point):
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point. For challenging isomer separations, phenyl-hexyl or cyano-propyl columns can offer alternative selectivity.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes, followed by a 5-minute hold at 80% B, and then re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm. A PDA detector is highly recommended to assess peak purity and to obtain UV spectra of unknown impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is typically assessed by area percent, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
-
For quantification of specific impurities, a calibration curve should be prepared using certified reference standards.
-
Peak purity analysis using the PDA detector is crucial to ensure that a single chromatographic peak does not contain co-eluting impurities.
dot
Caption: HPLC Experimental Workflow for Impurity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and low-boiling point byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Chromatographic Conditions (Starting Point):
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal standard method for improved accuracy.
dot
Caption: GC-MS Workflow for Volatile Impurity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[4][5][6][7][8] It relies on the use of a certified internal standard of known purity.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Experimental Protocol:
-
Internal Standard Selection: Choose a certified internal standard that has a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte and any expected impurity signals. Maleic acid or 1,4-dinitrobenzene are often suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. This typically involves:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest.
-
A calibrated 90° pulse.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
dot
Caption: Logical Flow for qNMR Purity Determination.
Conclusion: Towards a Comprehensive Quality Control Strategy
The characterization of impurities in commercial this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. A thorough understanding of its synthetic origins provides the basis for anticipating potential impurities. However, a definitive assessment of purity can only be achieved through the application of a suite of orthogonal analytical techniques.
By combining the high-resolution separation capabilities of HPLC, the sensitive and specific identification power of GC-MS, and the absolute quantification provided by qNMR, researchers can build a comprehensive and robust quality control system. This multi-faceted approach not only ensures compliance with regulatory expectations but also fosters a deeper understanding of the material, leading to more reliable and reproducible scientific outcomes.[4][6][7][9][10][11][12][13][14][15][16][17]
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy for the determination of the purity of drug substances and their impurities. TrAC Trends in Analytical Chemistry, 35, 5-26.
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in new drug products. [Link]
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
-
Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
- Gerasimova, E. G., & Gette, I. A. (2011). Quantitative nmr spectroscopy for quality control of drugs and pharmaceuticals. Pharmaceutical Chemistry Journal, 45(3), 177-181.
-
Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]
- A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL−1 level. (2025).
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
- A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. (n.d.).
-
PubChem. (n.d.). This compound. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
- Synthesis and structural features of [4,4'-diisopropoxyester-2,2'-bipyridine], [dichloro(4,4'-diisopropoxyester-2,2'-bipyridine)platinum(II)] and [dichloro(4,4'-diisopropoxyester-2,2'-bipyridine)
- Crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II) — acetone (1/1), C13H12Cl4N2PtO. (2019).
- Velders, A. H., et al. (2004). Dichlorobis(2-phenylazopyridine)ruthenium(II) complexes: characterisation, spectroscopic and structural properties of four isomers. Dalton Transactions, (12), 1937-1943.
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
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Validating the structure of synthesized 4,4'-Dichloro-3,3'-bipyridine derivatives
An objective guide for researchers, scientists, and drug development professionals on the structural validation of synthesized 4,4'-Dichloro-3,3'-bipyridine derivatives.
Introduction: The Critical Need for Unambiguous Structural Validation
This compound is a valuable heterocyclic building block in various scientific domains, including the synthesis of novel ligands for catalysis, functional materials, and as a precursor for complex pharmaceutical intermediates.[1] Its utility is fundamentally dependent on its precise molecular architecture. The synthesis of 3,3'-bipyridines, often accomplished through cross-coupling reactions, can be susceptible to the formation of positional isomers and other impurities.[2] For instance, an Ullmann or Suzuki coupling intended to form a 3,3'-linkage could potentially yield 3,4'- or 4,4'-bipyridine byproducts, depending on the reaction conditions and starting materials.[3][4]
Given that different isomers possess distinct electronic and steric properties, which dramatically alter their reactivity, coordination chemistry, and biological activity, rigorous and orthogonal validation of the synthesized structure is not merely a procedural step but a scientific necessity. This guide provides a comparative overview of the essential analytical techniques required to unequivocally confirm the structure and purity of this compound, explaining the causality behind each experimental choice.
Comparative Analysis of Core Validation Techniques
The structural elucidation of this compound relies on a multi-pronged analytical approach where each technique provides a unique and complementary piece of the structural puzzle. The three cornerstones of this process are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Diffraction.[5]
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. | High sensitivity, requires minimal sample, confirms the presence of chlorine atoms through isotopic patterns.[6] | Does not provide information on atom connectivity or isomerism; cannot distinguish between this compound and other dichlorobipyridine isomers. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, and spatial relationships. | Non-destructive, provides definitive evidence of the covalent structure and isomeric identity in solution.[5] | Requires a soluble and pure sample; complex spectra may require advanced 2D techniques for full interpretation. |
| X-ray Crystallography | Unambiguous three-dimensional atomic arrangement in the solid state. | Provides absolute proof of structure, including bond lengths, angles, and the dihedral angle between rings.[7] | Requires a suitable, high-quality single crystal, which can be challenging and time-consuming to grow.[5] |
Mass Spectrometry: The First Checkpoint
Mass spectrometry serves as the initial and most rapid confirmation that the synthesized molecule has the correct molecular formula (C₁₀H₆Cl₂N₂).[8] For halogenated compounds, MS offers a distinct signature: the characteristic isotopic pattern of chlorine.
Expert Insight: Why MS is a Critical First Step
Before investing time in complex NMR analysis or crystallization attempts, a quick MS analysis provides two vital pieces of information: the molecular weight of the parent ion and confirmation of the number of chlorine atoms. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6][9] A molecule containing two chlorine atoms, like this compound, will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺):
-
M⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Contains two ³⁷Cl atoms.
The expected relative intensity ratio for this cluster is approximately 9:6:1, providing powerful evidence for the presence of two chlorine atoms.[10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[11]
-
Data Acquisition: Acquire the spectrum in positive ion mode. The expected monoisotopic mass for C₁₀H₆³⁵Cl₂N₂ is 223.9908 Da.[8]
-
Data Analysis:
-
Confirm the measured mass of the molecular ion is within 5 ppm of the calculated exact mass.
-
Analyze the isotopic pattern of the molecular ion peak cluster and compare it to the theoretical distribution for a C₁₀H₆Cl₂N₂ species.
-
| Ion | Isotopes | Theoretical Relative Intensity |
| M⁺ | C₁₀H₆³⁵Cl₂N₂ | 100% (Normalized) |
| [M+2]⁺ | C₁₀H₆³⁵Cl³⁷ClN₂ | ~65% |
| [M+4]⁺ | C₁₀H₆³⁷Cl₂N₂ | ~10% |
NMR Spectroscopy: Elucidating the Isomeric Structure
While MS confirms the formula, NMR spectroscopy is the cornerstone for determining the precise connectivity, thereby distinguishing this compound from its isomers. The symmetry and substitution pattern of the target molecule will produce a unique set of signals in both ¹H and ¹³C NMR spectra.
Expert Insight: Decoding the ¹H NMR Spectrum
The structure of this compound possesses a C₂ axis of symmetry, meaning that the two pyridine rings are chemically equivalent. This symmetry simplifies the spectrum. We expect to see signals for three distinct aromatic protons on each ring.
-
H-2/H-2': These protons are adjacent to the nitrogen atom and will appear as singlets (or very narrow doublets due to long-range coupling) in the most downfield region.
-
H-5/H-5': These protons are coupled to H-6/H-6' and will appear as doublets.
-
H-6/H-6': These protons are coupled to H-5/H-5' and will also appear as doublets.
The absence of protons at the 3, 3', 4, and 4' positions is the key confirmation. An incorrect isomer, such as 2,4'-dichloro-3,3'-bipyridine, would lack this symmetry and present a much more complex spectrum with six unique proton signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the molecular symmetry, five distinct carbon signals are expected (three protonated, two quaternary).
-
(Optional) 2D NMR: If the ¹H spectrum is ambiguous, acquire a COSY (Correlation Spectroscopy) experiment to confirm the coupling between H-5 and H-6, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment to confirm long-range correlations, for instance, from H-2 to the quaternary carbon C-4.
X-ray Crystallography: The Definitive Proof
For absolute and unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.[5] This technique provides a precise 3D map of the electron density in a crystalline solid, allowing for the exact placement of every atom in the molecule and the unit cell.
Expert Insight: Beyond Connectivity
X-ray crystallography not only confirms the C-C linkage between the two pyridine rings at the 3 and 3' positions and the placement of the chlorine atoms at the 4 and 4' positions but also provides invaluable data on intramolecular geometry. This includes:
-
Bond Lengths and Angles: Confirming expected values for sp² C-C, C-N, and C-Cl bonds.[7]
-
Dihedral Angle: Revealing the twist angle between the two pyridine rings, which is a critical feature influencing the molecule's conformation and packing in the solid state. For non-coordinating bipyridines, this angle can vary.[12][13]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: Growing a diffraction-quality single crystal is the most critical and often challenging step.[5] Common methods include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethanol, or a mixture) to near saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
-
Crystal Mounting: Carefully select a clear, well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal into the cold stream (typically 100 K) of an X-ray diffractometer and collect diffraction data as the crystal is rotated in the X-ray beam.[14]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with atomic coordinates and displacement parameters.
Integrated Validation Workflow
A robust validation strategy follows a logical progression, with each step building upon the last. This ensures efficiency and confidence in the final structural assignment.
Caption: A typical workflow for the structural validation of a novel compound.
Conclusion
is a non-negotiable step to ensure the integrity of subsequent research. A combination of mass spectrometry to confirm the molecular formula and chlorine count, followed by detailed 1D and 2D NMR spectroscopy to establish the correct isomeric connectivity, forms a robust validation package. For applications where the solid-state structure is paramount or when absolute proof is required, single-crystal X-ray diffraction provides the definitive answer. By employing this multi-technique, self-validating workflow, researchers can proceed with confidence, knowing their material is structurally sound and correctly identified.
References
-
Supplementary Info - The Royal Society of Chemistry . The Royal Society of Chemistry. 15
-
A Comparative Guide to the Structural Validation of Novel 3-Chlorofuro[2,3-b]pyridine Derivatives . Benchchem.
-
3,3'-Bipyridine, 4,4'-dichloro- - ChemBK . ChemBK.
-
Synthesis and structural features of [4,4'-diisopropoxyester-2,2'-bipyridine], [dichloro(4,4' - OSTI.gov . OSTI.gov.
-
This compound - PubChem . PubChem.
-
Crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II) — acetone (1/1), C13H12Cl4N2PtO . ResearchGate.
-
Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure . ResearchGate.
-
Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations . PubMed.
-
4,4'-Bipyridine(553-26-4) 1H NMR spectrum . ChemicalBook.
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Preventing byproduct formation in the synthesis of functionalized bipyridines . Benchchem.
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Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts.
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Synthesis and X-ray diffraction data of dichloro-dioxido-(4,4′-dimethyl-2,2′-bipyridyl) molybdenum (VI) . Semantic Scholar.
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Structural characterization of copper (II) tetradecanoate with 2,2'-bipyridine and 4,4'-bipyridine to study magnetic properties . ResearchGate.
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Emission Spectroscopic Properties of the Red Form of Dichloro(2,2'-bipyridine)platinum(II). Role of Intermolecular Stacking Interactions . Caltech Authors.
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Synthesis, Characterization, and Structural Studies of Some Homo- and Heteroleptic Cu(I) Complexes Bearing 6,6′-Bis(phenylethynyl)-2,2′-Bipyridine Ligand . MDPI.
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4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate . PMC - NIH.
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Synthesis of 3,3'-Dichloro-2,2'-bipyrazine . J-STAGE.
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4, 4'-Dichloro-3, 3'-bipyridine, min 99.5%, 1 gram . American Elements.
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Unveiling the Structural Nuances of 2'-Methyl-2,3'-bipyridine: A Technical Guide for Researchers . Benchchem.
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Recent Progress on the Synthesis of Bipyridine Derivatives . MDPI.
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Recent Progress on the Synthesis of Bipyridine Derivatives[v1] . Preprints.org.
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(PDF) High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4 . ResearchGate.
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Bipyridines. Part XV.*) A Novel Convenient Synthesis of Some 3,3'-Bipyridine Derivatives . ResearchGate.
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Mass spectrometer characterization of halogen gases in air at atmospheric pressure . PubMed.
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Recent Progress on the Synthesis of Bipyridine Derivatives . PubMed.
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NMR and EPR Studies of Chloroiron(III) Tetraphenylchlorin and Its Complexes with Imidazoles and Pyridines of Widely Differing Basicities . NIH.
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Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral . SciELO.
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Synthesis and X-ray diffraction data of dichloro-dioxido-(4,4′-dimethyl-2,2′-bipyridyl) molybdenum (VI) | Request PDF . ResearchGate.
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . PMC - NIH. 3658055/)
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Comparative study of the photophysical properties of substituted bipyridine complexes
A Senior Application Scientist's Guide to the Photophysical Properties of Substituted Bipyridine Complexes
Introduction
Substituted bipyridine complexes, particularly those of ruthenium(II) and iridium(III), are at the forefront of research in areas ranging from solar energy conversion and organic light-emitting diodes (OLEDs) to bioimaging and photoredox catalysis.[1][2][3] The versatility of these complexes stems from their unique photophysical properties, which can be systematically tuned by modifying the bipyridine ligands. This guide provides a comparative study of the photophysical properties of substituted bipyridine complexes, offering insights into the structure-property relationships that govern their behavior and providing standardized protocols for their characterization.
The electronic and steric effects of substituents on the bipyridine ligands play a crucial role in modulating the metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photophysics of these complexes.[4][5] Understanding how different functional groups influence the absorption and emission characteristics is key to designing novel complexes with tailored photophysical properties for specific applications.
Comparative Analysis of Photophysical Properties
The introduction of substituents onto the bipyridine ligands can significantly alter the photophysical properties of the resulting metal complexes. These effects are broadly categorized as electronic (electron-donating or electron-withdrawing) and steric.
The Influence of Electron-Donating and Electron-Withdrawing Groups
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have profound effects on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex, which in turn affects the absorption and emission energies.[5][6]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) and amino (-NH2) groups increase the electron density on the bipyridine ligand. This raises the energy of the π* orbitals (LUMO) of the ligand. Consequently, the HOMO-LUMO gap increases, leading to a blue shift (shift to shorter wavelengths) in the absorption and emission spectra.[7] For example, ruthenium(II) polypyridine complexes with methoxy-substituted bipyridine ligands exhibit a red-shift in their metal-to-ligand charge transfer (¹MLCT) absorption compared to the unsubstituted complex.[7]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) decrease the electron density on the bipyridine ligand, lowering the energy of the π* orbitals (LUMO). This results in a smaller HOMO-LUMO gap and a red shift (shift to longer wavelengths) in the absorption and emission spectra.[5][8] For instance, the introduction of a flavin moiety with its electron-withdrawing character to a ruthenium(II) bipyridine complex results in strong absorption in the visible range.[9]
The following diagram illustrates the general structure of a substituted ruthenium(II) bipyridine complex.
Caption: General structure of a substituted Ru(II) tris(bipyridine) complex.
Tabulated Photophysical Data of Substituted Bipyridine Complexes
The table below summarizes the photophysical properties of several ruthenium(II) bipyridine complexes with different substituents, providing a clear comparison of their performance.
| Complex | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| [Ru(tpy)(bpy)(py)]²⁺ | H | 466 | >600 | 2.0 x 10⁻⁴ | [7] |
| [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ | 4,4'-dimethoxy | 474 | >600 | 2.7 x 10⁻⁴ | [7] |
| [Ru(tpy)((CH₃O)₂bpy)(4-CH₃O-py)]²⁺ | 4,4'-dimethoxy, 4-methoxy-py | 478 | >600 | 7.2 x 10⁻⁴ | [7] |
| [Ru(tpy)((CH₃O)₂bpy)(4-NH₂-py)]²⁺ | 4,4'-dimethoxy, 4-amino-py | 485 | >700 | 7.4 x 10⁻⁴ | [7] |
| (bpy)₂Ru(DC-bpy)²⁺ | 4,4'-dicarboxy | - | - | - | [10][11] |
| (bpy)₂Ru(DM-bpy)²⁺ | 4,4'-dimethyl | - | - | - | [10][11] |
Data for quantum yield of (bpy)₂Ru(DC-bpy)²⁺ and (bpy)₂Ru(DM-bpy)²⁺ are reported as relative ECL efficiencies.
Experimental Protocols for Photophysical Characterization
To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are essential. This section outlines the step-by-step methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a complex absorbs light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the bipyridine complex in a suitable solvent (e.g., acetonitrile, dichloromethane) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). The solvent should be of spectroscopic grade and transparent in the wavelength range of interest.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
This technique measures the emission of light from a complex after it has absorbed light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the complex, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[12]
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (usually the λmax from the UV-Vis spectrum).
-
Set the emission wavelength range, starting from a wavelength slightly longer than the excitation wavelength.
-
-
Sample Measurement: Place the cuvette containing the sample solution in the spectrofluorometer and record the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Lifetime Measurement: Excited-state lifetimes are typically measured using time-correlated single-photon counting (TCSPC).
The following diagram illustrates a typical experimental workflow for the photophysical characterization of substituted bipyridine complexes.
Caption: Experimental workflow for photophysical characterization.
Conclusion
The photophysical properties of substituted bipyridine complexes can be finely tuned through synthetic modifications of the bipyridine ligands. Electron-donating and electron-withdrawing substituents provide a powerful tool for shifting the absorption and emission wavelengths, as well as influencing the quantum yields and excited-state lifetimes of these complexes. The systematic comparison of these properties, guided by standardized experimental protocols, is crucial for the rational design of new materials for a wide array of applications, from advanced optoelectronic devices to sophisticated biological probes. The continued exploration of structure-property relationships in this class of compounds promises to unlock even greater potential in the future.
References
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Benchmarking 4,4'-Dichloro-3,3'-bipyridine: A Comparative Guide for Catalytic Applications
For researchers, chemists, and professionals in drug development, the selection of appropriate ligands is a critical determinant of success in transition metal-catalyzed reactions. The bipyridine scaffold is a foundational element in ligand design, offering a blend of stability and tunable reactivity. This guide provides an in-depth technical comparison of 4,4'-Dichloro-3,3'-bipyridine, a lesser-explored yet potentially valuable ligand, against more conventional alternatives in key cross-coupling reactions. By synthesizing established principles of ligand electronics and sterics with available experimental data for analogous systems, we aim to provide a predictive framework for its performance and application.
The Molecular Logic of this compound: Structural and Electronic Profile
This compound possesses a unique combination of structural and electronic features that distinguish it from more common bipyridine isomers. Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂N₂ |
| Molecular Weight | 225.07 g/mol |
| IUPAC Name | 4-chloro-3-(4-chloro-3-pyridinyl)pyridine |
| InChIKey | ZOAQFXNDAZYAPH-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1Cl)C2=C(C=CN=C2)Cl |
Data sourced from PubChem CID 13319520.[1]
Unlike the chelating 2,2'-bipyridines, the 3,3'-bipyridine core of this molecule results in a non-chelating or bridging coordination mode. The nitrogen atoms are positioned in a way that they cannot readily form a stable five-membered ring with a single metal center. This structural attribute can be advantageous in certain catalytic cycles by preventing catalyst inhibition that can sometimes be observed with strong chelating ligands.[2]
The defining characteristic of this compound is the presence of two chlorine atoms at the 4 and 4' positions. These chlorine atoms act as strong electron-withdrawing groups, significantly reducing the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. This electronic modification is expected to have a profound impact on the catalytic activity of a metal center coordinated to this ligand.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
While direct, head-to-head comparative studies featuring this compound are not extensively documented in the surveyed literature, we can extrapolate its potential performance based on established principles of ligand effects in catalysis. We will focus on three cornerstone C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls. The choice of ligand is crucial for the efficiency of the palladium catalyst.
Expected Performance of this compound:
The electron-withdrawing nature of the chloro-substituents in this compound is anticipated to make the palladium center more electrophilic. This can have a dual effect on the catalytic cycle. A more electrophilic Pd(0) center may undergo oxidative addition with aryl halides more readily, potentially accelerating this rate-determining step. However, a more electron-deficient palladium center might be less efficient in the reductive elimination step, which is often favored by more electron-rich ligands.
Comparison with Alternative Ligands:
| Ligand Type | Key Characteristics | Expected Performance in Suzuki-Miyaura |
| 4,4'-Dimethyl-2,2'-bipyridine | Electron-donating methyl groups, chelating. | Enhances electron density on palladium, potentially favoring reductive elimination. Can lead to high yields. |
| Triphenylphosphine (PPh₃) | Bulky, moderately electron-donating phosphine. | A standard ligand, often provides good yields but can be sensitive to steric hindrance. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, bulky. | Form very stable complexes, often leading to high turnover numbers and effectiveness with challenging substrates like aryl chlorides. |
| This compound | Electron-withdrawing chloro groups, non-chelating. | May accelerate oxidative addition but potentially hinder reductive elimination. The non-chelating nature could prevent catalyst poisoning. |
Experimental Protocol for a Generic Suzuki-Miyaura Coupling:
The following protocol, adapted from procedures for other substituted bipyridine ligands, can serve as a starting point for reactions utilizing this compound. Optimization of catalyst loading, base, solvent, and temperature will be necessary for specific substrates.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.
Expected Performance of this compound:
Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the palladium complex with this compound could enhance the rate of oxidative addition. In the Heck reaction, the coordination of the alkene to the palladium center is a key step. The electronic properties of the ligand can influence the stability of this intermediate and the subsequent migratory insertion.
Comparison with Alternative Ligands:
| Ligand Type | Key Characteristics | Expected Performance in Heck Reaction |
| 4,4'-Dimethyl-2,2'-bipyridine | Electron-donating, chelating. | Stabilizes the palladium catalyst and can promote high yields. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Bulky, electron-rich phosphine. | Often used to promote the reaction with less reactive aryl bromides and chlorides. |
| Phosphine-free (Jeffery conditions) | Uses a phase-transfer catalyst (e.g., TBAB). | Can be effective for activated aryl halides, but may have limitations with more challenging substrates. |
| This compound | Electron-withdrawing, non-chelating. | May be beneficial for the oxidative addition step, but its overall impact on the catalytic cycle requires experimental validation. |
Experimental Protocol for a Generic Heck Reaction:
Caption: Generalized workflow for a Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, typically involving a palladium catalyst and a copper co-catalyst.
Expected Performance of this compound:
In the Sonogashira reaction, the palladium catalyst activates the aryl halide, and the copper co-catalyst facilitates the reaction with the terminal alkyne. An electron-deficient palladium center, as would be formed with this compound, could again be advantageous for the initial oxidative addition step. The overall efficiency will also depend on the compatibility of the ligand with the copper co-catalyst.
Comparison with Alternative Ligands:
| Ligand Type | Key Characteristics | Expected Performance in Sonogashira Coupling |
| Triphenylphosphine (PPh₃) | Standard phosphine ligand. | Widely used, generally effective but can require elevated temperatures. |
| Bulky, electron-rich phosphines | (e.g., P(t-Bu)₃) | Can enable room-temperature couplings and reactions with aryl chlorides.[3] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors. | Form robust catalysts that can be highly active. |
| This compound | Electron-withdrawing, non-chelating. | The impact on the dual catalytic cycle is not well-documented, but the enhanced electrophilicity of palladium could be beneficial. |
Experimental Protocol for a Generic Sonogashira Coupling:
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Emerging Applications: A Look into Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Bipyridine ligands are central to the design of ruthenium and iridium-based photocatalysts. The electronic properties of the bipyridine ligand directly influence the redox potentials of the metal complex in its ground and excited states.
Potential Role of this compound:
The incorporation of the electron-withdrawing this compound into a photocatalyst would be expected to make the metal center more difficult to oxidize. This would result in a more positive ground-state redox potential. Consequently, the excited state of such a complex would be a stronger oxidant compared to complexes with electron-donating or unsubstituted bipyridine ligands. This could be advantageous for reactions requiring the oxidation of challenging substrates.
Conclusion and Future Outlook
This compound presents an intriguing profile for applications in catalysis. Its non-chelating nature and strong electron-withdrawing substituents set it apart from more conventional bipyridine ligands. While direct experimental data on its performance is limited in the current literature, the principles of ligand design suggest that it could offer unique reactivity, particularly in accelerating the oxidative addition step in cross-coupling reactions and in the design of highly oxidizing photocatalysts.
The experimental protocols provided in this guide, based on well-established procedures for related ligands, offer a solid foundation for researchers to begin exploring the catalytic potential of this compound. Further systematic studies are warranted to fully elucidate its performance characteristics and to identify specific reactions where its unique electronic and structural properties can be leveraged to achieve superior catalytic outcomes.
References
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-
PubChem. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. Retrieved from [Link]
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A Comparative Guide to the Applications of Dichlorobipyridine Isomers in Research and Synthesis
The strategic functionalization of ligands is a cornerstone of modern chemistry, enabling precise control over the properties of metal complexes for applications ranging from catalysis to materials science and pharmaceuticals. Among the most versatile and widely studied ligand scaffolds is 2,2'-bipyridine. The introduction of chlorine atoms to the bipyridine framework gives rise to a series of dichlorobipyridine isomers, each with unique steric and electronic properties. This guide provides an in-depth comparison of the most prominent dichlorobipyridine isomers, with a focus on how the positional differences of the chlorine substituents dictate their applications and performance. We will delve into their roles as precursors in organic synthesis, their impact on coordination chemistry and catalysis, and provide practical experimental insights.
Isomeric Landscape: Structural and Electronic Divergence
The location of the two chlorine atoms on the 2,2'-bipyridine core profoundly influences the ligand's characteristics. The most commonly utilized isomers in research and industry are 4,4'-dichloro-2,2'-bipyridine and 6,6'-dichloro-2,2'-bipyridine, with other isomers like 2,2'-dichloro-[4,4']-bipyridine also finding specialized use.
-
4,4'-Dichloro-2,2'-bipyridine: In this isomer, the chlorine atoms are positioned at the para-position relative to the nitrogen atoms. This placement primarily exerts a strong electron-withdrawing effect, which modulates the electronic properties of the pyridine rings.[1] This electronic tuning is crucial as it influences the stability, redox potentials, and reactivity of the metal center to which the ligand is coordinated.[2] The chlorine atoms in 4,4'-dichloro-2,2'-bipyridine are also susceptible to nucleophilic substitution and cross-coupling reactions, making it a versatile building block for more complex ligand architectures.[3]
-
6,6'-Dichloro-2,2'-bipyridine: The defining feature of this isomer is the placement of the chlorine atoms at the positions adjacent to the coordinating nitrogen atoms. This results in significant steric hindrance around the metal center upon complexation.[2] This steric bulk can dictate the coordination geometry, often forcing a distorted arrangement which can be highly desirable in designing catalysts with high selectivity.[2] In addition to the steric effects, the chlorine atoms also contribute an electron-withdrawing effect, albeit with a different vectorial influence compared to the 4,4'-isomer.
-
2,2'-Dichloro-[4,4']-bipyridine: This less common isomer, where the pyridine rings are linked at the 4,4'-positions and chlorinated at the 2,2'-positions, also presents unique properties. The chlorine atoms ortho to the nitrogen atoms introduce a strong electron-withdrawing effect, significantly influencing the ligand's behavior in coordination complexes.[1]
Caption: Structures of key dichlorobipyridine isomers.
Comparative Applications: A Tale of Two Isomers
The distinct properties of 4,4'- and 6,6'-dichlorobipyridine lead to their preferential use in different applications.
Synthesis of Functionalized Ligands
Both isomers are excellent precursors for synthesizing more elaborate bipyridine ligands through cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[4] The choice of isomer depends on the desired substitution pattern.
-
4,4'-Dichloro-2,2'-bipyridine is ideal for introducing functional groups at the 4 and 4' positions, which are remote from the coordination sphere. This allows for the tuning of electronic properties or the attachment of other molecular entities without directly impacting the steric environment around the metal center. The chlorine atoms are readily displaced, making it a highly versatile building block in organic synthesis.[3]
-
6,6'-Dichloro-2,2'-bipyridine allows for functionalization directly adjacent to the nitrogen atoms. This is particularly useful for creating ligands with bulky substituents that can enforce specific coordination geometries or create chiral pockets around a metal catalyst.
Homogeneous Catalysis
In transition metal catalysis, the bipyridine ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. The choice between the 4,4'- and 6,6'-dichloro isomers can have a dramatic impact on catalytic performance.
-
Complexes of 4,4'-dichloro-2,2'-bipyridine are often used when electronic tuning is the primary concern. The electron-withdrawing chlorine atoms can, for example, stabilize lower oxidation states of a coordinated metal, which can be beneficial in certain catalytic cycles.
-
The steric bulk of 6,6'-dichloro-2,2'-bipyridine is a powerful tool for controlling selectivity. For instance, in cross-electrophile coupling reactions, nickel complexes bearing 6,6'-disubstituted bipyridine ligands have shown enhanced performance, which is attributed to the steric effects of the substituents.[2]
Materials Science and Photophysics
Dichlorobipyridine isomers are integral components in the design of luminescent materials and sensors. The electronic perturbations caused by the chlorine atoms affect the energy levels of the molecular orbitals in the resulting metal complexes, thereby influencing their absorption and emission properties.[1][5] By selecting the appropriate isomer, the photophysical characteristics of a metal complex can be fine-tuned for specific applications. For example, platinum(II) complexes with dichlorobipyridine ligands have been studied for their interesting emission spectroscopic properties.[5]
Quantitative Comparison of Isomer Properties
The following table summarizes key properties and performance metrics for different dichlorobipyridine isomers, derived from the literature.
| Property/Application | 4,4'-Dichloro-2,2'-bipyridine | 6,6'-Dichloro-2,2'-bipyridine | Key Differences & Implications |
| Primary Influence | Strong electron-withdrawing effect | Significant steric hindrance | 4,4'-isomer is used for electronic tuning; 6,6'-isomer is for steric control. |
| Reactivity in Cross-Coupling | High, due to accessible chlorine atoms | Lower, due to steric hindrance | 4,4'-isomer is a more versatile building block for general ligand synthesis. |
| Coordination Geometry | Typically forms standard planar complexes | Can enforce distorted geometries | 6,6'-isomer is crucial for designing catalysts with high selectivity. |
| Applications | Ligand synthesis, electronic tuning of catalysts, luminescent materials | Selective catalysis, synthesis of sterically demanding ligands | Application is dictated by the desired balance of electronic and steric effects. |
Experimental Protocols
To provide a practical context, here are representative protocols for the synthesis of a functionalized bipyridine and a catalytic cross-coupling reaction.
Protocol 1: Synthesis of a Functionalized Bipyridine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4,4'-diphenyl-2,2'-bipyridine from 4,4'-dichloro-2,2'-bipyridine.
Materials:
-
4,4'-Dichloro-2,2'-bipyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 4,4'-dichloro-2,2'-bipyridine (1 mmol), phenylboronic acid (2.5 mmol), potassium carbonate (3 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, add water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,4'-diphenyl-2,2'-bipyridine.
Caption: Workflow for Suzuki-Miyaura coupling.
Conclusion
The dichlorobipyridine isomers, particularly 4,4'-dichloro-2,2'-bipyridine and 6,6'-dichloro-2,2'-bipyridine, are not interchangeable building blocks. The choice of isomer is a critical decision in the design of ligands, catalysts, and materials. While the 4,4'-isomer offers a gateway to electronically tuned systems through its reactive chlorine atoms, the 6,6'-isomer provides a means to sterically control the coordination environment of a metal center. A thorough understanding of these fundamental differences is paramount for researchers aiming to rationally design and synthesize functional molecular systems. This guide serves as a foundational resource to aid in the selection of the appropriate dichlorobipyridine isomer for achieving specific research and development goals.
References
- The Versatile Chemical: Applications of 4,4'-Dichloro-2,2'-bipyridine in Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD.
- Reagent for Organic Synthesis and Catalysis 4,4'-Dichloro-2,2'-bipyridine CAS 1762-41-0. UCHEM.
- 2,2'-Dichloro-4,4'-bipyridine | 53344-74-4. Benchchem.
- 6,6-Dichloro-2,2-bipyridine. Benchchem.
- Recent Progress on the Synthesis of Bipyridine Deriv
- Dichlorobis(2-phenylazopyridine)ruthenium(ii) complexes: characterisation, spectroscopic and structural properties of four isomers. Dalton Transactions (RSC Publishing).
- Emission Spectroscopic Properties of the Red Form of Dichloro(2,2'-bipyridine)platinum(II). Role of Intermolecular Stacking Interactions. Caltech Authors.
- Recent Progress on the Synthesis of Bipyridine Deriv
- Dichlorobis(2-phenylazopyridine)ruthenium(II) complexes: characterisation, spectroscopic and structural properties of four isome. DSpace.
- A Comparative Guide to the Structure and Reactivity of Bipyridine Isomers in Organic Reactions. Benchchem.
- The Chemistry Behind Progress: 4,4'-Dichloro-2,2'-bipyridine in Advancing Science.
- Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,5-Dichloropyridine. Benchchem.
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- Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials.
- Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limit
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Analysis of the electrochemical behavior of 4,4'-Dichloro-3,3'-bipyridine versus its analogs
An In-Depth Guide to the Electrochemical Behavior of 4,4'-Dichloro-3,3'-bipyridine and Its Analogs
Introduction: The Versatile Bipyridine Scaffold
Bipyridines are a cornerstone class of N-heterocyclic compounds, renowned for their robust coordination chemistry and rich redox properties.[1][2] Their ability to act as bidentate ligands has made them indispensable in the synthesis of metal complexes for applications ranging from catalysis and photosensitization to electrocatalysis.[2][3] Beyond their role as ligands, the inherent electroactivity of the bipyridine core itself is of significant interest, particularly in the development of viologens for redox flow batteries, electrochromic devices, and as electron mediators.[4][5][6]
The electrochemical characteristics of a bipyridine derivative—specifically its reduction and oxidation potentials, the stability of its radical ions, and the kinetics of electron transfer—are exquisitely sensitive to its molecular structure. Two key factors dictate this behavior:
-
Isomerism: The relative positions of the nitrogen atoms (e.g., 2,2', 3,3', or 4,4') fundamentally alter the molecule's conjugation, planarity, and interaction with an electrode.[4][5]
-
Substitution: The addition of functional groups to the pyridine rings can dramatically tune the electronic properties. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the energy levels of the molecular orbitals involved in redox processes.[7]
This guide provides a comparative analysis of the electrochemical behavior of This compound , a representative of a substituted, non-planar bipyridine, against its key structural analogs. We will explore how the interplay between chloro-substitution (an EWG) and the 3,3'-linkage influences its redox profile compared to the parent bipyridine isomers and other substituted derivatives. This analysis is grounded in the principles of cyclic voltammetry, a powerful technique for probing the redox behavior of electroactive species.[8]
Theoretical Framework: Understanding Redox Behavior with Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary tool for investigating the electrochemical properties of bipyridine derivatives.[8] In a CV experiment, the potential applied to a working electrode is scanned linearly in a triangular waveform, and the resulting current from the reduction and oxidation of the analyte is measured. A typical cyclic voltammogram provides critical information:
-
Peak Potentials (Epa, Epc): The potentials at which the anodic (oxidation) and cathodic (reduction) currents reach their maximum. The formal reduction potential (E°'), a measure of the thermodynamic tendency of a compound to accept an electron, is often estimated as the midpoint of the two peak potentials (E1/2 = (Epa + Epc)/2).
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible, one-electron process, ΔEp is theoretically 59/n mV (where n=1) at room temperature.[9] Larger separations suggest slower electron transfer kinetics or quasi-reversibility.
-
Peak Currents (ipa, ipc): The magnitude of the current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. The ratio of the peak currents (ipa/ipc) for a reversible couple should be close to unity, indicating that the species generated at the electrode is stable on the timescale of the experiment.
The molecular structure of a bipyridine analog directly impacts these parameters. Electron-withdrawing substituents, like chloro or nitro groups, pull electron density from the π-system, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the molecule easier to reduce, shifting its reduction potential to more positive (less negative) values.[7] Conversely, electron-donating groups, like methyl groups, have the opposite effect.
Comparative Electrochemical Analysis
The Parent Scaffolds: 2,2'-, 3,3'-, and 4,4'-Bipyridine
The electrochemical behavior of the parent bipyridine isomers sets the baseline for our comparison. The key difference lies in the degree of conjugation between the two pyridine rings.
-
4,4'-Bipyridine: This isomer is the preferred scaffold for viologen-type molecules used in redox flow batteries.[4][5] The para-linkage allows for effective electronic communication between the rings. It typically undergoes two distinct and reversible one-electron reductions to form a stable radical cation and then a neutral species. This high degree of reversibility is crucial for applications requiring stable cycling.[4][5]
-
2,2'-Bipyridine: While also highly conjugated, the proximity of the nitrogen atoms makes it an exceptional chelating ligand. Its redox properties are most often studied in the context of its metal complexes, where the ligand can be "non-innocent," meaning it actively participates in the redox chemistry alongside the metal center.[1] The free ligand also undergoes reduction, but steric hindrance between the hydrogens at the 3 and 3' positions can cause a slight twist from planarity.
-
3,3'-Bipyridine: This isomer exhibits the least direct conjugation between the nitrogen atoms. The meta-linkage results in a significant dihedral angle between the two rings, impeding electronic communication. This generally leads to more negative reduction potentials compared to its 2,2' and 4,4' counterparts and can affect the stability of the resulting radical anion.
Target Molecule: this compound
By combining the structural features of a 3,3'-bipyridine core with chloro-substituents, we can predict the electrochemical behavior of this compound.
-
Inductive Effect of Chloro Groups: Chlorine is a potent electron-withdrawing group due to its high electronegativity. The two chloro groups at the 4 and 4' positions will significantly withdraw electron density from the pyridine rings. This will stabilize the radical anion formed upon reduction.
-
Impact on Reduction Potential: The strong inductive withdrawal makes the molecule more electron-deficient and thus easier to reduce. We can confidently predict that the reduction potential of this compound will be significantly less negative (more positive) than that of the parent 3,3'-bipyridine.
-
Influence of the 3,3'-Linkage: The inherent twist of the 3,3'-bipyridine core will be preserved. This lack of planarity will likely result in a single two-electron reduction wave or two closely spaced one-electron waves, as the electronic communication needed to distinctly separate the two reduction events is limited. The reversibility of the process may also be compromised compared to the highly stable systems seen with 4,4'-bipyridine derivatives.
Comparative Analogs
-
Analog 1: 4-Nitro-2,2'-bipyridine (EWG Effect): The nitro group (–NO₂) is an even stronger electron-withdrawing group than chlorine. Electrochemical studies on complexes with this ligand show that it makes reduction occur at significantly more positive potentials compared to unsubstituted bipyridine.[7] This highlights the tunability of redox potentials through the choice of EWGs, with the nitro group having a more pronounced effect than the chloro group.
-
Analog 2: 5,5'-Dimethyl-2,2'-bipyridine (EDG Effect): Methyl groups (–CH₃) are electron-donating. When incorporated into the bipyridine framework, they increase the electron density of the π-system. This makes the molecule harder to reduce, shifting the reduction potential to more negative values. This compound is often used in the synthesis of cobalt complexes for electrochemical sensors.[10]
-
Analog 3: Bipyridinium Salts (Viologens): N-alkylation of 4,4'-bipyridine creates divalent bipyridinium salts, commonly known as viologens. These molecules are designed for stable, reversible two-step reductions.[4][5] This contrasts sharply with this compound, where the focus is on the effect of ring substitution rather than N-quaternization, and where the 3,3'-linkage disrupts the ideal planarity that contributes to the exceptional stability of viologen radicals.
Data Summary
The following table summarizes the expected and reported electrochemical data for the target molecule and its analogs. Note that experimental values can vary based on solvent, electrolyte, and reference electrode.
| Compound | Key Structural Feature | Expected/Reported First Reduction Potential (E1/2 vs. Fc/Fc+) | Expected Reversibility |
| 4,4'-Bipyridine | Parent Isomer (para-linked) | ~ -2.1 V | High (two separate 1e⁻ steps) |
| 3,3'-Bipyridine | Parent Isomer (meta-linked) | More negative than 4,4'-Bpy | Moderate to Low |
| This compound | Target Molecule (EWG, meta-linked) | Significantly less negative than 3,3'-Bpy | Quasi-reversible to Irreversible |
| 4-Nitro-2,2'-bipyridine | Strong EWG Analog | Significantly less negative than 2,2'-Bpy | Generally Reversible |
| 5,5'-Dimethyl-2,2'-bipyridine | EDG Analog | More negative than 2,2'-Bpy | Generally Reversible |
| 1,1'-Dialkyl-4,4'-bipyridinium | Viologen Analog | ~ -0.4 to -0.9 V (varies with alkyl group) | Very High |
Note: Potentials are estimates based on published data for analogous systems and fundamental electrochemical principles.[4][5][7][11]
Visualizing Concepts and Workflows
Caption: Experimental workflow for cyclic voltammetry analysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Dichloro-3,3'-bipyridine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4,4'-Dichloro-3,3'-bipyridine. As a chlorinated aromatic compound with a significant hazard profile, adherence to proper disposal procedures is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that every step, from waste collection to final disposal, is conducted with the highest degree of safety and scientific integrity.
Understanding the Imperative: Hazard Profile of this compound
The stringent disposal protocols for this compound are rooted in its chemical properties and associated toxicological concerns. While comprehensive toxicological data for this specific compound is not fully investigated, the data available for similar chlorinated pyridines and bipyridines necessitates a cautious approach.[1] The primary hazards stem from its classification as a halogenated organic compound, which are often persistent in the environment and can be toxic to aquatic life.[2][3]
Disposal procedures are designed to mitigate risks such as environmental release and accidental exposure, which could lead to unknown health consequences. The core principle is containment and destruction via approved methods.
Table 1: Key Hazard Information and Protective Measures
| Hazard Category | Description & Precautionary Statements (P-phrases) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | While specific data is limited, related compounds are toxic if swallowed or in contact with skin. | Nitrile gloves, Lab coat, Chemical safety goggles[4][5] |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[4][6] P264: Wash skin thoroughly after handling.[1] | Impervious gloves, Chemical safety goggles or face shield[1][4] |
| Respiratory Issues | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P260: Do not breathe dust.[1] | Use only in a well-ventilated area or under a chemical fume hood.[2][4][7] |
| Chronic Exposure | Suspected of causing genetic defects, cancer, and damage to organs through prolonged or repeated exposure.[1] | Engineering controls (fume hood) are paramount.[2][7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] P273: Avoid release to the environment.[1] | Prevent entry into drains and waterways at all times.[1] |
Immediate Safety Protocols & Spill Management
Before beginning any work that will generate this compound waste, ensure the following measures are in place. These protocols are your first line of defense against accidental exposure.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Always wear:
-
Eye Protection : Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection : Handle with impervious gloves (e.g., nitrile).[1][5] Gloves must be inspected before use.
-
Body Protection : Wear a lab coat or appropriate protective clothing to prevent skin exposure.[4]
Engineering Controls
All handling of this compound, including weighing and solution preparation, must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation.[2][7] An emergency eyewash station and safety shower must be readily accessible.[7]
Spill Cleanup Protocol
Accidents can happen; a swift and correct response is critical to containing the hazard.
-
Evacuate & Secure : Evacuate non-essential personnel from the immediate spill area. Ensure adequate ventilation.[1]
-
Don PPE : Wear appropriate PPE, including respiratory protection if necessary and you are trained to do so.[7]
-
Contain the Spill : For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][4] Avoid generating dust.[1][4] For liquid spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place the material in an appropriate waste container.[5][7][8]
-
Decontaminate : Clean the affected area thoroughly.
-
Dispose : The collected spill material must be disposed of as hazardous waste, following the procedures outlined in Section 3.[7]
-
Report : Report the spill to your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Waste Collection and Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from the moment it is generated.[6][9] Never dispose of this chemical down the drain or in regular trash.[1][5]
Waste Segregation and Containerization
Causality : Proper segregation is crucial to prevent dangerous chemical reactions within the waste container. Halogenated organic compounds must be collected separately from non-halogenated waste to ensure they are sent to the correct final disposal facility, which is typically a high-temperature incinerator capable of handling chlorinated materials.[9][10]
-
Select the Correct Waste Container :
-
Use a dedicated, compatible, and properly sealed waste container for "Halogenated Organic Waste."[7][10]
-
The container must be in good condition, with a tight-fitting screw cap to prevent leaks or vapor release.[10]
-
Do not reuse containers from other chemicals unless they have been thoroughly cleaned and decontaminated. It is best practice to leave chemicals in their original containers if disposing of unused product.[1][8]
-
-
Label the Container :
-
Accumulate Waste :
Chemical Incompatibilities
To prevent hazardous reactions, do not mix this compound waste with the following:
-
Strong Oxidizing Agents : Such as nitric acid, peroxides, or permanganates.[2][4]
-
Strong Acids :[2]
-
Bases :[7]
Consult your institution's EHS office or a comprehensive chemical incompatibility chart for a more extensive list.[11][12]
Final Disposal Pathway
-
Arrange for Pickup : Once the waste container is full or is no longer being used, complete a chemical waste collection request form as required by your institution's EHS office.[7]
-
Professional Disposal : The collected waste must be handed over to a licensed hazardous waste disposal company.[8]
-
Method of Disposal : The standard and required method for destroying chlorinated organic compounds is high-temperature incineration at an approved and permitted waste disposal plant.[1][4][6][9] This process ensures the complete destruction of the compound, preventing its release into the environment.
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of this compound waste.
Caption: Waste Management Workflow for this compound.
References
- SAFETY DATA SHEET for (2,2'-Bipyridine)diiodonickel(II). (2024). Sigma-Aldrich.
- SAFETY DATA SHEET for 2,2'-Dichloro-4,4'-bipyridine. (2024). Fisher Scientific.
- SAFETY DATA SHEET for 4,4'-Bipyridine. (2009). Fisher Scientific.
- SAFETY DATA SHEET for 4,4'-Bipyridine. (2024). Sigma-Aldrich.
- Safety Data Sheet for 2,6-Dichloro-3-nitropyridine. AK Scientific, Inc.
- Standard Operating Procedures for Hazardous Chemicals: Pyridine.
- 4,4'-Bipyridine - Safety D
- Working with Hazardous Chemicals. (2024). Organic Syntheses.
- Health and Environmental Effect Profiles. U.S. Environmental Protection Agency.
- This compound.
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- Incompatibilities of chemicals.
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- Production, Import, Use, and Disposal of Pyridine.
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A Senior Application Scientist's Guide to Handling 4,4'-Dichloro-3,3'-bipyridine: Essential Safety and Operational Protocols
For the dedicated researcher, the integrity of your work is paramount. This principle extends beyond the experimental design and into the very fabric of laboratory safety. Handling novel or reactive compounds like 4,4'-Dichloro-3,3'-bipyridine, a halogenated heterocyclic compound, demands a protocol built on a deep understanding of its potential hazards and the rationale behind each safety measure. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation grounded in scientific expertise.
At-a-Glance Hazard Summary
While comprehensive toxicological data for this compound is limited, Safety Data Sheets (SDS) and studies on related chlorinated pyridines provide a clear directive for cautious handling.[1][2] The primary concerns are acute toxicity and irritation. The Globally Harmonized System (GHS) classifications for similar compounds indicate the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][3][4] Chlorinated compounds can be absorbed dermally, making skin protection critical.[2]
-
Serious Eye Irritation: Direct contact can cause significant eye irritation.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3][4]
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
The causality behind these classifications lies in the reactivity of the chlorinated pyridine structure. Halogenated organic molecules can interact with biological macromolecules, leading to cellular disruption and irritant responses. Although the full toxicological profile is not yet established, the prudent approach is to treat this compound with a high degree of caution.
Required Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of routine; it is a direct response to the specific hazards posed by the chemical. For this compound, a multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Chemical Fume Hood | Double-gloved with nitrile or neoprene gloves.[5] | Chemical splash goggles and a full face shield.[6] | Flame-resistant lab coat.[5] | Not required if performed in a certified fume hood. |
| Preparing Solutions | Chemical Fume Hood | Double-gloved with nitrile or neoprene gloves.[5] | Chemical splash goggles and a full face shield.[6] | Flame-resistant lab coat.[5] | Not required if performed in a certified fume hood. |
| Running Reactions/Transfers | Chemical Fume Hood | Nitrile or neoprene gloves.[5] | Chemical splash goggles. | Flame-resistant lab coat.[5] | Not required if performed in a certified fume hood. |
| Handling Large Quantities (>5g) | Chemical Fume Hood | Double-gloved with nitrile or neoprene gloves.[5] | Chemical splash goggles and a full face shield.[6] | Flame-resistant lab coat.[5] | Consider a NIOSH-approved respirator with particulate filters.[7] |
| Spill Cleanup | N/A | Heavy-duty nitrile or neoprene gloves. | Chemical splash goggles and a full face shield.[6] | Chemical-resistant apron. | NIOSH-approved respirator with particulate filters.[7] |
Causality in PPE Selection:
-
Fume Hood: The primary engineering control is a certified chemical fume hood.[7] This is non-negotiable as it contains airborne particles at the source, protecting the user's breathing zone.
-
Gloves: Nitrile or neoprene gloves are specified due to their resistance to a broad range of chemicals, including pyridine derivatives.[5] Latex gloves are not recommended as they offer inferior chemical protection.
-
Eye and Face Protection: Chemical splash goggles are mandatory to create a seal around the eyes.[6] A face shield should be worn over the goggles during tasks with a higher splash risk, such as weighing solids or preparing solutions, to protect the entire face.[6]
Safe Handling Protocols: A Step-by-Step Methodology
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Step 1: Preparation and Pre-Handling
-
Verify Engineering Controls: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Assemble Materials: Gather all necessary glassware, spatulas, and reagents. For handling solids, use spark-proof tools.[8]
-
Clear Workspace: Maintain a clean and organized workspace within the fume hood to prevent accidental spills.
Step 2: Handling and Use
-
Work Within the Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[7]
-
Minimize Dust Formation: Handle the solid gently to avoid creating airborne dust.
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed to prevent the release of vapors and to protect the compound from moisture.[1][5]
-
Avoid Ignition Sources: While this specific compound's flammability data is not prominent, pyridine derivatives can be flammable. Work away from open flames, hot plates, and other potential ignition sources.[8][9]
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood with an appropriate solvent and then soap and water.
-
Doff PPE Correctly: Remove PPE in a manner that avoids contaminating your skin or clothing. Dispose of disposable items, such as gloves, in the appropriate waste stream.
Waste Disposal and Decontamination Procedures
Proper disposal is a critical final step in the chemical handling lifecycle, governed by institutional and regulatory standards.
Operational Plan:
-
Waste Segregation: All solid waste (contaminated gloves, weigh paper, etc.) and liquid waste (reaction residues, cleaning solvents) containing this compound must be collected in a designated hazardous waste container. Do not mix with other waste streams.
-
Container Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not pour any amount of this chemical down the drain.[8]
Emergency Spill Plan:
-
Evacuate and Alert: If a spill occurs, alert others in the lab and evacuate the immediate area if necessary.
-
Contain the Spill: If the spill is small and you are trained to handle it, use an absorbent material like sand or vermiculite to contain it.[6]
-
Cleanup: Wearing appropriate PPE (see table), carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Report: Report all spills to your laboratory supervisor or environmental health and safety office.
By integrating these detailed protocols into your daily laboratory practice, you build a self-validating system of safety. Each step, from PPE selection to waste disposal, is a deliberate action to mitigate risk, ensuring both your personal safety and the integrity of your research.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. [Link]
-
Fishbein, L. (n.d.). TOXICITY OF CHLORINATED BIPHENYLS. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
